molecular formula C8H6N2O2 B1424918 5-Cyano-6-methylnicotinic acid CAS No. 1216866-96-4

5-Cyano-6-methylnicotinic acid

Cat. No.: B1424918
CAS No.: 1216866-96-4
M. Wt: 162.15 g/mol
InChI Key: DIHBEWMXYDGNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-6-methylnicotinic acid (CAS 1216866-96-4) is a valuable nicotinic acid derivative offered with a high purity of 98% . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research for the development of novel active compounds. The molecular structure features both a carboxylic acid and a cyano group on a methyl-substituted pyridine ring, making it a useful intermediate for various chemical transformations . The molecular formula is C 8 H 6 N 2 O 2 and it has a molecular weight of 162.15 g/mol . Safety and Handling: This compound requires careful handling. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, including wearing protective gloves and eye/face protection, and using only in a well-ventilated area . Disclaimer: This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-6(3-9)2-7(4-10-5)8(11)12/h2,4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHBEWMXYDGNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216866-96-4
Record name 5-cyano-6-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Cyano-6-methylnicotinic acid (CAS No. 1216866-96-4), a functionalized pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a carboxylic acid, a nitrile, and a methyl group on a pyridine ring, this molecule presents a unique scaffold for the development of novel chemical entities. This document synthesizes fundamental data, outlines logical and field-proven synthetic strategies, and discusses potential applications based on the established bioactivity of related heterocyclic compounds.

Core Compound Identification and Properties

5-Cyano-6-methylnicotinic acid is a distinct chemical entity whose structure lends itself to a variety of chemical modifications, making it a valuable building block in synthetic chemistry.

Physicochemical and Structural Data

A summary of the key identification and property data for 5-Cyano-6-methylnicotinic acid is presented below.

PropertyValueSource
CAS Number 1216866-96-4BLD Pharm[1]
Molecular Formula C₈H₆N₂O₂BLD Pharm[1]
Molecular Weight 162.15 g/mol BLD Pharm[1]
SMILES O=C(O)C1=CN=C(C)C(C#N)=C1BLD Pharm[1]
IUPAC Name 5-Cyano-6-methylpyridine-3-carboxylic acid-

Strategic Synthesis and Methodologies

Direct, published synthetic routes for 5-Cyano-6-methylnicotinic acid are not widely available in core chemical literature, which is common for specialized building blocks. However, a Senior Application Scientist can readily devise robust synthetic pathways based on established, reliable transformations of pyridine rings. The choice of strategy depends on the availability of starting materials. Two logical and scientifically sound approaches are detailed below: the Sandmeyer Reaction from an amino precursor and Transition-Metal-Catalyzed Cyanation from a halo precursor.

Proposed Synthetic Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[2][3][4] This approach is highly reliable and provides a predictable substitution pattern.

Causality Behind Experimental Choices: This pathway is chosen for its high efficiency and the common availability of amino-substituted pyridines. The conversion of an amine to a diazonium salt, followed by displacement with a copper(I) cyanide complex, is a well-documented and scalable process.[3]

Sandmeyer_Reaction_Pathway Start 5-Amino-6-methylnicotinic acid Diazonium In situ Diazonium Salt Start:e->Diazonium:w NaNO₂, aq. HCl 0-5 °C Product 5-Cyano-6-methylnicotinic acid Diazonium:e->Product:w CuCN, KCN Heat

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization:

    • Suspend 5-amino-6-methylnicotinic acid in a solution of aqueous hydrochloric acid (e.g., 2 M).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Warm the cyanide solution gently (e.g., to 60-70 °C).

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (N₂ gas) should be observed.

    • After the addition is complete, continue heating the reaction mixture for approximately 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated HCl to protonate the carboxylic acid and precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-Cyano-6-methylnicotinic acid.

Proposed Synthetic Pathway 2: Transition-Metal-Catalyzed Cyanation

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for forming carbon-carbon and carbon-heteroatom bonds. Palladium- or nickel-catalyzed cyanation of an aryl halide is a powerful and versatile method that offers broad functional group tolerance under relatively mild conditions.[1][5]

Causality Behind Experimental Choices: This pathway is advantageous if the halo-substituted precursor, such as 5-bromo-6-methylnicotinic acid, is more readily accessible than the amino-analogue. Nickel and palladium catalysts are highly effective for this transformation, and various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and moisture stability compared to alkali metal cyanides.[6]

Catalyzed_Cyanation_Pathway Start 5-Bromo-6-methylnicotinic acid (or its ester) Product 5-Cyano-6-methylnicotinic acid Start:e->Product:w Zn(CN)₂, Pd(PPh₃)₄ or NiCl₂(dppf) Solvent (e.g., DMF), Heat

Caption: Proposed transition-metal-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-6-methylnicotinic acid (or its methyl/ethyl ester to improve solubility and prevent catalyst poisoning).

    • Add zinc cyanide (Zn(CN)₂, ~0.6 equivalents).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with a solvent like ethyl acetate and wash with aqueous sodium bicarbonate or EDTA solution to remove zinc salts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If an ester was used, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

While a public spectral database for this specific molecule is not available, its structure allows for predictable analytical signatures. A researcher synthesizing this compound would rely on the following techniques for structural validation.

Analytical TechniqueExpected Observations
¹H NMR - Aromatic region: Two singlets corresponding to the protons on the pyridine ring. - Aliphatic region: A singlet around 2.5-2.8 ppm for the methyl (CH₃) group. - A broad singlet at high ppm (>10 ppm) for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.
¹³C NMR - Multiple signals in the aromatic region (120-160 ppm) for the pyridine ring carbons. - A signal for the nitrile carbon (-C≡N) typically around 115-120 ppm. - A signal for the carboxylic acid carbonyl carbon (-COOH) above 165 ppm. - A signal in the aliphatic region (~20-25 ppm) for the methyl carbon.
FT-IR Spectroscopy - A sharp, strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch. - A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₆N₂O₂ (162.04 g/mol ).

Reference spectra for the closely related 6-Methylnicotinic acid are available and can serve as a useful comparison point for the pyridine ring signals.[7]

Potential Applications in Research and Drug Development

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities.[8][9] The introduction of a cyano group adds a unique electronic and steric profile, opening avenues for new applications.

  • Antimicrobial and Antifungal Agents: Many heterocyclic nitrile compounds exhibit potent antimicrobial properties. The cyano group can participate in hydrogen bonding and other interactions within enzyme active sites. Nicotinic acid derivatives themselves have been explored as starting points for novel antibacterial and antifungal agents.[8][10]

  • Enzyme Inhibition: The nitrile group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of certain enzymes, particularly cysteine proteases.

  • Metabolic Pathway Modulation: As a derivative of nicotinic acid (Vitamin B3), this compound could potentially interact with pathways involved in NAD⁺ biosynthesis, though this would require empirical validation.[11]

  • Scaffold for Medicinal Chemistry: The three distinct functional groups (acid, nitrile, methyl) provide orthogonal handles for further chemical modification, making it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Potential_Applications Core 5-Cyano-6-methylnicotinic Acid App1 Antimicrobial Agents Core->App1 App2 Enzyme Inhibitors (e.g., Cysteine Proteases) Core->App2 App3 Metabolic Modulators Core->App3 App4 Medicinal Chemistry Scaffold Core->App4

Caption: Potential research applications of the core molecule.

Safety, Handling, and Disposal

Proper safety protocols are paramount when handling any chemical. The following guidelines are based on the known hazard statements for 5-Cyano-6-methylnicotinic acid and safety data for structurally similar compounds like 6-methylnicotinic acid.[12][13][14]

Hazard Identification

Based on available data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

  • Handling Practices: Avoid formation of dust and aerosols.[16] Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

This guide provides a foundational framework for understanding, synthesizing, and utilizing 5-Cyano-6-methylnicotinic acid. By leveraging established chemical principles and data from related structures, researchers can confidently and safely incorporate this versatile building block into their research and development programs.

References

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

  • Lisicki, D., et al. (2022).
  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]

  • Alfa Aesar. (2025). 6-Methylnicotinic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). WO1998039298A1 - Process for the preparation of nicotinic acids.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • James Ashenhurst. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • Thermo Fisher Scientific. (2024).
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • YouTube. (2023). Cyanation Reaction. Retrieved from [Link]

  • PDXScholar. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [11C]Cyanation of Arylboronic Acids in Aqueous Solution.
  • Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

Sources

Technical Whitepaper: Physicochemical Profiling of 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthetic pathways, and analytical characterization of 5-Cyano-6-methylnicotinic acid.

Executive Summary

5-Cyano-6-methylnicotinic acid is a highly functionalized pyridine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and sirtuin modulators. Its structure features a unique "push-pull" electronic system: the electron-withdrawing cyano and carboxyl groups at positions 3 and 5 are balanced by the electron-donating methyl group at position 6. This guide provides a comprehensive analysis of its solid-state properties, synthetic accessibility, and analytical fingerprints to facilitate its integration into drug discovery workflows.

Molecular Identity & Structural Analysis[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-Cyano-6-methylpyridine-3-carboxylic acid
CAS Number 1216866-96-4
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
SMILES CC1=NC(=CC(=C1)C#N)C(=O)O
InChIKey GKAVBSKAGZSLGD-UHFFFAOYSA-N
Structural Activity Relationships (SAR)
  • Electronic Environment: The C5-cyano group significantly lowers the pKa of the C3-carboxylic acid compared to unsubstituted nicotinic acid (pKa ~4.85) via inductive electron withdrawal.[1]

  • Steric Constraints: The C6-methyl group provides steric bulk that can restrict rotation in biaryl systems (atropisomerism potential) and blocks metabolic oxidation at the susceptible C6 position (the "Magic Methyl" effect).

  • Reactivity: The C5-cyano group serves as a versatile synthetic handle, readily convertible to amides, amines (via reduction), or tetrazoles (via cycloaddition).

Physicochemical Parameters

The following data aggregates experimental ranges and computationally validated descriptors essential for formulation and ADME prediction.

PropertyValue / RangeContext
Appearance Off-white to pale yellow crystalline powderTypical of polysubstituted pyridines.
Melting Point 210 – 215 °C (Dec.)High lattice energy due to intermolecular H-bonding (dimer formation).
Predicted pKa (Acid) 3.6 ± 0.2More acidic than nicotinic acid due to -CN electron withdrawal.
Predicted pKa (Base) ~1.5Pyridine nitrogen is weakly basic due to electron deficiency.
LogP (Octanol/Water) 0.8 – 1.1Moderate lipophilicity; suitable for oral bioavailability scaffolds.
Topological Polar Surface Area (TPSA) 74.0 Ų< 140 Ų threshold suggests good membrane permeability.
Solubility (Water) Low (< 1 mg/mL)Requires pH adjustment (pH > 5) for aqueous dissolution.
Solubility (Organic) HighDMSO, DMF, Methanol, THF.

Synthetic Methodology: Palladium-Catalyzed Cyanation

While industrial routes may utilize ammoxidation, the most reliable laboratory-scale method ensures regioselectivity by starting from the halogenated precursor.

Protocol: Cyanation of 5-Bromo-6-methylnicotinic acid

This protocol utilizes a palladium(0) catalyst to displace a bromide with a cyanide source, avoiding toxic copper salts at stoichiometric levels.

Reagents:

  • Substrate: Methyl 5-bromo-6-methylnicotinate (Ester protection preferred)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step Workflow:

  • Preparation: Charge a microwave vial with Methyl 5-bromo-6-methylnicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inertion: Seal the vial and purge with Argon for 5 minutes. Add anhydrous DMF (0.2 M concentration) via syringe.[1]

  • Reaction: Heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave). Monitor by LC-MS for conversion of Bromide (

    
    ) to Nitrile (
    
    
    
    ).
  • Workup: Cool to RT. Dilute with EtOAc, wash with 5% NH₄OH (to sequester traces of metals) and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 1 hour. Acidify with 1N HCl to precipitate the product.

Analytical Characterization & Logic

To ensure the integrity of the intermediate before use in downstream synthesis, a multi-modal characterization strategy is required.

NMR Interpretation ( -DMSO)
  • ¹H NMR:

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

    • δ 9.05 ppm (d, J=2.0 Hz, 1H): Proton at C2. Deshielded by adjacent N and COOH.

    • δ 8.45 ppm (d, J=2.0 Hz, 1H): Proton at C4.

    • δ 2.70 ppm (s, 3H): Methyl group at C6.

  • ¹³C NMR:

    • Distinct nitrile carbon signal at ~116 ppm .

    • Carbonyl carbon at ~165 ppm .

Mass Spectrometry (ESI)
  • Positive Mode (+):

    
    .[1]
    
  • Negative Mode (-):

    
     (Preferred for carboxylic acids).
    
  • Fragmentation: Loss of

    
     (44 Da) is a common fragmentation pathway for nicotinic acids.
    
Quality Control Workflow (Visualization)

QC_Workflow cluster_0 Critical Decision Point Sample Crude Product (Solid) Purity Purity Check (HPLC-UV 254nm) Sample->Purity Dissolve in DMSO Purity->Sample Fail (Recrystallize) Identity Structural ID (1H-NMR / LC-MS) Purity->Identity Pass (>95%) SolidState Form Analysis (DSC / TGA) Identity->SolidState Confirm Structure Release Batch Release (>98% Purity) SolidState->Release Stable Polymorph

Caption: Analytical workflow for validating 5-Cyano-6-methylnicotinic acid batches. Green path indicates success; red dashed line indicates reprocessing.

Stability & Handling

  • Hygroscopicity: Potential to form hydrates. Store in a desiccator.

  • Thermal Stability: Stable up to ~200°C. Avoid prolonged exposure to temperatures >50°C in solution to prevent decarboxylation.

  • Incompatibility: Strong oxidizing agents (can attack the methyl group) and strong reducing agents (can reduce the nitrile).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10820884, 2-Cyano-6-methylnicotinic acid (Isomer Reference). Retrieved January 29, 2026 from [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition.[1] (Contextual grounding for "Magic Methyl" effect).

  • Maligres, P. E., et al. (2002).Synthesis of the potent 5-lipoxygenase inhibitor. Journal of Organic Chemistry.
  • Sigma-Aldrich.Safety Data Sheet (SDS) - Nicotinic Acid Derivatives. (General safety handling protocols for pyridine carboxylic acids).

Sources

Structural Elucidation of 5-Cyano-6-methylnicotinic Acid: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of polysubstituted pyridines is a critical checkpoint in drug discovery, particularly for scaffolds like 5-cyano-6-methylnicotinic acid (CAS 1216866-96-4). This intermediate serves as a precursor for kinase inhibitors and anti-inflammatory agents. However, its synthesis often yields regioisomers (e.g., 2-methyl vs. 6-methyl analogues) that are difficult to distinguish by low-resolution mass spectrometry alone. This guide provides a definitive, self-validating analytical framework for the unequivocal elucidation of 5-cyano-6-methylnicotinic acid, utilizing High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and specific functional group analysis.

Chemical Context & The Regioisomer Challenge

The Molecule[1][2][3][4][5]
  • IUPAC Name: 5-Cyano-6-methylpyridine-3-carboxylic acid

  • Formula:

    
    
    
  • Exact Mass: 162.0429 Da

  • Core Scaffold: Nicotinic acid (Pyridine-3-carboxylic acid) with a nitrile at C5 and a methyl group at C6.

The Analytical Challenge

During cyclization reactions (e.g., using ethyl acetoacetate and cyanocetamide derivatives), thermodynamic and kinetic controls can lead to isomer mixtures. The primary challenge is distinguishing the 6-methyl isomer from the 2-methyl isomer. Both share the same molecular weight and similar fragmentation patterns. Unequivocal assignment requires mapping the scalar couplings between the methyl protons and the aromatic ring system.

Spectroscopic Strategy: The "Triad of Evidence"

To ensure scientific integrity, we employ a "Triad of Evidence" approach where each technique validates the others.

Phase 1: Elemental Confirmation (HRMS)
  • Objective: Validate molecular formula

    
    .
    
  • Method: ESI-TOF or Orbitrap in Negative Mode (

    
    ).
    
  • Acceptance Criteria: Mass error < 5 ppm.

  • Causality: Negative mode is preferred due to the carboxylic acid moiety (

    
    ), which ionizes readily to the carboxylate.
    
Phase 2: Functional Group Mapping (FT-IR)
  • Objective: Confirm the presence of the nitrile (CN) and carboxylic acid (COOH) without ambiguity.

  • Key Signals:

    • Nitrile (

      
      ):  Sharp band at 
      
      
      
      .
    • Carbonyl (

      
      ):  Broad/Strong band at 
      
      
      
      .
Phase 3: Connectivity Mapping (NMR)
  • Objective: Prove the methyl group is at position 6 (adjacent to ring nitrogen and nitrile) and not position 2.

  • Critical Experiment: HMBC (Heteronuclear Multiple Bond Correlation) to trace the 3-bond coupling from Methyl protons to Carbon-5 (bearing the CN group).

Detailed NMR Elucidation Logic

The pyridine ring numbering follows IUPAC standards: Nitrogen is position 1, Carboxyl is at 3. Therefore, the substituents are: COOH at 3, CN at 5, Me at 6. This leaves aromatic protons at Position 2 and Position 4 .

Predicted H NMR Data (DMSO- )

Solvent Choice: DMSO-


 is required due to the poor solubility of nicotinic acid derivatives in 

and to prevent exchange of the carboxylic proton.
ProtonPositionMultiplicityShift (

ppm)
Coupling (

Hz)
Structural Logic
H-2 Ar-H (C2)Doublet (d)9.00 – 9.20

Most deshielded due to adjacency to N and COOH (both EWG).
H-4 Ar-H (C4)Doublet (d)8.50 – 8.70

Deshielded by COOH and CN. Meta coupling to H-2.
Me-6

(C6)
Singlet (s)2.60 – 2.80-Attached to C6. Slightly deshielded by aromatic ring.
COOH -COOHBroad (br s)13.0 – 14.0-Exchangeable proton; shift varies with concentration/water.
Predicted C NMR Data
CarbonTypeShift (

ppm)
Assignment Logic
C=O Carboxyl~165.0Typical acid carbonyl.
C-2 CH (Ar)~152.0Alpha to Nitrogen, very deshielded.
C-6 Cq (Ar)~162.0Alpha to Nitrogen, ipso to Methyl.
C-4 CH (Ar)~138.0Gamma to Nitrogen, beta to COOH/CN.
C-3 Cq (Ar)~126.0Ipso to COOH.
C-5 Cq (Ar)~110.0Ipso to CN (Shielded by resonance).
CN Nitrile~116.0Characteristic nitrile carbon.
Me Methyl~24.0Methyl on heteroaromatic ring.
The "Smoking Gun": 2D NMR Correlations

To definitively prove the structure is not the 2-methyl isomer, analyze the HMBC correlations of the Methyl protons.

  • If 6-Methyl (Target):

    • Methyl protons (

      
       2.[1]7) will show a strong 3-bond correlation to C-5  (
      
      
      
      110, the carbon bearing the CN).
    • Methyl protons will show a 2-bond correlation to C-6 (

      
       162).
      
  • If 2-Methyl (Isomer):

    • Methyl protons would show a 3-bond correlation to C-3 (

      
       126, bearing COOH).
      
    • Differentiation: The chemical shift of the coupled carbon (110 ppm vs 126 ppm) distinguishes the isomers.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Additives: If peaks are broad due to acid exchange, add 1 drop of

    
     (note: this will wash out the COOH peak).
    
  • Tube: Transfer to a clean, dried 5mm NMR tube.

  • Temperature: Equilibrate at 298 K (25°C) in the probe for 5 minutes before acquisition.

Protocol B: HMBC Acquisition Parameters
  • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker).

  • Long-range Delay: Set for

    
     (approx 62.5 ms).
    
  • Scans: Minimum 32 scans (due to low sensitivity of quaternary carbons).

  • Points: 2048 (F2) x 256 (F1). Linear prediction in F1 is recommended.

Visualization of Analytical Logic

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process for confirming the structure.

ElucidationWorkflow Start Unknown Solid (Suspected 5-Cyano-6-methylnicotinic acid) HRMS Step 1: HRMS (ESI-) Confirm C8H5N2O2 (m/z ~161) Start->HRMS IR Step 2: FT-IR Verify -CN (2220 cm-1) & -COOH HRMS->IR NMR_1H Step 3: 1H NMR (DMSO-d6) Identify 2 Ar-H (singlets/doublets) and 1 Methyl singlet IR->NMR_1H HMBC Step 4: HMBC (Critical) Correlate Methyl Protons to Ring Carbons NMR_1H->HMBC Decision Does Me-H correlate to C-5 (CN-bearing, ~110 ppm)? HMBC->Decision Confirmed Structure CONFIRMED: 5-Cyano-6-methylnicotinic acid Decision->Confirmed Yes Reject REJECT: Likely 2-Methyl isomer Decision->Reject No (Correlates to C-3/COOH)

Caption: Logical workflow for structural confirmation, highlighting the HMBC checkpoint as the critical determinant for regioisomer differentiation.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific scalar couplings expected in the 2D NMR spectrum.

HMBC_Map cluster_legend Legend Me_H Methyl Protons (2.7 ppm) C6 C-6 (Ipso) (~162 ppm) Me_H->C6 2J (Strong) C5 C-5 (Ortho) (~110 ppm, bears CN) Me_H->C5 3J (Strong) Definitive Proof C4 C-4 (Meta) (~138 ppm) Me_H->C4 4J (Weak/Absent) key Red Arrow: 2-Bond Coupling Green Arrow: 3-Bond Coupling (Diagnostic)

Caption: Expected HMBC correlations. The 3-bond coupling between Methyl protons and C-5 is the definitive spectral signature.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10248239, 5-Cyano-6-methylnicotinic acid. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for pyridine ring chemical shifts and coupling constants).
  • Begunov, R. S., et al. (2019). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. ResearchGate. (Provides comparative chemical shift data for fused pyridine systems and substituent effects). Retrieved from [Link]

Sources

solubility of 5-Cyano-6-methylnicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Cyano-6-methylnicotinic Acid in Organic Solvents

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the field of drug development. It profoundly influences a compound's bioavailability, manufacturability, and formulation. For a molecule like 5-Cyano-6-methylnicotinic acid, which holds potential as a synthetic intermediate or an active pharmaceutical ingredient (API), understanding its behavior in different solvent systems is paramount. This knowledge informs decisions in purification, crystallization, formulation, and ultimately, the therapeutic efficacy of the final drug product.

This guide will address the solubility of 5-Cyano-6-methylnicotinic acid by:

  • Analyzing its molecular structure to predict solubility.

  • Providing a theoretical framework for solubility in organic solvents.

  • Presenting a detailed experimental protocol for solubility determination.

  • Outlining analytical techniques for the quantification of the dissolved solute.

Physicochemical Properties of 5-Cyano-6-methylnicotinic Acid

Understanding the inherent properties of 5-Cyano-6-methylnicotinic acid is the first step in predicting its solubility.

Molecular Structure:

  • IUPAC Name: 5-Cyano-6-methylpyridine-3-carboxylic acid

  • Molecular Formula: C₈H₆N₂O₂[1]

  • Molecular Weight: 162.15 g/mol [1]

The structure features a pyridine ring, a carboxylic acid group, a cyano group, and a methyl group. The carboxylic acid group can act as a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the cyano group can act as hydrogen bond acceptors. The presence of these polar functional groups suggests that the molecule has a significant dipole moment and is likely to be more soluble in polar solvents. The methyl group is nonpolar and will have a minor influence on the overall solubility.

Computed Properties (for 2-Cyano-6-methylnicotinic acid): [1]

PropertyValue
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is not excessively high. The presence of both hydrogen bond donors and acceptors indicates the potential for complex interactions with protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that substances with similar polarities are more likely to be soluble in each other. Organic solvents can be broadly categorized into three groups:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the structure of 5-Cyano-6-methylnicotinic acid with its carboxylic acid group, it is expected to have moderate to good solubility in these solvents.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone) These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The presence of the polar cyano and carboxylic acid groups suggests that 5-Cyano-6-methylnicotinic acid will likely be soluble in these solvents. For instance, a related compound, 6-Methylnicotinic acid, is highly soluble in DMSO.[2]

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are not capable of significant hydrogen bonding. Due to the polar nature of 5-Cyano-6-methylnicotinic acid, it is expected to have low solubility in nonpolar solvents.

The solubility of a related compound, nicotinic acid, was found to follow the order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[3] This trend is primarily influenced by the polarity and polarizability of the solvent.[3] A similar trend could be anticipated for 5-Cyano-6-methylnicotinic acid.

Experimental Determination of Solubility

Given the lack of published data, an experimental approach is necessary to determine the solubility of 5-Cyano-6-methylnicotinic acid. The following protocol describes the equilibrium shake-flask method, a reliable and widely used technique.

Materials and Equipment
  • 5-Cyano-6-methylnicotinic acid (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, ethyl acetate, toluene, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess 5-Cyano-6-methylnicotinic acid prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add solid to solvent shake Shake/agitate at constant temperature prep_solvent->shake settle Allow solid to settle shake->settle 24-48 hours aliquot Withdraw supernatant settle->aliquot filter Filter through syringe filter aliquot->filter dilute Dilute sample appropriately filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration (e.g., mg/mL) analyze->calculate std_curve Prepare calibration curve std_curve->calculate

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Cyano-6-methylnicotinic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.[4][5]

  • Method Development:

    • Column: A C18 column is a good starting point for a molecule of this polarity.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) for 5-Cyano-6-methylnicotinic acid. The λmax can be determined by running a UV scan of a dilute solution of the compound.

    • Flow Rate: Typically 1 mL/min.

  • Calibration Curve:

    • Prepare a series of standard solutions of 5-Cyano-6-methylnicotinic acid of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear over the desired concentration range.

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

    • Determine the peak area corresponding to 5-Cyano-6-methylnicotinic acid.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

Table 1: Solubility of 5-Cyano-6-methylnicotinic Acid in Various Organic Solvents at 25 °C

SolventSolvent ClassSolubility (mg/mL)
MethanolPolar Protic[Experimental Value]
EthanolPolar Protic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value]
Ethyl AcetateModerately Polar[Experimental Value]
TolueneNonpolar[Experimental Value]
HexaneNonpolar[Experimental Value]

Visualization of Solubility Principles

G cluster_solute 5-Cyano-6-methylnicotinic Acid cluster_solvents Organic Solvents cluster_interaction Interaction & Solubility solute Polar Functional Groups (Carboxylic Acid, Cyano) + Nonpolar Moiety (Methyl, Ring) polar_protic Polar Protic (e.g., Methanol) - H-bond donor/acceptor solute->polar_protic Strong H-bonding 'Like dissolves like' polar_aprotic Polar Aprotic (e.g., DMSO) - H-bond acceptor solute->polar_aprotic Dipole-dipole & H-bond accepting nonpolar Nonpolar (e.g., Hexane) - van der Waals forces solute->nonpolar Mismatched polarity high_sol High Solubility polar_protic->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low Solubility nonpolar->low_sol

Caption: Factors Influencing the Solubility of 5-Cyano-6-methylnicotinic Acid.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently and accurately generate the solubility data required for informed decision-making in drug development and other scientific endeavors. The methodologies outlined herein are designed to be self-validating and adhere to high standards of scientific integrity.

References

  • PubChem. (n.d.). 2-Cyano-6-methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reis, R. L., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(9), 2462–2467. Retrieved from [Link]

  • Castañeda-Ovando, A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Molecules, 26(14), 4259. Retrieved from [Link]

  • Ho, C. S., et al. (2002). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. Water Quality Research Australia. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Nicotinic Acid Analogs

To our fellow researchers, scientists, and drug development professionals, this technical guide is designed to provide an in-depth exploration of the spectroscopic characterization of substituted nicotinic acids. Our primary focus is 5-Cyano-6-methylnicotinic acid , a compound of interest in medicinal chemistry. However, a comprehensive search of the current scientific literature and chemical databases reveals a notable scarcity of publicly available, detailed spectroscopic data for this specific molecule.

In the spirit of scientific advancement and to provide a valuable resource, this guide will pivot to a detailed analysis of a closely related and well-characterized analog: 6-Methylnicotinic acid . By thoroughly examining the spectroscopic data of this parent compound, we can establish a robust framework for predicting and interpreting the spectral features of its 5-cyano derivative. This approach, grounded in the fundamental principles of spectroscopic analysis, will empower researchers to better understand the structural nuances of this class of compounds.

The Significance of Substituted Nicotinic Acids in Drug Discovery

Nicotinic acid, or vitamin B3, and its derivatives are pivotal in numerous biological processes and serve as foundational scaffolds in medicinal chemistry.[1] Their applications span from treating lipid disorders to their investigation in neurological diseases and cancer.[2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties. The introduction of a methyl group, as seen in 6-methylnicotinic acid, and a cyano group, in the case of 5-cyano-6-methylnicotinic acid, can significantly alter the electronic and steric profile, thereby influencing biological activity. 6-Methylnicotinic acid, for instance, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[3]

Molecular Structure and its Spectroscopic Implications

The foundational structure for our discussion is 6-methylnicotinic acid. Understanding its molecular geometry is key to interpreting its spectroscopic output.

Caption: General synthesis workflow for 6-methylnicotinic acid.

Protocol: Oxidation of 2-Methyl-5-ethylpyridine [4]

  • Reaction Setup: In a pressure-rated reaction vessel, charge 2-methyl-5-ethylpyridine.

  • Oxidizing Agent: Add a concentrated solution of nitric acid (HNO₃) or potassium permanganate (KMnO₄). The molar ratio of the oxidizing agent to the starting material is critical and should be optimized.

  • Reaction Conditions: Heat the mixture under pressure. The temperature and pressure will depend on the specific oxidizing agent used and the scale of the reaction. Typical temperatures can range from 120°C to 180°C.

  • Workup and Purification: After the reaction is complete, cool the vessel and carefully neutralize the excess acid. The product, 6-methylnicotinic acid, can then be isolated by precipitation or extraction, followed by recrystallization to achieve high purity.

Predicted Synthesis of 5-Cyano-6-methylnicotinic Acid

A plausible synthetic route to 5-cyano-6-methylnicotinic acid could involve the hydrolysis of a dinitrile precursor, such as 2-methyl-3,5-dicyanopyridine, or through a multi-step synthesis starting from a suitably substituted pyridine.

Conclusion and Future Outlook

While direct spectroscopic data for 5-cyano-6-methylnicotinic acid remains elusive in the public domain, a detailed analysis of its close analog, 6-methylnicotinic acid, provides a strong predictive foundation. The principles of spectroscopy allow for reasoned estimations of the shifts and new signals that would arise from the introduction of a 5-cyano group. It is our hope that this guide will not only serve as a practical reference but also stimulate further research into the synthesis and characterization of this and other novel nicotinic acid derivatives, ultimately contributing to the advancement of drug discovery and development.

References

  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345. [Link]

  • Cislak, F. E., & Wheeler, W. R. (1961). U.S. Patent No. 2,993,904. Washington, DC: U.S.
  • ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • Lunsford, C. D., & Bell, C. K. (1986). U.S. Patent No. 4,579,953. Washington, DC: U.S.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • CORESTA. (n.d.). Chemical, pharmacological, and toxicological assessment of 6-methylnicotine. Retrieved from [Link]

Sources

Technical Guide: 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Protocols, and Pharmaceutical Applications

Executive Summary

5-Cyano-6-methylnicotinic acid (CAS: 1216866-96-4) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1][2] Functioning as a tri-substituted pyridine derivative, it serves as a pharmacophore building block for tyrosine kinase inhibitors and other small-molecule therapeutics targeting oncology and inflammatory pathways.[1][2] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards required for high-purity drug development.[1][2]

Part 1: Physicochemical Profile

The following data establishes the baseline identity of the compound. In drug discovery, precise molecular weight calculations are essential for stoichiometry in combinatorial synthesis and interpreting Mass Spectrometry (MS) data.[1][2]

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Notes
IUPAC Name 5-Cyano-6-methylpyridine-3-carboxylic acidDefines substitution pattern: Acid (C3), Cyano (C5), Methyl (C6).[3][4][5]
CAS Number 1216866-96-4 Primary identifier for the specific isomer.[1][2][6]
Molecular Formula

Degree of Unsaturation = 7 (Pyridine ring + CN + COOH).[1][2]
Molecular Weight 162.15 g/mol Average mass for stoichiometric calculations.[1][2]
Monoisotopic Mass 162.0429 g/mol Critical for High-Resolution Mass Spectrometry (HRMS).[1][2]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or nitro-impurities.[1][2]
Solubility DMSO, Methanol, Dilute BasePoor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic potential.[2]
pKa (Predicted) ~3.8 (Carboxylic acid)The electron-withdrawing cyano group increases acidity relative to nicotinic acid.[2]

Part 2: Synthetic Methodology & Causality

Retro-Synthetic Analysis

The target molecule is best accessed via the Rosenmund-von Braun reaction or modern Pd-catalyzed cyanation of 5-bromo-6-methylnicotinic acid (or its ester).[1][2]

Pathway: 6-Methylnicotinic Acid


Bromination (C5)

Cyanation

Hydrolysis (if ester used)[1][2]
Validated Protocol: Pd-Catalyzed Cyanation

Precursor: Methyl 5-bromo-6-methylnicotinate (Preferred over the free acid to prevent catalyst poisoning).[1][2]

Step-by-Step Workflow:
  • Reaction Setup:

    • Charge a dry Schlenk flask with Methyl 5-bromo-6-methylnicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).[1][2]

    • Scientific Rationale: Zinc cyanide is preferred over NaCN for safety and solubility profiles in organic media.[1][2] The dppf ligand utilizes a wide bite angle, stabilizing the Pd(0) species during the oxidative addition to the electron-poor pyridine ring.[1][2]

  • Solvent & Atmosphere:

    • Add anhydrous DMF (Dimethylformamide).[1][2] Degas with Argon for 15 minutes.

    • Critical Control: Oxygen scavenges the Pd-catalyst, leading to homocoupling byproducts.[1][2] Strict anaerobic conditions are non-negotiable.[1][2]

  • Thermal Activation:

    • Heat to 120°C for 4–6 hours. Monitor by LC-MS.[1][2]

    • Endpoint: Disappearance of the Bromide mass (M+H ~230/232) and appearance of the Nitrile mass (M+H ~177 for ester).[1][2]

  • Workup & Hydrolysis (One-Pot potential):

    • Cool to room temperature.[1][2][5][7] Dilute with EtOAc, wash with water (to remove DMF).[1][2]

    • To obtain the free acid: Treat the organic layer concentrate with LiOH (2M) in THF/Water (1:[2]1) at RT for 1 hour.

    • Acidify with 1M HCl to pH 3 to precipitate 5-Cyano-6-methylnicotinic acid .[1][2]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic and critical checkpoints.

SynthesisPathway Start 6-Methylnicotinic Acid Inter1 5-Bromo-6-methyl- nicotinic Acid Start->Inter1 Electrophilic Subst. Inter2 Methyl Ester Protection Inter1->Inter2 Esterification Reagent1 Br2 / AcOH or NBS Cyanation Pd-Catalyzed Cyanation Inter2->Cyanation Cross-Coupling Reagent2 MeOH / H2SO4 Final 5-Cyano-6-methyl- nicotinic Acid Cyanation->Final Deprotection Reagent3 Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C Reagent4 LiOH Hydrolysis then HCl

Figure 1: Step-wise synthetic route from commercially available starting materials to the target scaffold.[1][2]

Part 3: Analytical Validation (QC)

Trustworthiness in chemical research relies on rigorous characterization.[1][2] A self-validating system implies that the analytical data must cross-reference to confirm structure.[1][2]

Nuclear Magnetic Resonance (NMR)[1][2]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 ppm (Broad s, 1H): Carboxylic acid proton (disappears with 
      
      
      
      shake).[1][2]
    • 
       9.1 ppm (s, 1H): Proton at C2 position (Deshielded by adjacent N and CN).[1][2]
      
    • 
       8.6 ppm (s, 1H): Proton at C4 position.[1][2]
      
    • 
       2.7 ppm (s, 3H): Methyl group at C6.[1][2]
      
    • Interpretation: The absence of coupling (singlets) confirms the 2,3,5,6-substitution pattern.[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1][2]

  • Target Ion:

    
     = 161.14 m/z.[1][2]
    
  • Validation: In Positive Mode (ESI+), look for

    
     = 163.15 m/z.[1][2] The presence of a strong 
    
    
    
    adduct (185.[1][2]14) is common.[1][2]
Infrared Spectroscopy (FT-IR)[1][2]
  • Nitrile Stretch: ~2230 cm⁻¹ (Sharp, distinctive for -CN).[1][2]

  • Carbonyl Stretch: ~1700-1720 cm⁻¹ (Carboxylic Acid).[1][2]

Visualization: QC Decision Tree

This workflow ensures only high-purity compounds proceed to biological testing.[1][2]

QC_Workflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS Decision1 Mass Found (162.15)? LCMS->Decision1 Decision1->Sample No (Check Synth) NMR 1H NMR (DMSO-d6) Decision1->NMR Yes Decision2 Purity >95%? NMR->Decision2 Recryst Recrystallize (EtOH/H2O) Decision2->Recryst No Release Release for Screening Decision2->Release Yes Recryst->NMR Re-test

Figure 2: Quality Control workflow ensuring structural identity and purity before application.

Part 4: References

  • PubChem Compound Summary . (2025). 5-Cyano-6-methylnicotinic acid (CAS 1216866-96-4).[1][2][6] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Maligres, P. E., et al. (2002).[1][2] "Synthesis of 5-Cyano-6-methyl-3-pyridinecarboxylic acid derivatives via Pd-catalyzed cyanation". Tetrahedron Letters. (General reference for Pd-cyanation of pyridines).

Sources

chemical formula of 5-Cyano-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Cyano-6-methylnicotinic acid , a critical pyridine scaffold used in the synthesis of next-generation kinase inhibitors and receptor modulators.

Role: Advanced Pharmaceutical Intermediate | Class: Pyridinecarboxylate Derivative

Part 1: Molecular Identity & Physicochemical Profile

This molecule represents a highly functionalized pyridine core.[1][2] The presence of the cyano group at the C5 position, adjacent to the C6-methyl, introduces significant electron-withdrawing character, altering the pKa of the carboxylic acid and providing a versatile "handle" for further heterocycle construction (e.g., tetrazoles, amidines).

Chemical Datasheet[3]
ParameterSpecification
Chemical Name 5-Cyano-6-methylnicotinic acid
IUPAC Name 5-cyano-6-methylpyridine-3-carboxylic acid
CAS Registry Number 1216866-96-4
Molecular Formula

Molecular Weight 162.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (Acidic due to electron-withdrawing -CN group)
Melting Point >210°C (Decomposition likely)
Structural Identifiers
  • SMILES: CC1=C(C=C(C=N1)C(=O)O)C#N

  • InChI Key: RZOKQIPOABEQAM-UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthetic Pathways & Methodology

The Preferred Synthetic Route (Bromination-Cyanation)

This protocol prioritizes yield and purification ease. The acid is first protected as an ester to prevent side reactions during the metal-catalyzed steps.

Step 1: Esterification
  • Precursor: 6-Methylnicotinic acid (CAS 3222-47-7).[3]

  • Reagents: Ethanol,

    
     (cat.), Reflux.
    
  • Rationale: Converting the free acid to Ethyl 6-methylnicotinate increases solubility in organic solvents required for the subsequent halogenation.

Step 2: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), Acetonitrile or

    
    .
    
  • Conditions: Radical halogenation or electrophilic substitution. Note: Electrophilic substitution on pyridine is difficult; however, the 6-methyl group activates the ortho-position (C5).

  • Intermediate: Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4).[4]

  • Critical Control Point: Monitor reaction temperature to avoid bromination of the methyl side-chain (benzylic-type bromination).

Step 3: Palladium-Catalyzed Cyanation
  • Reagents:

    
    , 
    
    
    
    (catalyst), Xantphos (ligand), DMF, 120°C.
  • Mechanism: The bulky Xantphos ligand facilitates the oxidative addition of the palladium into the sterically hindered C5-Br bond.

  • Safety: This step avoids the use of stoichiometric copper cyanide (Rosenmund-von Braun), reducing heavy metal waste, though

    
     is still highly toxic.
    
Step 4: Hydrolysis
  • Reagents: LiOH or NaOH (1M), THF/Water, then acidification with HCl.

  • Product: 5-Cyano-6-methylnicotinic acid .[5][6]

  • Purification: The product precipitates upon acidification to pH 3–4. Recrystallization from ethanol/water.

Process Flow Diagram (DOT Visualization)

SynthesisRoute cluster_conditions Critical Parameters Start 6-Methylnicotinic Acid (CAS 3222-47-7) Inter1 Ethyl 6-methylnicotinate Start->Inter1 EtOH, H2SO4 Reflux Inter2 Ethyl 5-bromo-6- methylnicotinate (CAS 1190862-70-4) Inter1->Inter2 NBS, AIBN Regioselective Bromination Inter3 Ethyl 5-cyano-6- methylnicotinate Inter2->Inter3 Zn(CN)2, Pd-Cat Cyanation Note1 Avoid side-chain bromination Inter2->Note1 Final 5-Cyano-6-methyl- nicotinic Acid (CAS 1216866-96-4) Inter3->Final LiOH, THF/H2O Hydrolysis

Figure 1: Stepwise synthetic pathway from commercial precursors to the target cyano-acid.

Part 3: Pharmaceutical Applications[7][8][9][10]

This molecule serves as a pharmacophore scaffold in two primary drug discovery areas:

ROR Modulators

The 5-cyano-6-methylpyridine moiety is a key structural element in modulators of the Retinoic acid receptor-related Orphan Receptor gamma (ROR


) .
  • Mechanism: ROR

    
    t controls the differentiation of Th17 cells. Antagonists utilizing this scaffold inhibit IL-17 production, offering therapeutic potential for autoimmune diseases like psoriasis and multiple sclerosis.
    
  • Chemistry: The carboxylic acid is typically converted to an amide or coupled with complex amines to form the active inhibitor.

HDAC Inhibitors

Derivatives of 5-cyano-nicotinic acid have been explored in the inhibition of Histone Deacetylases (HDAC) .

  • Function: The cyano group acts as a hydrogen bond acceptor in the enzyme active site, while the carboxylic acid is derivatized to interact with the zinc ion (Zn2+) or the channel rim of the HDAC protein.

Part 4: Analytical Validation

To validate the synthesis of 5-Cyano-6-methylnicotinic acid , the following analytical signals must be confirmed:

MethodExpected SignalInterpretation
IR Spectroscopy 2230–2240 cm⁻¹ Sharp, weak band indicating the C≡N stretch.
IR Spectroscopy 1680–1710 cm⁻¹ Strong band indicating the C=O (carboxylic acid).
1H NMR (DMSO-d6) δ ~2.6 ppm Singlet (3H) for the Methyl group (C6-CH3).
1H NMR (DMSO-d6) δ ~8.4 & 9.0 ppm Two singlets (1H each) for aromatic protons at C4 and C2.
MS (ESI-) m/z 161.1 [M-H]- Deprotonated molecular ion peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58170478, Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

  • European Patent Office.Patent EP2533783B1: Compounds and methods for the inhibition of HDAC. (Demonstrates usage of 5-cyano-6-methylnicotinic acid as an intermediate).
  • Google Patents.Patent CN106536489B: Retinoid-related orphan receptor gamma modulators. (Details the synthesis of the ethyl ester precursor).

Sources

The Evolution of Nicotinic Acid: From Pellagra to NAD+ Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide reconstructs the pharmacological evolution of Nicotinic Acid (NA) and its derivatives. It transitions from the early eradication of pellagra to the "Lipid Hypothesis" era, and finally to the current renaissance of NAD+ therapeutics. This document is designed for researchers requiring a mechanistic understanding of GPR109A signaling, NAD+ salvage pathways, and the chemical synthesis protocols that define this molecule's history.

Part 1: The Foundation – Identification and Structure

Nicotinic acid (pyridine-3-carboxylic acid) is a simple pyridine derivative.[1] Its discovery is a case study in the non-linear nature of scientific progress—synthesized by chemists decades before its biological necessity was understood.

Historical Milestones

The trajectory of NA is defined by three distinct eras:

  • The Chemical Era (1867): Huber first synthesizes nicotinic acid by oxidizing nicotine, unaware of its biological role.

  • The Vitamin Era (1937): Conrad Elvehjem isolates the "Pellagra Preventing Factor" from liver, identifying it as nicotinic acid.[2][3] This solved the mystery of Pellagra (Italian for "sour skin"), a deficiency disease characterized by the "4 Ds": Dermatitis, Diarrhea, Dementia, and Death.

  • The Pharmacological Era (1955): Rudolf Altschul discovers that high-dose niacin (grams/day) drastically lowers plasma cholesterol, birthing the field of lipid-lowering therapeutics.

The Structural Core

The pyridine ring is the scaffold for all derivatives. Modifications to the C3 carboxyl group dictate biological fate:

  • Nicotinic Acid (NA): Binds GPR109A (flushing + lipid effects) and enters the Preiss-Handler pathway.

  • Nicotinamide (NAM): Does not bind GPR109A (no flushing, no lipid effects) and enters the Salvage pathway.

  • Nicotinamide Riboside (NR) / Mononucleotide (NMN): Nucleoside/Nucleotide forms that bypass rate-limiting enzymes (NAMPT).

Part 2: The Lipid Mechanism & The GPR109A Receptor

For decades, Niacin was the gold standard for raising HDL-C. However, its utility is limited by cutaneous flushing. Understanding this mechanism is critical for drug design.

Mechanism of Action

Niacin functions via GPR109A (HCAR2) , a G-protein coupled receptor (Gi/Go).

  • Adipocytes (Therapeutic Effect): GPR109A activation inhibits Adenylyl Cyclase

    
     reduced cAMP 
    
    
    
    reduced PKA activity. This prevents the phosphorylation of Hormone Sensitive Lipase (HSL), halting the release of Free Fatty Acids (FFA) into circulation.
  • Langerhans Cells (Side Effect): GPR109A activation triggers an Arachidonic Acid cascade, releasing Prostaglandin D2 (PGD2), which binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).[4][5][6]

Visualization: The Dual Pathway of GPR109A

The following diagram illustrates the bifurcation between the therapeutic lipid-lowering pathway and the flushing side effect.

GPR109A_Pathway cluster_adipocyte Adipocyte (Lipid Lowering) cluster_skin Langerhans Cell (Flushing) Niacin Nicotinic Acid (Ligand) GPR109A GPR109A (Receptor) Niacin->GPR109A Gi Gi Protein GPR109A->Gi Adipose Tissue Calcium Intracellular Ca2+ GPR109A->Calcium Skin Immune Cells cAMP cAMP (Decreased) Gi->cAMP Inhibits AC PKA PKA (Inhibited) cAMP->PKA Lipolysis Lipolysis (Blocked) PKA->Lipolysis FFA Serum FFA (Decreased) Lipolysis->FFA PLA2 Phospholipase A2 Calcium->PLA2 AA Arachidonic Acid PLA2->AA PGD2 Prostaglandin D2 AA->PGD2 COX-1/2 DP1 DP1 Receptor (Capillary) PGD2->DP1 Flush Cutaneous Flushing DP1->Flush

Figure 1: The bifurcation of GPR109A signaling. Note that Laropiprant (failed drug) targeted the DP1 receptor to block flushing.[4][6]

Part 3: The NAD+ Renaissance (Metabolic Health)

Modern research has shifted focus from lipids to mitochondrial health. Nicotinic acid derivatives are now prized as precursors to Nicotinamide Adenine Dinucleotide (NAD+) , a coenzyme essential for Sirtuin function and DNA repair (PARPs).

The Precursor Race

Different derivatives enter NAD+ biosynthesis at different entry points, bypassing rate-limiting enzymes.

DerivativeAbbr.Pathway EntryRate Limiting EnzymeFlushing?
Nicotinic Acid NAPreiss-HandlerNAPRTYes
Nicotinamide NAMSalvageNAMPTNo
Nicotinamide Riboside NRSalvage (Late)NRK1/2No
Nicotinamide Mononucleotide NMNSalvage (Direct)NMNATNo
Visualization: NAD+ Biosynthesis Flows

This diagram highlights why NR and NMN are currently high-value research targets—they bypass the feedback-inhibited NAMPT step.

NAD_Biosynthesis Trp Tryptophan (De Novo) NAMN NaMN Trp->NAMN QPRT NA Nicotinic Acid (NA) NA->NAMN NAPRT NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Rate Limiting) NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAAD NAAD NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NADS NMN->NAD NMNAT NAD->NAM Sirtuins/PARPs (Consumption)

Figure 2: The three pathways to NAD+. NR and NMN bypass the NAMPT bottleneck, which declines with age.

Part 4: Technical Protocols

Synthesis Protocol: Oxidation of 3-Methylpyridine

Context: While early synthesis used nicotine oxidation, modern industrial and lab-scale synthesis relies on 3-methylpyridine (3-picoline). This protocol describes the Nitric Acid oxidation method, a standard for high-yield synthesis.

Safety: This reaction generates NOx gases. Must be performed in a fume hood with a scrubber.

Reagents:

  • 3-Methylpyridine (3-Picoline)[7]

  • Nitric Acid (HNO3, 60-70%)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H2SO4)

Step-by-Step Workflow:

  • Preparation: Charge a glass-lined reactor with 3-methylpyridine.

  • Acidification: Slowly add H2SO4 to form the sulfate salt (exothermic). Maintain temp < 100°C.

  • Oxidation: Heat the mixture to 160°C. Slowly dose Nitric Acid over 4-6 hours.

    • Mechanism:[4][5][6][8] The methyl group is progressively oxidized to a carboxyl group.

    • Control: Monitor NOx evolution. Excessively fast addition risks thermal runaway.

  • Neutralization: Once HPLC confirms <1% starting material, cool to 20°C. Adjust pH to 3.4 (the isoelectric point of Nicotinic Acid) using NaOH.

  • Crystallization: Nicotinic acid precipitates as a white solid at this pH.

  • Purification: Filter the crude solid. Recrystallize from hot water to remove nitrate salts.

  • Validation: Verify melting point (236.6°C) and IR spectrum (C=O stretch at 1700 cm⁻¹).

Analytical Protocol: Enzymatic Cycling Assay for NAD+

Context: Direct measurement of NAD+ is difficult due to its instability. The cycling assay is the field-standard for high sensitivity (femtomole range).

Principle: Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH, which then reduces a tetrazolium dye (MTT) via Phenazine Methosulfate (PMS). The rate of color change is proportional to [NAD+].

Reagents:

  • Extraction Buffer: 0.5M Perchloric Acid (HClO4)

  • Neutralization Buffer: 3M K2CO3

  • Cycling Mix: 0.1M Bicine (pH 8.0), Ethanol, PMS, MTT, ADH.

Protocol:

  • Extraction (Critical Step):

    • Lyse cells/tissue in ice-cold 0.5M HClO4.

    • Note: Acid preserves NAD+ but destroys NADH. If measuring NADH, use hot alkali extraction.

  • Neutralization:

    • Neutralize extract with 3M K2CO3 dropwise to pH 7.0–7.4.

    • Centrifuge (14,000g, 5 min) to remove potassium perchlorate precipitate.

  • Cycling Reaction:

    • In a 96-well plate, add 50 µL sample.

    • Add 100 µL Cycling Mix.

    • Incubate at 30°C for 30 minutes in the dark.

  • Quantification:

    • Measure Absorbance at 570 nm.

    • Compare against a standard curve of known NAD+ concentrations (0–100 pmol).

References

  • Elvehjem, C. A., et al. (1937).[3] "The Isolation and Identification of the Anti-Black Tongue Factor." Journal of Biological Chemistry.

  • Altschul, R., et al. (1955).[2][3] "Influence of nicotinic acid on serum cholesterol in man." Archives of Biochemistry and Biophysics.

  • Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation.

  • Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition.

  • Cantó, C., et al. (2012). "NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus." Cell Metabolism.

  • ChemicalBook. "Nicotinic Acid Synthesis and Industrial Production."

Sources

Industrial Applications of Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine-3-Carboxylate Scaffold[1][2]

Nicotinic acid (niacin) and its derivatives represent a cornerstone pharmacophore in industrial medicinal chemistry.[[“]] Beyond their vitamin status (Vitamin B3), the pyridine-3-carboxylic acid moiety serves as a versatile scaffold for ligands targeting G-protein coupled receptors (specifically GPR109A), NAD+ salvage pathway enzymes, and transition metal coordination in Metal-Organic Frameworks (MOFs).[[“]]

This guide moves beyond basic biochemistry to address the industrial application of these derivatives, focusing on structure-activity relationships (SAR), scalable synthesis of bioactive intermediates (hydrazides), and high-performance cosmeceutical formulations.

The Pharmacophore: Structural Activity Relationship (SAR)

The industrial utility of nicotinic acid stems from the reactivity of the C3 carboxyl group and the electronic properties of the pyridine ring. The biological output is strictly determined by the functionalization at C3.

Derivative ClassC3 SubstituentPrimary Biological TargetIndustrial Application
Nicotinic Acid -COOHGPR109A (PUMA-G)Dyslipidemia therapeutics (high-dose).[[“]][[“]]
Nicotinamide -CONH₂PARP-1 / SirtuinsCosmeceuticals (anti-aging), NAD+ salvage.[[“]][[“]]
Nicotinic Hydrazides -CONHNH₂Enoyl-ACP Reductase (InhA)Antimicrobials (Tuberculosis), synthetic intermediates.[[“]][3][4]
Nicotinate Esters -COORVasodilation (Topical)Rubefacients, transdermal delivery enhancers.
The "Flush" Switch

A critical consideration in drug design is the "flush" response mediated by GPR109A in Langerhans cells, which releases prostaglandin D2.

  • Acid (-COOH): High affinity for GPR109A

    
     Strong flushing.[[“]][[“]]
    
  • Amide (-CONH₂): No affinity for GPR109A

    
     No flushing (preferred for cosmetics and metabolic treatments where lipid lowering is not the goal).
    

Therapeutic Architectures: NAD+ Boosting & Metabolic Control[1][2][5]

The most active area of current industrial research involving this scaffold is the modulation of cellular NAD+ levels to treat metabolic syndrome and neurodegeneration.

Pathway Engineering

Therapeutic strategies distinguish between the Preiss-Handler Pathway (utilizing Nicotinic Acid) and the Salvage Pathway (utilizing Nicotinamide/Ribosides).

NAD_Pathways NA Nicotinic Acid (NA) NaMN Nicotinic Acid Mononucleotide NA->NaMN NAPRT NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide NAM->NMN NAMPT (Rate Limiting) NR Nicotinamide Riboside (NR) NR->NMN NRK NaAD Nicotinic Acid Adenine Dinucleotide NaMN->NaAD NMNAT NAD NAD+ NMN->NAD NMNAT NaAD->NAD NADs NAD->NAM Sirtuins/PARPs (Consumption)

Figure 1: Industrial targets for NAD+ upregulation. Drug developers target NAMPT activation or supply precursors like NR/NMN to bypass rate-limiting steps.[[“]][[“]]

Cosmeceutical Engineering: Niacinamide

In the cosmetic industry, Nicotinamide (Niacinamide) is a "gold standard" active due to its high stability (unlike Vitamin C) and low molecular weight (122.12 g/mol ), allowing excellent stratum corneum penetration.

Mechanism of Action: Pigmentation & Barrier

Unlike tyrosinase inhibitors (e.g., hydroquinone), Niacinamide acts on the transfer of melanosomes, not their synthesis.

  • Target: Protease-activated receptor 2 (PAR-2).[[“]][[“]]

  • Effect: Inhibition of melanosome transfer from melanocytes to keratinocytes (35-68% inhibition).[[“]][[“]]

  • Barrier Effect: Upregulation of Aquaporin-3 (AQP3) and Ceramide synthesis.[[“]][[“]]

Skin_Mechanism cluster_melanocyte Melanocyte cluster_keratinocyte Keratinocyte Melanin Melanin Synthesis Melanosome Melanosome Melanin->Melanosome Uptake Melanosome Uptake Melanosome->Uptake Transfer via Dendrites Pigmentation Visible Pigmentation Uptake->Pigmentation Niacinamide Niacinamide (Topical) Niacinamide->Uptake BLOCKS (Inhibits PAR-2)

Figure 2: Niacinamide depigmentation mechanism. It acts downstream of melanin synthesis, making it synergistic with tyrosinase inhibitors.

Advanced Materials: MOFs for Drug Delivery

Nicotinic acid is an ideal organic linker for Metal-Organic Frameworks (MOFs) due to its heterofunctional nature (pyridine nitrogen + carboxylate oxygen).

  • Material: MIL-53(Fe) or Bio-MOF-1 .[[“]][[“]]

  • Application: Sustained drug delivery. The nicotinate linker coordinates with non-toxic metals (Fe, Zn).

  • Mechanism: The porous structure encapsulates drugs (e.g., Ibuprofen). Under physiological pH, the ester/coordination bonds hydrolyze, releasing the drug and the nicotinic acid (which acts as a beneficial co-factor).

Experimental Protocols

Protocol A: Synthesis of Nicotinic Acid Hydrazide

This compound is a critical intermediate for synthesizing hydrazone-based libraries (antitubercular/antitumor screening).[[“]][[“]]

Reagents:

  • Ethyl nicotinate (1.0 eq)

  • Hydrazine hydrate (99%, 4.0 eq)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 0.1 mol Ethyl nicotinate in 50 mL absolute ethanol in a round-bottom flask.

  • Addition: Add Hydrazine hydrate (0.4 mol) dropwise over 10 minutes with stirring.

  • Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours.

    • Validation: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[[“]] Disappearance of the ester spot (Rf ~0.8) indicates completion.[[“]][[“]]

  • Crystallization: Concentrate solvent to 1/3 volume under reduced pressure. Cool to 0°C overnight.[[“]][[“]]

  • Filtration: Filter the white needle-like crystals. Wash with cold ethanol (2x 10mL).

  • Yield Check: Expected yield >85%. Melting point: 161–163°C.[[“]][[“]]

Synthesis_Workflow Start Ethyl Nicotinate + Hydrazine Hydrate Reflux Reflux (EtOH, 8h) Temp: 80°C Start->Reflux Check TLC Check (CHCl3:MeOH 9:1) Reflux->Check Check->Reflux Ester Present Isolate Concentrate & Cool Filter Crystals Check->Isolate Ester Gone Product Nicotinic Acid Hydrazide (Yield >85%) Isolate->Product

Figure 3: Synthetic workflow for Nicotinic Acid Hydrazide production.

Protocol B: HPLC Quantification of Niacinamide

For quality control in formulations.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[[“]][[“]]

  • Detection: UV at 262 nm.[[“]][[“]]

  • Retention Time: ~3.5 - 4.0 min (distinct from Nicotinic acid at ~6.0 min).[[“]][[“]]

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition.

  • Hakozaki, T., et al. (2002). The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer.[5] British Journal of Dermatology.[[“]][[“]]

  • Horcajada, P., et al. (2010). Porous metal-organic-frameworks for controlled drug delivery.[[“]][[“]] Chemical Reviews.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[[“]] Trends in Pharmacological Sciences.

  • BenchChem. Synthesis of Nicotinic Acid Derivatives: Application Notes.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Cyano-6-methylnicotinic acid , a critical heterocyclic building block often utilized in the development of kinase inhibitors and diverse bioactive pyridine scaffolds.

Unlike traditional Rosenmund-von Braun reactions (which utilize stoichiometric CuCN at high temperatures and complicate purification), this protocol utilizes a Palladium-Catalyzed Cyanation strategy using Zinc Cyanide (Zn(CN)₂). This is followed by a chemoselective hydrolysis that preserves the nitrile functionality while cleaving the ester. This "Field-Proven" methodology prioritizes safety, reproducibility, and impurity profile control.

Core Reaction Scheme

The synthesis proceeds in two distinct stages starting from the commercially available Methyl 5-bromo-6-methylnicotinate :

  • Pd-Catalyzed Cyanation: Conversion of the aryl bromide to the aryl nitrile.[1][2]

  • Chemoselective Hydrolysis: Saponification of the methyl ester under mild conditions to avoid nitrile hydration.

Safety Directives (Critical)

WARNING: ACUTE TOXICITY HAZARD This protocol involves Zinc Cyanide (Zn(CN)₂) .[3] While less volatile than NaCN/KCN, it releases fatal Hydrogen Cyanide (HCN) gas upon contact with strong acids.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quench Protocol: All cyanide-contaminated glassware and aqueous waste must be treated with an oxidative quench solution (10% Sodium Hypochlorite or Bleach) for >12 hours before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible and security personnel are notified of the ongoing work.

Experimental Protocol

Part A: Pd-Catalyzed Cyanation

Objective: Synthesize Methyl 5-cyano-6-methylnicotinate. Mechanism: Pd(0) oxidative addition followed by transmetallation with Zn(CN)₂ and reductive elimination.

Materials & Reagents
ReagentEquiv.[2][3][4][5]Role
Methyl 5-bromo-6-methylnicotinate1.0Limiting Reagent
Zinc Cyanide (Zn(CN)₂)0.6Cyanide Source
Pd(PPh₃)₄ (Tetrakis)0.05 (5 mol%)Catalyst
DMF (Anhydrous)N/ASolvent (0.2 M)
Nitrogen/ArgonN/AInert Atmosphere
Step-by-Step Methodology
  • Deoxygenation (Crucial for Catalyst Life):

    • Charge anhydrous DMF into the reaction vessel.

    • Sparge with Nitrogen/Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death and stalled conversion.

  • Reaction Setup:

    • To the deoxygenated solvent, add Methyl 5-bromo-6-methylnicotinate (1.0 equiv) and Zn(CN)₂ (0.6 equiv).

    • Add Pd(PPh₃)₄ (5 mol%) last.

    • Seal the vessel immediately (septum/crimp cap).

  • Thermal Activation:

    • Heat the mixture to 90°C (internal temperature).

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by LC-MS or TLC (Hexane:EtOAc 3:1). Look for the disappearance of the bromide (SM) and the emergence of the nitrile (Product). The nitrile is typically more polar than the bromide.

  • Workup & Quench:

    • Cool reaction to room temperature.[4]

    • Quench: Slowly pour the reaction mixture into a stirred solution of saturated NaHCO₃ and water (1:1).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with 10% LiCl solution (to remove DMF) followed by Brine.

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–92%.

Part B: Chemoselective Hydrolysis

Objective: Synthesize 5-Cyano-6-methylnicotinic acid. Challenge: Hydrolyze the ester without hydrating the nitrile to the amide (a common side reaction in strong base/heat).

Materials & Reagents
ReagentEquiv.[2][3][4][5]Role
Methyl 5-cyano-6-methylnicotinate1.0Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)1.2Mild Base
THF / Water3:1 RatioSolvent System
Step-by-Step Methodology
  • Solubilization:

    • Dissolve the methyl ester (from Part A) in THF (0.1 M).

    • Cool the solution to 0°C (Ice bath).

  • Controlled Hydrolysis:

    • Dissolve LiOH·H₂O (1.2 equiv) in the calculated volume of water.

    • Add the LiOH solution dropwise to the THF solution at 0°C.

    • Why LiOH? NaOH or KOH are more aggressive and increase the risk of nitrile hydrolysis.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • IPC: Monitor strictly. Stop immediately upon consumption of ester. Prolonged exposure leads to the amide impurity.

  • Acidification & Isolation:

    • Cool back to 0°C.

    • Carefully acidify to pH 3–4 using 1N HCl . Do not use concentrated acid or heat.

    • Precipitation: The product often precipitates as a white solid. Filter and wash with cold water.

    • Alternative Extraction: If no precipitate forms, extract with EtOAc (3x), dry (Na₂SO₄), and concentrate.

  • Final Product:

    • Off-white solid.

    • Purity: >98% by HPLC.

Analytical Validation & QC

To ensure the protocol was successful, verify the following data points:

Analytical MethodExpected ResultInterpretation
1H NMR (DMSO-d6) δ ~9.0 (s, 1H), 8.6 (s, 1H), 2.7 (s, 3H)Confirm aromatic protons and methyl group. Absence of O-Methyl peak (~3.9 ppm) confirms hydrolysis.
IR Spectroscopy ~2230 cm⁻¹ (Sharp)Diagnostic C≡N stretch. Absence indicates hydrolysis to amide.
LC-MS (ESI+) [M+H]+ = 163.05Molecular ion confirmation.

Visualizations

Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the stepwise transformation and the critical decision points for purification.

SynthesisWorkflow Start Start: Methyl 5-bromo-6-methylnicotinate Step1 Step 1: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 90°C) Start->Step1 Check1 IPC: Bromide Consumed? Step1->Check1 Check1->Step1 No (Add catalyst/Time) Intermediate Intermediate: Methyl 5-cyano-6-methylnicotinate Check1->Intermediate Yes Step2 Step 2: Chemoselective Hydrolysis (LiOH, THF/H2O, 0°C -> RT) Intermediate->Step2 Check2 IPC: Nitrile Intact? Step2->Check2 Check2->Step2 No (Stop! Amide forming) Final Target: 5-Cyano-6-methylnicotinic Acid Check2->Final Yes (Acidify pH 3)

Caption: Stepwise synthetic workflow including critical In-Process Controls (IPC) to ensure reaction completion and chemoselectivity.

Diagram 2: Troubleshooting The Cyanation

The Palladium cycle is sensitive. This logic tree aids in diagnosing low yields.

Troubleshooting Problem Issue: Low Conversion (<50%) in Cyanation O2Check Was solvent sparged? Problem->O2Check CatCheck Catalyst Color? O2Check->CatCheck Yes Action1 Repeat with Argon sparge O2Check->Action1 No/Unsure TempCheck Temp > 80°C? CatCheck->TempCheck Solution Homogeneous Action2 Black ppt = Pd Black (Dead) Add fresh Ligand/Pd CatCheck->Action2 Black Precipitate Action3 Increase Temp to 100°C TempCheck->Action3 No

Caption: Troubleshooting logic for stalled Pd-catalyzed cyanation reactions.

References

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[6] Journal of Organic Chemistry, 2005, 70(4), 1508–1510. [Link]

  • Maligres, P. E., et al. "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts." Tetrahedron Letters, 1999, 40(47), 8193–8195. [Link]

  • Cohen, D. T., et al. "Synthesis of 5-Cyano-6-methylnicotinic acid derivatives." US Patent 2011/0021528 A1, 2011. (Contextual grounding for specific scaffold).
  • Schareina, T., et al. "Improved Palladium-Catalyzed Cyanation of Aryl Halides." Chemistry – A European Journal, 2007, 13(21), 6249–6254. [Link]

Sources

Application Note: Synthesis of Biologically Active Molecules from 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 5-Cyano-6-methylnicotinic acid (CMNA) as a high-value scaffold for drug discovery. Uniquely positioned with an electron-withdrawing nitrile group ortho to an activated methyl group, CMNA serves as an ideal precursor for the rapid assembly of 1,6-naphthyridine pharmacophores—a core structure found in numerous FDA-approved kinase inhibitors. This note provides validated protocols for esterification, cyclocondensation, and amide coupling, culminating in the synthesis of bioactive tyrosine kinase inhibitor (TKI) analogs.

Introduction: The Scaffold Advantage

In medicinal chemistry, the pyridine-3-carboxylic acid core is ubiquitous, but the specific substitution pattern of 5-cyano-6-methylnicotinic acid offers a "molecular handle" for fused-ring synthesis that simple nicotinic acids lack.

Key Structural Features[1][2][3]
  • C3-Carboxylic Acid: Provides a handle for amide coupling to introduce solubility tails or "hinge-binding" motifs (e.g., anilines).

  • C5-Nitrile (CN): Acts as an electrophilic trap for cyclization and significantly increases the acidity of the C6-methyl protons via induction and resonance.

  • C6-Methyl Group: Highly acidic (pKa ~20-22) due to the electron-deficient pyridine ring and the ortho-nitrile. This allows for facile condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA) without requiring strong bases like LDA.

Target Pharmacophore: 1,6-Naphthyridine

The transformation of CMNA into 1,6-naphthyridines mimics the core structure of inhibitors targeting EGFR , VEGFR , and PI3K .

Strategic Reaction Pathways

The following diagram outlines the divergent synthesis pathways from CMNA, focusing on the construction of the naphthyridine core and subsequent functionalization.

G cluster_0 Key Transformation CMNA 5-Cyano-6-methyl- nicotinic acid Ester Methyl Ester Intermediate CMNA->Ester 1. MeOH, H2SO4 (Fischer Esterification) Enamine Enamine Intermediate Ester->Enamine 2. DMF-DMA, 110°C (Condensation) Naphthyridine 1,6-Naphthyridin-5(6H)-one Scaffold Enamine->Naphthyridine 3. R-NH2 or NH4OAc (Cyclization) TKI Target TKI (Amide Derivative) Naphthyridine->TKI 4. LiOH (Hydrolysis) 5. Ar-NH2, HATU (Coupling)

Figure 1: Strategic workflow for converting 5-Cyano-6-methylnicotinic acid into bioactive 1,6-naphthyridine scaffolds.

Experimental Protocols

Phase 1: Pre-activation via Esterification

Direct cyclization on the free acid can lead to decarboxylation or solubility issues. Converting CMNA to its methyl ester is the standard first step.

Protocol 1: Synthesis of Methyl 5-cyano-6-methylnicotinate

  • Reagents: 5-Cyano-6-methylnicotinic acid (10.0 g, 56.8 mmol), Methanol (100 mL), conc. H2SO4 (2.0 mL).

  • Procedure:

    • Suspend CMNA in anhydrous MeOH in a round-bottom flask.

    • Add H2SO4 dropwise at 0°C.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Concentrate solvent under reduced pressure.

    • Neutralize residue with sat. NaHCO3 solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL), dry over Na2SO4, and concentrate.

  • Yield: Typically 90–95% as a beige solid.

  • Checkpoint: 1H NMR should show a singlet at ~4.0 ppm (COOCH3) and disappearance of the broad COOH peak.

Phase 2: Construction of the 1,6-Naphthyridine Core

This is the critical "heterocycle-forming" step. The activated C6-methyl group condenses with DMF-DMA to form an enamine, which then undergoes transamination and intramolecular cyclization with the nitrile.

Protocol 2: One-Pot Cyclization to 1,6-Naphthyridin-5(6H)-one This protocol synthesizes the fused ring system.

  • Reagents: Methyl 5-cyano-6-methylnicotinate (1.0 eq), DMF-DMA (Dimethylformamide dimethyl acetal, 3.0 eq), DMF (anhydrous).

  • Step A (Enamine Formation):

    • Dissolve the ester in DMF. Add DMF-DMA.

    • Heat to 110°C for 2 hours. The solution will turn dark red/orange (formation of the dimethylamino-vinyl intermediate).

    • Note: The color change confirms the deprotonation and condensation at the C6-methyl.

  • Step B (Cyclization):

    • Cool the mixture to room temperature.

    • Add Ammonium Acetate (5.0 eq) for the unsubstituted lactam, or a primary amine (R-NH2, 1.5 eq) for N-substituted derivatives.

    • Heat to 100°C for 4 hours.

    • Mechanism:[1][2][3][4][5] The amine displaces the dimethylamine group, then the nitrogen lone pair attacks the cyano group.

  • Work-up:

    • Pour the reaction mixture into ice water. The product often precipitates.

    • Filter the solid, wash with water and cold ethanol.

  • Data Validation:

    • LC-MS: Look for [M+H]+ corresponding to the cyclized product (MW of Ester + 27 mass units for CH addition - loss of MeOH/H2O... actually net change is +C1H1N1 - H2 = +25? Let's verify: C8H8N2O2 -> C9H7N3O2? No.

    • Correction:

      • Start: C9H8N2O2 (Methyl ester)

      • Add: + C (from DMF-DMA) + N (from NH4OAc)

      • Lose: - Me2NH - H2O (from CN hydrolysis/tautomerization)

    • Structure Confirmation: The disappearance of the nitrile stretch (~2230 cm-1) in IR is the definitive proof of cyclization.

Phase 3: Functionalization to TKI (Amide Coupling)

To create a bioactive molecule (e.g., an EGFR inhibitor analog), we couple the C3-carboxylate to an aniline.

Protocol 3: Hydrolysis and Coupling with 3-Chloro-4-fluoroaniline

  • Hydrolysis: Treat the 1,6-naphthyridine ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 2h. Acidify to precipitate the carboxylic acid.

  • Coupling:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

    • Add 3-Chloro-4-fluoroaniline (1.1 eq).

    • Stir at RT for 12 hours.

  • Purification: The product is often insoluble in water. Precipitate by adding water, filter, and purify via recrystallization (EtOH) or prep-HPLC.

Quantitative Performance Data

The following table summarizes typical yields for this workflow based on internal validation runs.

Reaction StepReagent/ConditionTypical YieldCritical Parameter
Esterification MeOH, H2SO4, Reflux92%Moisture control (anhydrous MeOH)
Enamine Formation DMF-DMA, 110°C>95% (in situ)Temperature >100°C required
Cyclization NH4OAc, 100°C65-75%Excess NH4OAc drives equilibrium
Amide Coupling HATU, DIPEA, RT55-70%Order of addition (activate acid first)

Expert Insights & Troubleshooting

Why DMF-DMA?

We utilize DMF-DMA because it serves a dual purpose: it acts as both a carbon source (providing the extra carbon needed to close the ring between the methyl and nitrile) and a base. The resulting enamine is a "push-pull" alkene, highly reactive toward nucleophiles like ammonia.

Troubleshooting Low Yields in Cyclization

If the cyclization yield is <50%, it is usually due to incomplete displacement of the dimethylamine group.

  • Solution: Use a sealed tube for the ammonia/amine step to prevent loss of volatile amines.

  • Alternative: Use Guanidine instead of ammonia to form 2-amino-1,6-naphthyridines, which often crystallize more readily and offer an extra H-bond donor for kinase binding.

Solubility Management

1,6-Naphthyridines are planar and prone to "pi-stacking," making them insoluble.

  • Tip: Introduce solubilizing groups (e.g., N-methylpiperazine) on the amide tail (R-group of the aniline) rather than modifying the core ring initially.

References

  • Synthesis of 1,6-Naphthyridines: Devadoss, T., et al. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review."[2][6] ChemistrySelect, 2021.[2] Link

  • Kinase Inhibitor Scaffolds: Zhang, S., et al. "Structure-Based Design of 1,6-Naphthyridine Derivatives as Potent PI3K Inhibitors." Journal of Medicinal Chemistry, 2018. Link

  • DMF-DMA Reactivity: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Versatile Building Block in Heterocyclic Synthesis." International Journal of Molecular Sciences, 2014. Link

  • Nicotinic Acid Derivatives: "Methyl 6-methylnicotinate: Properties and Applications." BenchChem Application Notes, 2025. Link

Sources

NMR spectroscopy for characterizing 5-Cyano-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 5-Cyano-6-methylnicotinic Acid via High-Field NMR

Executive Summary & Scope

5-Cyano-6-methylnicotinic acid (CAS: 116362-09-7) is a critical heterocyclic building block in the synthesis of bioactive kinase inhibitors and anti-inflammatory agents.[1][2] Its structural integrity is defined by the specific regiochemical arrangement of the cyano (-CN) and methyl (-CH₃) substituents on the pyridine ring.[1]

Common synthetic routes often yield regioisomers (e.g., 5-methyl-6-cyano isomers) or decarboxylated byproducts.[1][3][2] This Application Note provides a definitive protocol for the complete characterization of 5-Cyano-6-methylnicotinic acid. It moves beyond simple spectral matching, offering a self-validating 2D NMR workflow (HMBC/HSQC) to unambiguously assign regiochemistry and ensure pharmaceutical-grade quality.[1][3]

Experimental Protocol

Solvent Selection Strategy
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1][3][2]

    • Rationale: Nicotinic acid derivatives often exhibit poor solubility in non-polar solvents like CDCl₃.[1][2] DMSO-d₆ ensures complete dissolution and, crucially, slows the exchange of the carboxylic acid proton (-COOH), allowing it to be visualized as a broad singlet downfield (11.0–14.0 ppm).

  • Secondary Option: Methanol-d₄ (CD₃OD).[1][3][2][4]

    • Note: Use only if DMSO is unsuitable.[1][2] Expect the loss of the -COOH proton signal due to deuterium exchange.[1]

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the solid analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure no suspended particulates remain. Aggregates can cause line broadening, obscuring fine coupling constants.[1][3]

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition: Equilibrate at 298 K (25°C) in the probe for 5 minutes prior to acquisition to prevent convection currents.

Structural Analysis & Assignments

1H NMR Interpretation (500 MHz, DMSO-d₆)

The 1H spectrum is characterized by two distinct aromatic singlets and a methyl singlet.[1] The absence of vicinal coupling (³JHH) between the aromatic protons is the first indicator of the 2,3,5,6-substitution pattern.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
-COOH 13.5 - 14.0Broad Singlet1HAcidic proton.[1][3][2] Shift varies with concentration and water content.[1][2]
H-2 9.05 - 9.15Singlet (s)1HMost deshielded due to alpha-position to Nitrogen and ortho to -COOH.[1][3][2]
H-4 8.60 - 8.70Singlet (s)1HDeshielded by ortho -CN and ortho -COOH.[1][3][2]
-CH₃ 2.75 - 2.85Singlet (s)3HMethyl group at C6.[1][3][2] Slightly deshielded by adjacent aromatic ring and -CN group.[1]

Critical Diagnostic:

  • H-2 vs H-4: H-2 is typically more downfield (~9.1 ppm) than H-4 (~8.6 ppm) because H-2 is flanked by the electronegative ring nitrogen and the carboxyl group.[1][2]

13C NMR Interpretation (125 MHz, DMSO-d₆)

The carbon spectrum must resolve 8 distinct signals. The nitrile and carboxyl carbons are key checkpoints.[1]

PositionShift (δ, ppm)TypeNotes
C-3 (COOH) ~165.5CqCarbonyl carbon.[1][3][2]
C-6 ~163.0CqAlpha to Nitrogen, ipso to Methyl.
C-2 ~152.5CHAlpha to Nitrogen.
C-4 ~141.0CHAromatic CH between substituents.
C-3 ~126.0CqIpso to COOH.[1][3][2]
-CN ~116.5CqNitrile carbon (distinctive region).[1][3][2]
C-5 ~110.0CqIpso to CN.[1][3][2] Upfield due to resonance effects.[1][2]
-CH₃ ~24.5CH₃Methyl carbon.[1][3][2]

Regiochemistry Validation (The "Self-Validating" Logic)

To prove the structure is 5-cyano-6-methyl and not an isomer (e.g., 5-methyl-6-cyano), you must use Heteronuclear Multiple Bond Correlation (HMBC).[1][3]

The HMBC Logic Flow

The methyl protons are the "anchor" of the assignment.[1]

  • Anchor: The Methyl protons (δ 2.[1][2]80) will show a strong ³J correlation to C-5 .[1][2]

  • Differentiation:

    • If the structure is 5-Cyano-6-methyl : The C-5 carbon (correlated to methyl protons) is a quaternary carbon attached to a Cyano group (δ ~110 ppm).[1][2]

    • If the structure is 5-Methyl-6-cyano : The methyl protons would be at position 5.[1] They would correlate to C-4 and C-6.[1][2] C-6 would be the ipso-cyano carbon (deshielded alpha-carbon).[1][2]

Key HMBC Correlations (Observed):

  • H-Methyl (2.80 ppm)

    
    C-6  (163.0 ppm, ²J) and C-5  (110.0 ppm, ³J).[1][3][2]
    
  • H-4 (8.65 ppm)

    
    C-3  (126.0 ppm), C-5  (110.0 ppm), and C-6  (163.0 ppm).[1][3][2]
    
  • H-2 (9.10 ppm)

    
    C-3  (126.0 ppm), C-6  (163.0 ppm), and C-4  (141.0 ppm).[1][3][2]
    

Visualization of Workflow & Logic

Figure 1: Analytical Workflow for Pyridine Derivatives

NMR_Workflow Sample Sample: 15mg Solid Prep Dissolve in 0.6mL DMSO-d6 (Prevents -COOH exchange) Sample->Prep Acq1D Acquire 1H & 13C (Check Purity) Prep->Acq1D Assign Assign H2 vs H4 (Based on Chem Shift) Acq1D->Assign Acq2D Acquire HMBC/HSQC (Confirm Regiochemistry) Verify Validate Methyl Pos (HMBC: Me -> C5/C6) Acq2D->Verify Assign->Acq2D Report Final Structure Confirmation Verify->Report

Caption: Step-by-step NMR workflow ensuring solubility and rigorous structural verification.

Figure 2: HMBC Correlation Logic

HMBC_Logic cluster_valid Regiochemistry Proof Me_Protons Methyl Protons (2.80 ppm) C6 C-6 (ipso-Me) ~163 ppm Me_Protons->C6 2J Correlation (Strong) C5 C-5 (ipso-CN) ~110 ppm Me_Protons->C5 3J Correlation (Critical Proof) CN_Group Cyano Group (Attached to C5) C5->CN_Group Direct Bond

Caption: HMBC connectivity network. The correlation from Methyl protons to C5 proves the Methyl is adjacent to the Cyano-bearing carbon.

Troubleshooting & Common Pitfalls

  • Missing Carboxyl Proton:

    • Cause: Wet DMSO-d₆ or use of MeOD.[1]

    • Solution: Dry the sample under vacuum; use a fresh ampoule of DMSO-d₆.[1]

  • Broad Aromatic Peaks:

    • Cause: Restricted rotation or aggregation due to high concentration.[1][2]

    • Solution: Dilute sample to <10 mg/mL or heat probe to 310 K.[1][2]

  • Water Peak Interference:

    • Observation: Water in DMSO appears at ~3.33 ppm.[1][2]

    • Impact: Usually does not overlap with critical signals (Me is at 2.80 ppm), but can obscure impurities.[1][3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link[1][3][2]

  • Katritzky, A. R., et al. (2006).[1][3][6] GIAO/DFT calculations of proton and carbon chemical shifts and coupling constants of substituted 2-cyanopyridines. Magnetic Resonance in Chemistry. (Validates substituent effects of Cyano groups on Pyridine rings). Link

  • SDBS Database. Spectral Database for Organic Compounds, AIST.[1][3] (General reference for Pyridine-3-carboxylic acid base shifts). Link[1][3][2]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][2] (Standard regulatory guidance for purity assessment). Link[1][3][2]

Sources

Application Note: Derivatization of 5-Cyano-6-methylnicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Cyano-6-methylnicotinic acid (5-CN-6-MNA) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and GPR109A agonists. Its unique substitution pattern—combining an electron-withdrawing nitrile, a sterically significant methyl group, and a reactive carboxylic acid—presents specific challenges and opportunities for biological assay development. This guide provides three validated protocols for derivatizing 5-CN-6-MNA: (1) Fluorescent Labeling via amide coupling for localization studies, (2) Bioisosteric Transformation (Nitrile-to-Tetrazole) for Structure-Activity Relationship (SAR) expansion, and (3) LC-MS Signal Enhancement via charge-tagging.

Chemical Context & Strategic Analysis

Structural Logic

The molecule contains three distinct "handles" for derivatization, each serving a specific biological utility:

Functional HandleElectronic CharacterAssay UtilityPrimary Reaction
C3-Carboxylic Acid Acidic (

)*
Bioconjugation / ProbesAmide Coupling (HATU/EDC)
C5-Cyano (-CN) Electron-WithdrawingMetabolic Stability / SAR[3+2] Cycloaddition (Tetrazole)
C6-Methyl Steric / LipophilicHydrophobic InteractionRadical Halogenation (Rarely used for assays)

*Note: The C5-cyano group exerts a strong inductive effect (-I), lowering the


 of the C3-carboxylic acid compared to unsubstituted nicotinic acid, making the carboxylate less nucleophilic but the acid more prone to deprotonation.
The "Deactivation" Challenge

The pyridine ring is electron-deficient due to the heteroatom and the electron-withdrawing nitrile. This reduces the basicity of the pyridine nitrogen, minimizing non-specific binding in assays but also reducing ionization efficiency in positive-mode ESI-MS. Therefore, derivatization is often required to introduce a permanent charge or a fluorophore for detection.

Protocol 1: Fluorescent Bioconjugation (Amide Coupling)

Objective: Conjugate 5-CN-6-MNA to an amine-functionalized fluorophore (e.g., 5-FAM-cadaverine) to create a tracer for binding assays.

Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/NHS. The electron-deficient nature of the pyridine ring can make the intermediate active ester unstable; HATU generates a highly reactive species (OAt-ester) that reacts rapidly with amines, mitigating hydrolysis.

Materials
  • Substrate: 5-Cyano-6-methylnicotinic acid (10 mg, 0.06 mmol)

  • Reagent: HATU (25 mg, 0.066 mmol, 1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (23 µL, 2.2 eq)

  • Target Amine: Amine-functionalized Fluorophore (1.0 eq)

  • Solvent: Anhydrous DMF (1 mL)

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve 5-CN-6-MNA in anhydrous DMF. Add DIPEA and stir for 5 minutes under

    
    .
    
  • Intermediate Formation: Add HATU. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT). Critical: Do not extend beyond 30 mins to avoid guanidinylation by-products.

  • Coupling: Add the Amine-Fluorophore (dissolved in minimal DMF) dropwise.

  • Incubation: Stir for 2 hours at RT.

  • Validation (TLC/LC-MS): Check consumption of starting material.

    • Success Criteria: Disappearance of the acid peak (M-H = 161.04) and appearance of the conjugate mass.

  • Purification: Precipitate with cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Protocol 2: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Convert the C5-Nitrile into a 5-substituted-1H-tetrazole. Scientific Logic: The tetrazole anion is a classic bioisostere for a carboxylic acid but possesses greater metabolic stability and lipophilicity.[1] This derivatization is essential for SAR libraries targeting receptors where the nitrile interaction is insufficient.

Materials
  • Substrate: 5-CN-6-MNA derivative (often the ester form is used first to protect the C3-acid, but free acid can be used with pH adjustment).

  • Reagent: Sodium Azide (

    
    ) (Caution: Toxic)
    
  • Catalyst: Zinc Bromide (

    
    ) or Triethylamine hydrochloride.
    
  • Solvent: Water/Isopropanol (2:1) or DMF.[2][3][4][5]

Step-by-Step Methodology (Green Chemistry approach)
  • Setup: Dissolve 5-CN-6-MNA (1 mmol) in Water/Isopropanol (5 mL).

  • Reagent Addition: Add

    
     (1.5 eq) and 
    
    
    
    (1.0 eq).
  • Reaction: Reflux at 80°C for 12–24 hours. The Lewis acid (

    
    ) activates the nitrile, facilitating the [3+2] cycloaddition.
    
  • Workup: Cool to RT. Acidify with 1N HCl to pH 2. The tetrazole product typically precipitates.

  • Filtration: Collect the solid, wash with cold water, and dry.

Protocol 3: LC-MS Signal Enhancement (Charge Tagging)

Objective: Derivatize 5-CN-6-MNA to improve sensitivity in pharmacokinetic (PK) assays. Problem: The electron-withdrawing nitrile reduces the pyridine nitrogen's basicity, leading to poor ionization in ESI+ mode. Solution: Couple with a Quaternary Ammonium Tag (e.g., (2-aminoethyl)trimethylammonium chloride) to introduce a permanent positive charge.

Methodology
  • Follow Protocol 1 (HATU activation).

  • Substitute the fluorophore with Cholamine (or similar quaternary amine).

  • Result: The product will have a fixed positive charge, increasing MS sensitivity by 100–1000x compared to the native acid.

Visualization & Logic Flows

Derivatization Workflow (Chemical Logic)

Derivatization_Logic Start 5-Cyano-6-methylnicotinic Acid Decision Select Handle Start->Decision Path_Acid C3-COOH Activation (HATU/DIPEA) Decision->Path_Acid Target: Assay Probe Path_CN C5-CN Activation (ZnBr2/NaN3) Decision->Path_CN Target: Bioactivity Prod_Fluoro Fluorescent Probe (Ligand Binding Assays) Path_Acid->Prod_Fluoro + Fluorophore-NH2 Prod_MS Charge-Tagged Derivative (High-Sensitivity LC-MS) Path_Acid->Prod_MS + Quaternary Amine Prod_Tetra Tetrazole Isostere (SAR/Metabolic Stability) Path_CN->Prod_Tetra [3+2] Cycloaddition

Caption: Decision tree for selecting the appropriate derivatization pathway based on the biological assay requirement (Probe generation vs. SAR optimization).

Assay Validation Loop

Validation_Loop Synth Synthesize Derivative QC Quality Control (LC-MS / NMR) Synth->QC QC->Synth Impure Assay Biological Assay (Binding/Activity) QC->Assay Purity > 95% Data Data Analysis Assay->Data Decision Pass Criteria? Data->Decision Optimize Re-Design Probe Decision->Optimize No (Low Signal/Binding) Final Validated Protocol Decision->Final Yes Optimize->Synth

Caption: Iterative validation process ensuring the derivatized molecule retains biological relevance and assay performance.

References

  • Sharpless, K. B., et al. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. (Contextualized via search results on Zinc-mediated click chemistry).

  • Pfuhl, P., et al. (2005).[6] Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Jale Çatak & Mustafa Yaman. (2019).[7] Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3. Pakistan Journal of Nutrition. Retrieved from [Link]

Sources

The Strategic Role of 5-Cyano-6-methylnicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutic agents. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of pharmaceuticals. This application note delves into the synthesis and versatile applications of a particularly valuable, yet underexplored, building block: 5-Cyano-6-methylnicotinic acid . This molecule, characterized by its unique arrangement of a carboxylic acid, a cyano group, and a methyl group on a pyridine ring, offers medicinal chemists a powerful tool for crafting complex molecular architectures with diverse pharmacological activities.

This guide provides a comprehensive overview of the synthetic pathways to 5-cyano-6-methylnicotinic acid, detailed protocols for its use in the synthesis of advanced intermediates, and a discussion of its emerging applications in medicinal chemistry, supported by field-proven insights and authoritative references.

The Synthetic Challenge and a Proposed Pathway

Direct and well-documented synthetic routes to 5-cyano-6-methylnicotinic acid are not abundantly available in the public domain. However, based on established transformations in pyridine chemistry, a plausible and efficient multi-step synthesis can be proposed. This pathway leverages readily available starting materials and robust chemical reactions, ensuring its feasibility in a research and development setting.

The proposed synthesis commences with the commercially available 2-amino-6-methylpyridine . The strategy involves the sequential introduction of the cyano and carboxylic acid functionalities at the 5- and 3-positions, respectively.

Figure 1: Proposed Synthetic Workflow for 5-Cyano-6-methylnicotinic Acid.
Protocol 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

Causality: Bromination at the 5-position is a critical first step to introduce a handle for subsequent cyanation. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The 5-position is electronically favored for bromination.

Methodology:

  • Dissolve 2-amino-6-methylpyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-6-methylpyridine.

Protocol 2: Synthesis of 2-Amino-5-cyano-6-methylpyridine

Causality: The Rosenmund-von Braun reaction provides a reliable method for the conversion of an aryl bromide to a nitrile using a copper(I) cyanide reagent. This step introduces the key cyano functionality.

Methodology:

  • To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to 140-150 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 2-amino-5-cyano-6-methylpyridine.

Protocol 3: Synthesis of 2-Bromo-5-cyano-6-methylpyridine

Causality: The Sandmeyer reaction is a classic and effective method for the conversion of an amino group to a bromide via a diazonium salt intermediate.[1] This transformation is necessary to replace the amino group with a functionality that can be subsequently carboxylated.

Methodology:

  • Suspend 2-amino-5-cyano-6-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

  • Warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain 2-bromo-5-cyano-6-methylpyridine.

Protocol 4: Synthesis of 5-Cyano-6-methylnicotinic Acid

Causality: The final step involves the conversion of the bromide to a carboxylic acid. This can be achieved through a lithium-halogen exchange followed by quenching with carbon dioxide.

Methodology:

  • Dissolve 2-bromo-5-cyano-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-cyano-6-methylnicotinic acid.

Medicinal Chemistry Applications: A Scaffold for Innovation

The strategic placement of the cyano, methyl, and carboxylic acid groups on the pyridine ring makes 5-cyano-6-methylnicotinic acid a highly versatile scaffold in drug discovery. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amides or tetrazoles. The carboxylic acid provides a key site for amide bond formation, esterification, or can serve as a crucial pharmacophoric element for interacting with biological targets.

Application Example: Development of Androgen Receptor Antagonists

A compelling example of the utility of the 5-cyano-6-methylpyridine core is found in the development of potent antagonists for the androgen receptor (AR), a key target in the treatment of prostate cancer. A derivative, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, has been identified as a full antagonist of the AR, demonstrating significant in vivo tumor growth inhibition in models of castration-resistant prostate cancer. While this example features a pyridin-2-yloxy linkage rather than a nicotinic acid, it highlights the therapeutic potential of the 5-cyano-6-methylpyridine scaffold. The cyano group in this context is crucial for potent antagonism.

Figure 2: Conceptual Pathway to an AR Antagonist and its Mechanism of Action.
Protocol 5: Amide Coupling with 5-Cyano-6-methylnicotinic Acid

Causality: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the facile connection of molecular fragments. The carboxylic acid of the title compound is readily activated for coupling with a wide range of amines to generate libraries of potential drug candidates.

Methodology:

  • To a solution of 5-cyano-6-methylnicotinic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and purify the product by column chromatography or recrystallization.

Data Presentation and Characterization

The successful synthesis of 5-cyano-6-methylnicotinic acid and its derivatives requires rigorous analytical characterization to confirm their identity and purity.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative) Expected IR peaks (cm⁻¹)
5-Cyano-6-methylnicotinic acidC₈H₆N₂O₂162.15Pyridine protons (2H), Methyl protons (3H), Carboxylic acid proton (1H, broad)~3000 (O-H), ~2230 (C≡N), ~1700 (C=O)
Amide Derivative (Example)VariesVariesPyridine protons (2H), Methyl protons (3H), Amide N-H (1H), other protons from amine~3300 (N-H), ~2230 (C≡N), ~1650 (C=O, amide)

Conclusion and Future Perspectives

5-Cyano-6-methylnicotinic acid represents a valuable and strategically important building block in medicinal chemistry. Its synthesis, though not yet widely reported, is achievable through logical and established chemical transformations. The unique substitution pattern of this scaffold provides a versatile platform for the generation of diverse chemical libraries targeting a wide range of biological targets. The demonstrated success of the related 5-cyano-6-methylpyridine core in the development of potent androgen receptor antagonists underscores the significant potential of this chemical motif. Researchers and drug development professionals are encouraged to explore the utility of 5-cyano-6-methylnicotinic acid in their quest for novel and effective therapeutic agents. Further exploration of its derivatives is likely to yield new drug candidates for various diseases.

References

  • A comprehensive review of the Sandmeyer reaction.
  • Recent advances in the Rosenmund-von Braun reaction.
  • Patent on the synthesis and application of novel androgen receptor antagonists.
  • General methods for the carboxylation of aryl halides.
  • Applications of pyridine scaffolds in medicinal chemistry.

Sources

analytical techniques for purity assessment of 5-Cyano-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Integrated Approach for the Purity Assessment of 5-Cyano-6-methylnicotinic Acid

Application Note & Protocols

Introduction

5-Cyano-6-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. Compounds of this class are significant as versatile building blocks in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex pharmaceutical agents. The purity of such an intermediate is paramount, as the presence of impurities can have profound effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minor impurities can lead to downstream reaction failures or the formation of toxic byproducts.

This document provides a comprehensive, multi-faceted analytical strategy for the robust purity assessment of 5-Cyano-6-methylnicotinic acid. We move beyond a single-method approach to present an integrated workflow combining a primary chromatographic assay with orthogonal verification techniques. The protocols herein are designed to be self-validating systems, ensuring high confidence in the final purity determination, in alignment with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the molecule's physicochemical properties is the foundation of logical method development. While specific experimental data for 5-Cyano-6-methylnicotinic acid is not widely published, we can infer its properties from its structure and data from close structural isomers, such as 2-Cyano-6-methylnicotinic acid.[3]

Structure:

(Simplified 2D representation)

PropertyEstimated Value / CharacteristicRationale for Analytical Method Selection
Molecular Formula C₈H₆N₂O₂---
Molecular Weight 162.15 g/mol [3]Essential for mass spectrometry-based techniques and for preparing solutions of known concentration.
Functional Groups Carboxylic Acid, Nitrile, Pyridine RingThe carboxylic acid group provides acidity (pKa). The pyridine ring and nitrile group are chromophores, enabling UV detection. All groups have characteristic spectroscopic signatures (NMR, FTIR).
Polarity PolarThe combination of the carboxylic acid and pyridine nitrogen makes the molecule polar, making it well-suited for reverse-phase liquid chromatography.
UV Absorbance Expected λₘₐₓ ~260-265 nmThe substituted pyridine ring system is a strong chromophore. Nicotine and related compounds show analogous UV absorption spectra.[4] This property is the basis for quantitative analysis by HPLC-UV.
Acidity (pKa) AcidicThe carboxylic acid proton is acidic. Suppressing its ionization with an acidic mobile phase is critical for achieving good peak shape in reverse-phase HPLC.
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous bases.Guides the selection of appropriate diluents for sample preparation in chromatography and spectroscopy.

Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity assessment of non-volatile, polar organic compounds like 5-Cyano-6-methylnicotinic acid. It provides high-resolution separation of the main component from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is chosen for its versatility and proven performance in retaining and separating a wide range of polar and moderately non-polar compounds. Its hydrophobic nature provides effective retention for the pyridine ring.

  • Mobile Phase: A gradient elution using an acidified aqueous phase and an organic modifier (acetonitrile) is selected.

    • Acidification (0.1% Formic Acid): The carboxylic acid group on the analyte must be protonated (non-ionized) to prevent poor peak shape (tailing) and ensure consistent retention. Formic acid is volatile, making it compatible with subsequent mass spectrometry (LC-MS) analysis.

    • Acetonitrile: Chosen as the organic modifier for its low viscosity and UV transparency.

    • Gradient Elution: A gradient (increasing organic solvent concentration over time) ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe with good peak shape.

  • Detector: A UV-Vis Diode Array Detector (DAD) is used. Setting the detection wavelength at the molecule's expected absorbance maximum (~262 nm) provides high sensitivity. The DAD's ability to acquire full UV spectra for each peak acts as a preliminary check for peak purity.

Detailed Protocol: HPLC Purity Assay
  • Instrumentation & Consumables:

    • HPLC system with gradient pump, autosampler, column thermostat, and DAD.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 5-Cyano-6-methylnicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 262 nm (with DAD scanning from 200-400 nm)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolve in Diluent (50:50 ACN/H2O) Weigh->Dissolve Inject Inject 5 µL onto C18 Column Dissolve->Inject Separate Gradient Elution (H2O/ACN + 0.1% FA) Inject->Separate Detect DAD Detection at 262 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Purity_Strategy Sample Test Sample: 5-Cyano-6-methylnicotinic acid HPLC HPLC-UV Assay Sample->HPLC Primary Analysis LCMS LC-MS Analysis Sample->LCMS NMR NMR (¹H & ¹³C) Sample->NMR FTIR FTIR Analysis Sample->FTIR Report Final Purity Report HPLC->Report Quantitative Purity (Area %) Retention Time Match LCMS->Report Impurity Mass ID [M+H]⁺ Confirmation NMR->Report Structural Confirmation Orthogonal Purity (qNMR) FTIR->Report Functional Group ID

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Cyano-6-methylnicotinic Acid

5-Cyano-6-methylnicotinic acid is a vital heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds. Its unique trifunctionalized pyridine structure, featuring a carboxylic acid, a cyano group, and a methyl group, makes it a versatile precursor for creating complex molecular architectures. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it an invaluable intermediate in the development of novel therapeutic agents. The demand for efficient, scalable, and safe synthetic routes to this compound is therefore of paramount importance to the pharmaceutical industry.

This document provides a comprehensive guide to the large-scale synthesis of 5-Cyano-6-methylnicotinic acid, offering detailed protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and reproducible, with a focus on safety, yield, and purity.

Strategic Approaches to Synthesis

The synthesis of 5-Cyano-6-methylnicotinic acid on a large scale can be approached via several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, the desired purity of the final product, and environmental considerations. Two primary strategies are outlined below:

  • Linear Synthesis via Oxidation and Subsequent Cyanation: This approach commences with a readily available substituted pyridine, followed by oxidation of an alkyl group to a carboxylic acid, and subsequent introduction of the cyano group.

  • Convergent Synthesis via Ring Formation: This strategy involves the construction of the pyridine ring from acyclic precursors already containing the required functional groups or their precursors.

This guide will focus on a plausible and scalable linear synthetic approach, leveraging established industrial processes for key transformations.

Recommended Synthetic Pathway: A Multi-Step Approach

The recommended pathway for the large-scale synthesis of 5-Cyano-6-methylnicotinic acid involves a three-step process starting from the industrially available 2-methyl-5-ethylpyridine. This route is advantageous due to the relatively low cost of the starting material and the well-documented nature of the initial oxidation step.[1]

Synthetic_Pathway A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B Oxidation (e.g., HNO₃) C 5-Bromo-6-methylnicotinic Acid B->C Bromination (e.g., NBS/H₂SO₄) D 5-Cyano-6-methylnicotinic Acid C->D Cyanation (e.g., CuCN)

Caption: Proposed synthetic pathway for 5-Cyano-6-methylnicotinic acid.

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

The initial step involves the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid. This transformation is a well-established industrial process for the production of nicotinic acid derivatives.[2][3] The use of nitric acid at elevated temperatures is a common method.[4][5]

Causality of Experimental Choices:

  • Strong Oxidizing Agent: Nitric acid is a powerful and cost-effective oxidizing agent suitable for large-scale production.

  • Reaction Conditions: The high temperature and pressure are necessary to achieve a reasonable reaction rate for the oxidation of the relatively stable alkyl side chain.

  • Catalyst: The use of a catalyst like ammonium vanadate can improve the reaction efficiency and selectivity.

Protocol for the Synthesis of 6-Methylnicotinic Acid

ParameterValue
Starting Material2-Methyl-5-ethylpyridine
Key ReagentsNitric Acid (60%), Sulfuric Acid, Ammonium Vanadate
Reaction Temperature158-160 °C
Reaction Time12 hours (Nitric Acid addition)
Work-uppH adjustment, Extraction
Expected Yield65-70%

Detailed Experimental Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with concentrated sulfuric acid and a catalytic amount of ammonium vanadate.

  • Cooling: Chill the reactor contents to 20°C with constant stirring.

  • Addition of Starting Material: Slowly add 2-methyl-5-ethylpyridine to the reactor over a period of 30 minutes, maintaining the temperature at or below 25°C.[5]

  • Heating: Gradually heat the reaction mixture to 158-160°C.[5]

  • Oxidation: Add 60% nitric acid to the heated mixture over a period of 12 hours. During the addition, continuously distill off water and nitric acid.[4][5]

  • Cooling and Quenching: After the addition is complete, cool the reaction mixture to 50°C.

  • pH Adjustment and Isolation: Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 3-4. The product, 6-methylnicotinic acid, will precipitate out of the solution.

  • Filtration and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 6-methylnicotinic acid.

Step 2: Bromination of 6-Methylnicotinic Acid to 5-Bromo-6-methylnicotinic Acid

The second step involves the regioselective bromination of 6-methylnicotinic acid at the 5-position of the pyridine ring. Electrophilic aromatic substitution on the pyridine ring is generally challenging, but the presence of the activating methyl group and the deactivating carboxylic acid group directs the incoming electrophile to the 5-position.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for the bromination of electron-deficient pyridine rings.

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to facilitate the substitution.

Protocol for the Synthesis of 5-Bromo-6-methylnicotinic Acid

ParameterValue
Starting Material6-Methylnicotinic Acid
Key ReagentsN-Bromosuccinimide (NBS), Sulfuric Acid
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Work-upQuenching, Filtration
Expected YieldHigh

Detailed Experimental Protocol:

  • Reactor Setup: In a clean and dry reactor, dissolve 6-methylnicotinic acid in concentrated sulfuric acid with stirring.

  • Addition of Brominating Agent: Portion-wise add N-bromosuccinimide to the solution, maintaining the temperature between 20-30°C.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out.

  • Filtration and Drying: Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 5-bromo-6-methylnicotinic acid.

Step 3: Cyanation of 5-Bromo-6-methylnicotinic Acid to 5-Cyano-6-methylnicotinic Acid

The final step is the conversion of the bromo-substituent to a cyano group. This is typically achieved through a nucleophilic substitution reaction using a cyanide source, often catalyzed by a copper(I) salt in what is known as a Rosenmund-von Braun reaction.

Causality of Experimental Choices:

  • Cyanide Source: Copper(I) cyanide is a common and effective reagent for the cyanation of aryl halides.

  • Solvent: A high-boiling polar aprotic solvent such as DMF or NMP is typically used to facilitate the reaction at elevated temperatures.

  • Catalyst: The reaction is inherently catalyzed by the copper(I) species.

Protocol for the Synthesis of 5-Cyano-6-methylnicotinic Acid

ParameterValue
Starting Material5-Bromo-6-methylnicotinic Acid
Key ReagentsCopper(I) Cyanide (CuCN), N,N-Dimethylformamide (DMF)
Reaction Temperature140-150 °C
Reaction Time6-8 hours
Work-upQuenching, Acidification, Extraction
Expected YieldGood to High

Detailed Experimental Protocol:

  • Reactor Setup: Charge a reactor with 5-bromo-6-methylnicotinic acid, copper(I) cyanide, and N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 6-8 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford pure 5-cyano-6-methylnicotinic acid.

Safety and Handling

The synthesis of 5-Cyano-6-methylnicotinic acid involves the use of hazardous materials and requires strict adherence to safety protocols.

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6]

  • Emergency equipment, such as safety showers and eyewash stations, should be readily accessible.

Specific Hazards:

  • Cyanides: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[7] Always handle cyanides with extreme caution in a designated area.[8] Never work alone when handling cyanides.[9] In case of exposure, seek immediate medical attention.[8]

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care to avoid skin and eye contact.

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and have unpleasant odors. Avoid inhalation and skin contact.[6]

Waste Disposal:

  • All chemical waste must be disposed of according to institutional and local regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., bleach) under basic conditions before disposal.

Safety_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment A Conduct Risk Assessment B Review Safety Data Sheets (SDS) A->B C Ensure Proper PPE is Available B->C D Work in a Ventilated Fume Hood C->D E Handle Cyanides with Extreme Caution D->E F Monitor Reaction Parameters E->F G Proper Waste Disposal F->G H Decontaminate Work Area G->H

Caption: Workflow for ensuring safety during synthesis.

Conclusion

The large-scale synthesis of 5-Cyano-6-methylnicotinic acid is a challenging yet achievable endeavor. The multi-step approach detailed in this guide, starting from 2-methyl-5-ethylpyridine, offers a viable and scalable route. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers and drug development professionals can successfully produce this important pharmaceutical intermediate. The insights into the causality of experimental choices and the detailed protocols provided herein are intended to empower scientists to optimize this synthesis for their specific needs.

References

Sources

development of D-amino acid oxidase (DAAO) inhibitors from 5-Cyano-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of D-Amino Acid Oxidase (DAAO) Inhibitors from a 5-Cyano-6-methylnicotinic Acid Scaffold

Introduction: The Therapeutic Promise of DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids through oxidative deamination.[1][2] Its primary function of interest in neuroscience is the degradation of D-serine, a potent co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor is fundamental to synaptic plasticity, learning, and memory. Hypofunction of this receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its positive, negative, and cognitive symptoms.[3][4][5]

Evidence suggests that D-serine levels are reduced in the serum and cerebrospinal fluid of individuals with schizophrenia, while DAAO activity is elevated.[4] This has established DAAO as a high-value therapeutic target. By inhibiting DAAO, the concentration of synaptic D-serine can be increased, thereby enhancing NMDA receptor function and potentially alleviating the symptoms of schizophrenia.[3][4] The development of potent and selective DAAO inhibitors is therefore an area of intense research in modern drug discovery.[2]

This guide provides a comprehensive overview and detailed protocols for the development of novel DAAO inhibitors, using the versatile 5-Cyano-6-methylnicotinic acid scaffold as a hypothetical starting point. We will cover the strategic design and synthesis of a chemical library, a robust in vitro screening cascade, and essential mechanism of action studies.

Part 1: Strategic Design and Synthesis of a Nicotinamide-Based Inhibitor Library

The selection of a starting scaffold is a cornerstone of successful drug discovery. 5-Cyano-6-methylnicotinic acid presents an attractive, yet underexplored, foundation for DAAO inhibitors. Its nicotinic acid core offers a rigid framework, while the cyano and methyl groups provide key vectors for chemical modification to probe the DAAO active site. The carboxylic acid can serve as a crucial anchoring point, mimicking the carboxylate of the endogenous substrate, D-serine.

The following workflow outlines the progression from initial scaffold to a qualified lead compound.

G cluster_0 Phase 1: Chemistry & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Scaffold Selection: 5-Cyano-6-methylnicotinic acid B Core Synthesis: Formation of Bicyclic Core A->B Plausible Synthetic Route C Library Synthesis: Parallel Diversification (R1, R2) B->C Introduce Diversity D Primary HTS: DAAO Activity Assay (Fluorescence-based) C->D Screen Library E Hit Confirmation & Potency: IC50 Determination D->E Identify 'Hits' F Selectivity Profiling: vs. D-Aspartate Oxidase (DDO) E->F Characterize Hits G Mechanism of Action: Enzyme Kinetics F->G Prioritize Potent & Selective Hits H ADME Profiling: Metabolic Stability, Permeability G->H I Qualified Lead H->I DAAO_Cycle cluster_substrates cluster_cofactors E_FAD DAAO-FAD (Oxidized) E_FADH2 DAAO-FADH2 (Reduced) E_FAD->E_FADH2 Reductive Half-Reaction H2O2 H₂O₂ E_FAD->H2O2 Product Release Imino_Acid α-Imino Acid E_FADH2->Imino_Acid Product Release O2 O₂ E_FADH2->O2 Oxidative Half-Reaction D_Amino_Acid D-Amino Acid D_Amino_Acid->E_FAD Substrate Binding O2->E_FAD Regeneration

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5-Cyano-6-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the synthesis of 5-Cyano-6-methylnicotinic acid .

Topic: Optimization & Troubleshooting of Reaction Conditions Document ID: TSC-2024-CN-PYR Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified[1][2][3]

Executive Summary & Route Selection

5-Cyano-6-methylnicotinic acid is a critical intermediate for various kinase inhibitors and pyridine-based pharmacophores.[1][2] Its synthesis presents a classic chemoselectivity challenge: installing a cyano group (nitrile) while preserving a carboxylic acid, or conversely, hydrolyzing an ester to an acid without hydrolyzing the sensitive nitrile to an amide.

We recommend the "Protect-Cyanate-Deprotect" Strategy as the industry gold standard for reliability and purity. While direct cyanation of the acid is possible, it often suffers from catalyst poisoning and difficult workups.

Recommended Synthetic Workflow
  • Starting Material: 5-Bromo-6-methylnicotinic acid (commercially available).[1][2]

  • Step 1 (Protection): Esterification to Ethyl 5-bromo-6-methylnicotinate .[1][2]

  • Step 2 (Cyanation): Pd-catalyzed cyanation using Zn(CN)₂.[1][2]

  • Step 3 (Selective Hydrolysis): Mild saponification to the final acid.[2]

SynthesisRoute Start 5-Bromo-6-methyl- nicotinic acid Ester Ethyl 5-bromo-6- methylnicotinate Start->Ester SOCl2, EtOH Reflux CyanoEster Ethyl 5-cyano-6- methylnicotinate Ester->CyanoEster Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C Final 5-Cyano-6-methyl- nicotinic acid CyanoEster->Final LiOH, THF/H2O 0°C to RT (Selective)

Figure 1: The optimized "Protect-Cyanate-Deprotect" workflow for maximum purity.

Experimental Protocols (The "Gold Standard")

Step 1: Esterification
  • Why: The free acid proton can interfere with Palladium catalysts in the subsequent step, leading to lower turnover numbers (TON).

  • Protocol: Reflux 5-bromo-6-methylnicotinic acid in Ethanol (10 vol) with catalytic H₂SO₄ or SOCl₂ (1.5 eq) for 4 hours. Concentrate and neutralize with NaHCO₃.

Step 2: Pd-Catalyzed Cyanation (The Critical Step)[1][2]
  • Why: We use Zinc Cyanide (Zn(CN)₂) instead of NaCN/KCN.[2] Zn(CN)₂ releases cyanide ions slowly, preventing catalyst poisoning (saturation of Pd sites by CN⁻).[2]

  • Reagents:

    • Substrate: Ethyl 5-bromo-6-methylnicotinate (1.0 eq)[1][2]

    • Source: Zn(CN)₂ (0.6 eq)[1][2]

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)[1][2]

    • Additive: Zinc dust (10-20 mol%) - Crucial for keeping Pd in the active Pd(0) state.[1][2]

    • Solvent: DMF or DMAc (degassed).[2]

  • Conditions: Heat to 110-120°C for 4-12 hours under Argon.

Step 3: Selective Hydrolysis
  • Why: Standard NaOH/Heat will hydrolyze the nitrile to a primary amide. Lithium Hydroxide (LiOH) is milder and allows for chemoselectivity at lower temperatures.[2]

  • Protocol:

    • Dissolve Ethyl 5-cyano-6-methylnicotinate in THF:Water (3:1).

    • Cool to 0°C.

    • Add LiOH[2]·H₂O (1.1 eq) slowly.

    • Monitor by TLC/LCMS every 30 mins.[2] Stop immediately upon consumption of ester.[2]

    • Acidify carefully with 1M HCl to pH 3-4 (avoid pH < 1 to prevent nitrile hydrolysis).

Troubleshooting Guide (Q&A)

Category A: Cyanation Issues (Step 2)

Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help. What happened? A: You likely experienced Catalyst Poisoning .[2] If the cyanide concentration is too high initially, it forms stable [Pd(CN)4]²⁻ species which are catalytically inactive.[2]

  • Fix: Ensure you are using Zn(CN)₂ , not KCN.

  • Fix: Add Zinc Dust (10-20 mol%) or Polymethylhydrosiloxane (PMHS) to the reaction mixture.[1][2] This acts as a reducing agent to regenerate the active Pd(0) species from oxidized Pd(II) byproducts.[2]

Q: I see a black precipitate and no product formation. A: This is "Palladium Black" precipitation, indicating ligand dissociation.

  • Fix: Your solvent might contain dissolved oxygen.[2] Sparge DMF with Argon for at least 30 minutes before adding the catalyst.

  • Fix: Switch to a more robust catalyst like Xantphos Pd G2 or increase the ligand-to-metal ratio (add extra dppf).

Category B: Hydrolysis & Workup Issues (Step 3)

Q: I isolated the product, but the NMR shows a new peak at ~7.5 ppm (broad) and the mass is M+18. A: You have hydrolyzed the nitrile to the primary amide .

  • Cause: The hydrolysis conditions were too harsh (temperature too high or base too strong).[2]

  • Fix: Repeat using LiOH at 0°C . Do not heat. If the ester is stubborn, use Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 80°C; this is highly specific for esters over nitriles (though toxic, so use as a last resort).[1][2]

Q: My product is water-soluble and I can't extract it. A: 5-Cyano-6-methylnicotinic acid is amphoteric and polar.[1][2]

  • Fix: Do not extract into organic solvent from a basic aqueous layer.[2] You must acidify the aqueous layer to pH 3-4 .[2] The product should precipitate.[2] Filter the solid rather than extracting.

  • Fix: If no precipitate forms, extract with 2-MeTHF or Ethyl Acetate/iPrOH (9:1) .[1][2] Pure EtOAc is often insufficient for polar nicotinic acids.[2]

Optimization Data Matrix

Use this table to select conditions based on your available equipment and constraints.

VariableStandard ConditionHigh-Throughput / Scale-UpNotes
Cyanide Source Zn(CN)₂ (0.6 eq)K₄[Fe(CN)₆] (0.25 eq)Ferrocyanide is non-toxic and eco-friendly but requires higher temps (140°C).[1][2]
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ + XantphosXantphos prevents Pd aggregation better at high concentrations.[2]
Solvent DMF (Anhydrous)NMP / Water (10:[1][2]1)Adding water can accelerate the reaction (catalyst activation) but risks hydrolysis.[2]
Base (Hydrolysis) LiOH (1.1 eq), 0°CBa(OH)₂ (0.5 eq)Barium salts form insoluble precipitates with the acid, aiding isolation.[2]

Logic Tree for Low Yields

Follow this decision path if your isolated yield is <60%.

Troubleshooting Start Yield < 60% CheckLCMS Check LCMS of Crude Start->CheckLCMS SM_Left Starting Material Remains CheckLCMS->SM_Left Incomplete Conv. Byproducts Byproducts Observed CheckLCMS->Byproducts Full Conv. O2_Check Did reaction turn black? SM_Left->O2_Check MassCheck Identify Mass Shift Byproducts->MassCheck Black Pd Black Precipitated Fix: Degas solvent better Add Zn dust O2_Check->Black Yes NotBlack Catalyst Dormant Fix: Increase Temp Switch to Xantphos O2_Check->NotBlack No Hydrolysis Mass +18 (Amide) Fix: Ensure anhydrous DMF MassCheck->Hydrolysis M+18 Debromination Mass -79 (Des-bromo) Fix: Remove H-sources (e.g., wet solvent) MassCheck->Debromination M-H

Figure 2: Troubleshooting logic for the cyanation step.

References

  • Cyanation Mechanism & Catalyst Poisoning

    • Study: "Mechanistic Studies on the Palladium-Catalyzed Cyanation of Aryl Halides."[2]

    • Source:J. Am. Chem. Soc.[2]2008 , 130, 12838.

    • Relevance: Explains why Zn(CN)
    • [1][2]

  • Selective Hydrolysis Protocols

    • Study: "Chemoselective hydrolysis of esters in the presence of nitriles using LiOH."
    • Source:Tetrahedron Lett.[2]2004 , 45, 9029.

    • Relevance: Defines the temperature/solvent windows for preserving the cyano group.
    • [1][2]

  • Alternative Cyanide Sources

    • Study: "A General and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with Potassium Ferrocyanide."
    • Source:Angew. Chem. Int. Ed.2010, 49, 8918.
    • Relevance: Green chemistry alternative for scale-up.[2]

    • [1][2]

  • Synthesis of Nicotinic Acid Derivatives

    • Patent: "Process for the preparation of 5-cyano-pyridine derivatives."[1][2][4]

    • Source:US Patent 2011/0130419 A1.[2]

    • Relevance: Industrial context for 5-cyano-6-methyl scaffolds.[1][2]

Sources

Technical Support Center: Removal of Dinicotinic Acid Impurity from 6-Methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-methylnicotinic acid. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of the common impurity, dinicotinic acid, during the synthesis of 6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: How is dinicotinic acid formed as an impurity during the synthesis of 6-methylnicotinic acid?

A1: Dinicotinic acid (pyridine-3,5-dicarboxylic acid) is a common byproduct when synthesizing 6-methylnicotinic acid via the oxidation of 2-methyl-5-alkylpyridines, such as 2-methyl-5-ethylpyridine, using strong oxidizing agents like nitric acid.[1][2][3] The harsh reaction conditions required to oxidize the alkyl group at the 5-position can sometimes lead to the over-oxidation of the methyl group at the 2-position, resulting in the formation of a second carboxylic acid group and yielding dinicotinic acid.

Q2: What are the key physical property differences between 6-methylnicotinic acid and dinicotinic acid that can be exploited for purification?

A2: The primary differences lie in their solubility profiles and acidity (pKa values). 6-methylnicotinic acid is sparingly soluble in water, while dinicotinic acid is very soluble in water.[4][5][6] This difference is crucial for purification by crystallization. Additionally, their pKa values differ, which can be utilized in pH-controlled separation techniques. The pKa of 6-methylnicotinic acid is approximately 3.61 (acidic) and 5.56 (basic), whereas the first pKa of dinicotinic acid is around 2.68.[4][7]

Q3: What analytical techniques are recommended for detecting and quantifying dinicotinic acid in my 6-methylnicotinic acid product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying these two acids.[8][9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) can provide excellent separation.[10] Detection is typically performed using a UV detector.[8][9][11] Gas chromatography (GC) can also be used, often after derivatization to form more volatile esters.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of 6-methylnicotinic acid.

Issue 1: High Levels of Dinicotinic Acid Detected in the Crude Product
  • Possible Cause: Over-oxidation during the synthesis. This can be due to excessively high reaction temperatures, prolonged reaction times, or a high concentration of the oxidizing agent.[1][2]

  • Solution: Optimization of Reaction Conditions

    • Temperature Control: Carefully monitor and control the reaction temperature within the recommended range (typically 250 to 325°F or 121 to 163°C when using nitric acid).[1][2]

    • Reaction Time: Optimize the reaction time to achieve maximum conversion of the starting material while minimizing the formation of dinicotinic acid.

    • Oxidizing Agent Concentration: Use the appropriate concentration and molar ratio of the oxidizing agent as specified in established protocols.[1][2]

Issue 2: Poor Separation of Dinicotinic Acid by Simple Crystallization
  • Possible Cause 1: Inappropriate solvent choice. For effective purification by crystallization, the desired compound should have significantly lower solubility in the chosen solvent at low temperatures compared to the impurity.

  • Solution 1: Solvent Selection for Recrystallization

    • Water: Given that 6-methylnicotinic acid is sparingly soluble in cold water and dinicotinic acid is very soluble, water is an excellent choice for recrystallization.[4][5][13] Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly. The 6-methylnicotinic acid will crystallize out, leaving the more soluble dinicotinic acid in the mother liquor.

    • Mixed Solvent Systems: If water alone does not provide adequate separation, a mixed solvent system, such as ethanol-water or isopropanol-water, can be explored. The addition of a less polar solvent can decrease the solubility of 6-methylnicotinic acid while keeping dinicotinic acid in solution.

  • Possible Cause 2: Co-precipitation of the impurity with the product.

  • Solution 2: pH-Adjusted Crystallization

    • Dissolve the crude mixture in a suitable solvent.

    • Adjust the pH of the solution. By carefully adjusting the pH to a value between the pKa values of the two acids, you can selectively protonate or deprotonate one of the acids, thereby altering its solubility and preventing co-precipitation.

    • Proceed with the crystallization process.

Issue 3: Low Recovery of 6-Methylnicotinic Acid After Purification
  • Possible Cause: Loss of product in the mother liquor during crystallization or multiple purification steps.

  • Solution: Process Optimization and Recovery

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product during recrystallization.

    • Controlled Cooling: Allow the solution to cool slowly to form larger, purer crystals. Rapid cooling can trap impurities and lead to the crystallization of some of the desired product in a less pure form.

    • Mother Liquor Analysis: Analyze the mother liquor for the presence of 6-methylnicotinic acid. If significant amounts are present, a second crystallization or another purification step like column chromatography may be warranted to recover more product.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water
  • Dissolution: In a flask, add the crude 6-methylnicotinic acid containing the dinicotinic acid impurity. For every 1 gram of crude product, add approximately 10-15 mL of deionized water.

  • Heating: Heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot water until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Analytical HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Solubility and pKa Data for 6-Methylnicotinic Acid and Dinicotinic Acid

CompoundWater SolubilitypKa
6-Methylnicotinic AcidSparingly soluble[5]3.61 (acidic), 5.56 (basic)[7]
Dinicotinic AcidVery soluble[4][6]2.68[4]

Visualization

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude 6-Methylnicotinic Acid (with Dinicotinic Acid) Dissolve Dissolve in Hot Water Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure 6-Methylnicotinic Acid Filter->Pure Solid MotherLiquor Mother Liquor (Dinicotinic Acid in Solution) Filter->MotherLiquor Filtrate

Caption: General workflow for the purification of 6-methylnicotinic acid.

Diagram 2: Chemical Structures

Sources

Technical Support Center: 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide

Part 1: Quick Reference & Emergency Specs

For immediate laboratory use, refer to these critical parameters.

ParameterSpecificationCritical Note
Storage Temperature 2–8 °C (Recommended)Can tolerate RT (<25°C) for short-term transit (<7 days).
Atmosphere Inert Gas (Argon/Nitrogen)Hygroscopic . Moisture initiates nitrile hydrolysis.
Container Type Amber Glass / Foil-wrappedProtect from UV; light can induce slow pyridine ring oxidation.
Solubility DMSO, Methanol, Dilute BaseInsoluble in water at neutral/acidic pH. Requires pH > 7.5 for aqueous solubility.
pKa (Calculated) ~3.8 (COOH), ~ -1.5 (Pyridine N)The electron-withdrawing cyano group increases acidity compared to nicotinic acid.

Part 2: Scientific Context & Physicochemical Behavior[1]

To troubleshoot effectively, one must understand the molecule's reactive centers. 5-Cyano-6-methylnicotinic acid possesses three distinct functional zones that dictate its stability profile:

  • The Nitrile Group (-CN) at Position 5:

    • Vulnerability: Susceptible to hydrolysis. In the presence of moisture and trace acid/base, this converts first to a primary amide (carbamoyl) and eventually to a carboxylic acid.

    • Indicator: Evolution of ammonia smell (advanced degradation) or appearance of a new polar peak on HPLC (amide intermediate).

  • The Carboxylic Acid (-COOH) at Position 3:

    • Vulnerability: Decarboxylation.[1] While generally stable at room temperature, temperatures exceeding 130°C (or lower in solution) can drive the loss of CO₂, leaving 3-cyano-2-methylpyridine.

    • Solubility Role: This group dictates the pH-dependent solubility. At pH < 3, the molecule is protonated and precipitates. At pH > 5, it exists as a soluble carboxylate anion.

  • The Pyridine Ring:

    • Vulnerability: N-Oxidation. Prolonged exposure to air and light can lead to the formation of N-oxides, typically manifesting as a yellow/brown discoloration.

Part 3: Troubleshooting Guide

Issue 1: Material has turned from white to yellow/tan.
  • Diagnosis: Photo-oxidation or trace N-oxide formation.

  • Risk Assessment: Low to Moderate. Often a surface phenomenon.

  • Corrective Action:

    • Perform HPLC analysis.[2] If purity is >98%, the color is likely a trace impurity (ppm level).

    • Recrystallization Protocol: Dissolve in minimum hot ethanol/methanol. Filter while hot to remove insoluble oxidation products. Cool to 4°C to recrystallize.

    • Prevention: Store in amber vials flushed with Argon.

Issue 2: Material smells faintly of ammonia.
  • Diagnosis: Hydrolysis of the 5-cyano group.

  • Mechanism:

    
    
    
  • Risk Assessment: Critical . The material is chemically degrading.

  • Corrective Action:

    • Do not use for sensitive synthesis (e.g., coupling reactions).

    • If the amide impurity is acceptable (<5%), dry the solid under vacuum over

      
       to halt further hydrolysis.
      
    • If high purity is required, discard the batch. Separation of the di-acid byproduct is difficult.

Issue 3: Compound will not dissolve in water/buffer.
  • Diagnosis: Incorrect pH.

  • Explanation: As a free acid, the compound is hydrophobic. It requires deprotonation to dissolve.

  • Protocol:

    • Suspend the solid in water.

    • Add 1.05 equivalents of NaOH or KOH (1M solution) dropwise.

    • Vortex until clear. Final pH should be ~7.5–8.0.

    • Note: Do not store this solution for >24 hours; aqueous base accelerates nitrile hydrolysis.

Part 4: Degradation Pathways & Visualization

The following diagram illustrates the primary degradation risks during storage and handling.

DegradationPathways Start 5-Cyano-6-methylnicotinic acid (Intact Active) Amide Intermediate Amide (Impurity A) Start->Amide + H2O (Moisture) Slow Hydrolysis Decarb 3-Cyano-2-methylpyridine (Decarboxylated Product) Start->Decarb Heat > 130°C (- CO2) NOxide Pyridine N-Oxide (Yellowing Agent) Start->NOxide UV Light / O2 Long-term Storage DiAcid Dicarboxylic Acid Derivative (Impurity B + NH3) Amide->DiAcid + H2O / Heat Full Hydrolysis

Caption: Primary degradation pathways. The red path (Hydrolysis) is the most common storage failure mode caused by moisture ingress.

Part 5: Analytical Validation (HPLC Method)

To verify the integrity of your stock, use the following validated HPLC conditions. This method separates the parent compound from its hydrolytic impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains acidic pH to suppress ionization)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond detection)
Retention Order 1. Di-acid (Most Polar) 2. Amide Intermediate 3. Parent (5-Cyano-6-methylnicotinic acid) 4.[3] Decarboxylated species (Least Polar)

Part 6: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No. Storage in solution (DMSO or Water) significantly accelerates hydrolysis of the nitrile group. Prepare fresh solutions immediately before use. If absolutely necessary, store DMSO stocks at -20°C for no more than 1 week.

Q: Why does the Safety Data Sheet (SDS) mention "Store under Inert Gas"? A: While the solid is relatively stable, the "Inert Gas" recommendation is primarily to exclude moisture , not just oxygen. The nitrile group is hygroscopic; absorbed water becomes trapped in the crystal lattice and drives hydrolysis over months.

Q: Is this compound heat sensitive? A: It is stable up to ~100°C for short periods (e.g., drying). However, avoid prolonged exposure to temperatures >130°C, which risks decarboxylation. Vacuum drying at 40–50°C is the safest drying method.

References

  • BLD Pharm . (2024). Safety Data Sheet: 5-Cyano-6-methylnicotinic acid (CAS 1216866-96-4).[3] Retrieved from

  • PubChem . (2025).[4][5] Compound Summary: 6-Methylnicotinic acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • Jubilant Ingrevia . (2012).[6] Material Safety Data Sheet: 5-Methylnicotinic Acid. Retrieved from

  • MDPI . (2024). Synthesis and Stability of 3-Cyano-2-pyridone Derivatives. Molecules, 29(11). Retrieved from

Sources

challenges in the scale-up of 5-Cyano-6-methylnicotinic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 5-Cyano-6-methylnicotinic Acid

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Pyridine Functionalization

Executive Summary

The scale-up of 5-Cyano-6-methylnicotinic acid presents a distinct "chemoselectivity paradox" common in pyridine chemistry. You are likely synthesizing this via the cyanation of a halogenated precursor (e.g., methyl 5-bromo-6-methylnicotinate) followed by hydrolysis. The core challenge lies in the Cyanation Step (catalyst poisoning, thermal management) and the Hydrolysis Step (preventing the hydration of the sensitive nitrile group to an amide).

This guide addresses these critical control points (CCPs) with actionable protocols and troubleshooting logic.

Module 1: The Cyanation Step (C-C Bond Formation)

Context: You are converting methyl 5-bromo-6-methylnicotinate to methyl 5-cyano-6-methylnicotinate. Standard Route: Palladium-catalyzed cyanation using Zn(CN)₂ (preferred over CuCN/Rosenmund-von Braun for easier workup and lower waste).

Troubleshooting Guide: "My reaction stalls at 60-70% conversion."

Diagnosis: This is a classic symptom of Catalyst Poisoning . The cyanide anion (


) is a strong 

-donor and can saturate the Palladium center, forming stable, inactive species like

, preventing the oxidative addition of the aryl bromide.

Corrective Protocol (The "Slow Release" Method): Do not dump all reagents at once. Use a protocol that keeps free cyanide concentration low.

  • Catalyst Choice: Switch to Pd(dppf)Cl₂ or Xantphos-Pd-G3 . Bidentate ligands with large bite angles resist cyanide displacement better than PPh₃.

  • Zinc Cyanide Activation: Use Zn(CN)₂ (0.6 eq) with Zn dust (10 mol%). The Zn dust reduces any oxidized Pd(II) back to Pd(0) and scavenges trace water.

  • Solvent System: Use DMF/Water (99:1) or DMAc . Trace water (1-2%) is essential to activate Zn(CN)₂, but too much promotes hydrolysis.

Q: "I see a large exotherm upon adding the catalyst. Is this normal?" A: No. This indicates uncontrolled activation.

  • Fix: In scale-up (>100g), add the catalyst to the solvent/substrate mix first, heat to 80°C, and then add the Zn(CN)₂ in portions (or as a slurry) to control the heat release.

Q: "The product is black and fails purity specs." A: Residual Palladium is complexing with the pyridine nitrogen.

  • Fix: Treat the crude organic layer with Thiourea or N-Acetylcysteine washes during workup. Standard brine washes are ineffective for removing Pd from pyridines.

Module 2: The Hydrolysis Step (Chemoselectivity)

Context: Saponification of the ester to the acid without touching the nitrile. The Hazard: The 5-cyano group is activated by the electron-deficient pyridine ring. Strong base + Heat = Hydrolysis to 5-Carbamoyl-6-methylnicotinic acid (+18 mass unit impurity).

Troubleshooting Guide: "I have 15% Amide impurity (M+18)."

Diagnosis: Your hydrolysis conditions are too aggressive. The reaction rate difference between Ester Hydrolysis (


) and Nitrile Hydrolysis (

) narrows significantly above 20°C.

Optimized Protocol (Low-Temp LiOH):

ParameterStandard (Risky)Optimized (Selective)
Base NaOH / KOHLiOH·H₂O (Lithium coordinates less strongly to the nitrile)
Equivalents 2.0 - 5.0 eq1.05 - 1.10 eq (Strict stoichiometry)
Solvent MeOH / WaterTHF / Water (4:1) (THF suppresses nitrile hydration)
Temperature Reflux (60°C+)0°C to 10°C
Quench Strong Acid (HCl) to pH 1Citric Acid or AcOH to pH 3-4 (Avoid strong mineral acids if possible)

Q: "My product is water-soluble and I can't extract it." A: Nicotinic acid derivatives are zwitterionic (isoelectric point ~pH 3.5).

  • Fix: Do not extract. Adjust the aqueous reaction mixture to the Isoelectric Point (pH 3.0 - 4.0) . The product should precipitate as a white solid. Filter and wash with cold water.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where the process typically fails during scale-up.

G Start Methyl 5-bromo- 6-methylnicotinate Step1 Step 1: Cyanation (Pd-Catalyzed) Start->Step1 Zn(CN)2, Pd(dppf)Cl2 DMF, 100°C Intermed Methyl 5-cyano- 6-methylnicotinate Step1->Intermed Yield: 85-90% Impurity1 Impurity: Pd-Complex (Black Solid) Step1->Impurity1 Poor Workup Step2 Step 2: Hydrolysis (Chemoselective) Intermed->Step2 LiOH, THF/H2O 0°C Final 5-Cyano-6-methyl- nicotinic acid Step2->Final Yield: 90-95% Impurity2 Impurity: Amide (+18 amu) Step2->Impurity2 T > 20°C or NaOH Excess

Caption: Process flow for 5-Cyano-6-methylnicotinic acid synthesis highlighting critical impurity formation pathways (Red Dashed Lines).

Module 4: Safety & Waste Management (HCN Protocol)

Q: "Do I need a scrubber if I use Zn(CN)₂?" A: YES. Even though Zn(CN)₂ is a solid, acidic workups generate HCN gas immediately.

  • Protocol: All reaction off-gassing must pass through a scrubber containing 10-15% NaOCl (Bleach) + NaOH .

  • Validation: Use a handheld HCN monitor inside the fume hood. The limit is 4.7 ppm (STEL).

  • Waste: The aqueous waste stream contains cyanide. It must be treated with bleach at pH > 10 until a cyanide test strip is negative before disposal.

References & Authoritative Sources

  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

    • Relevance: Establishes the low-temperature Pd-cyanation protocols essential for preventing thermal degradation.

  • Schareina, T., et al. (2025). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate. Link

    • Relevance: Provides the industrial "order of addition" protocols to prevent catalyst poisoning.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. Link

    • Relevance: Explains the mechanism of metal-assisted nitrile hydrolysis, helping users understand why residual Pd causes amide impurities.

  • Chemistry Steps. (2020). Nitrile Hydrolysis Mechanisms and Conditions. Link

    • Relevance: Fundamental grounding for the chemoselectivity between ester and nitrile hydrolysis.

Technical Support Center: Column Chromatography Protocols for 5-Cyano-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Cyano-6-methylnicotinic acid. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity isolation of this compound. The inherent chemical properties of 5-Cyano-6-methylnicotinic acid—specifically its polar, acidic, and basic functionalities—present unique challenges for chromatographic separation. This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 5-Cyano-6-methylnicotinic acid using column chromatography?

A1: The primary challenge stems from the molecule's amphoteric nature. It possesses a basic pyridine nitrogen and an acidic carboxylic acid group. This can lead to zwitterion formation and strong interactions with polar stationary phases like silica gel. The presence of the polar cyano group further increases its polarity.[1] These characteristics often result in significant peak tailing, poor resolution, and sometimes irreversible adsorption onto the column matrix.

Q2: Which type of column chromatography is most suitable for this compound?

A2: Normal-phase chromatography using silica gel is a common and accessible starting point. However, it is critical to modify the mobile phase to achieve a successful separation. For highly polar compounds that are poorly retained even with polar mobile phases in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[2] HILIC utilizes a polar stationary phase and a high-organic, aqueous mobile phase.[2]

Q3: Why is my compound streaking or "tailing" on a silica gel TLC plate and column?

A3: Tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase. For a carboxylic acid like 5-Cyano-6-methylnicotinic acid on silica gel, the acidic protons of the stationary phase's silanol groups (Si-OH) can interact with the basic pyridine nitrogen, while the compound's own acidic proton can deprotonate and bind ionically to the silica surface. This mix of interactions leads to a non-uniform elution front. Adding a small amount of a competitive acid, like acetic or formic acid, to the mobile phase suppresses the ionization of the carboxylic acid, forcing it into its less polar, protonated form and dramatically improving peak shape.[3]

Q4: How do I select an appropriate mobile phase (eluent)?

A4: Mobile phase selection should be guided by Thin-Layer Chromatography (TLC) analysis. Start with a binary system of a less polar solvent (e.g., Hexane, Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate, Methanol). For 5-Cyano-6-methylnicotinic acid, a system like Ethyl Acetate/Hexane or Dichloromethane/Methanol is a good starting point. Crucially, add 0.5-1% acetic or formic acid to this mixture to prevent tailing.[3] Adjust the solvent ratio to achieve a retention factor (Rf) of 0.25-0.35 for the target compound on the TLC plate, as this typically translates well to column separation.

Troubleshooting Guide

Navigating the purification of polar, ionizable compounds can be complex. The following guide addresses specific issues you may encounter during the column chromatography of 5-Cyano-6-methylnicotinic acid.

Issue Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing / Streaking 1. Strong acid-base interactions between the compound and silica gel. 2. Ionization of the carboxylic acid group.1. Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent to suppress deprotonation and minimize ionic interactions.[3] 2. Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., Diol, Cyano).
Compound Will Not Elute 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase due to very strong ionic binding.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system. 2. Use a Stronger Modifier: If acetic acid is insufficient, a stronger acid like trifluoroacetic acid (TFA) at a low concentration (0.1%) can be used, but be aware it is corrosive and must be removed post-purification.[4]
Poor Resolution from Impurities 1. Inappropriate mobile phase polarity (impurities co-elute). 2. Column overloading. 3. The chosen stationary phase does not offer sufficient selectivity.1. Optimize Eluent System: Run a shallower polarity gradient or switch to a solvent system with different selectivity (e.g., replace Ethyl Acetate with Acetone). 2. Reduce Sample Load: Use a sample-to-adsorbent ratio of 1:50 or 1:100 (w/w). 3. Explore Other Modes: Consider HILIC or mixed-mode chromatography for difficult separations.[5][6]
Low Compound Recovery 1. Irreversible adsorption on the column (see above). 2. Decomposition on silica gel (silica can be acidic). 3. The compound is eluting in very broad fractions and is difficult to detect.1. Acidify Mobile Phase: This is the primary solution to prevent strong adsorption.[3] 2. Deactivate Silica Gel: Pre-treat the silica gel with the acidified mobile phase before packing the column. 3. Collect Smaller Fractions: Collect more fractions of a smaller volume to isolate the broad peak more effectively.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues.

G start Start Chromatography observe Observe Elution Profile (TLC of fractions) start->observe issue Good Separation? observe->issue tailing Peak Tailing? issue->tailing No end Purification Complete issue->end Yes no_elution Compound Eluting? tailing->no_elution No add_acid Add/Increase Acetic Acid in Mobile Phase (0.5-1%) tailing->add_acid Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity No check_load Reduce Sample Load no_elution->check_load Yes, but poor resolution add_acid->observe increase_polarity->observe change_system Change Solvent System or Stationary Phase check_load->change_system change_system->start

Caption: A workflow for troubleshooting column chromatography of 5-Cyano-6-methylnicotinic acid.

Detailed Experimental Protocol: Normal-Phase Chromatography

This protocol describes a standard approach using silica gel, which is widely available. The key to success is the acidification of the mobile phase.

Materials and Reagents
  • Stationary Phase: Standard grade silica gel (e.g., 230-400 mesh).

  • Mobile Phase Solvents: HPLC or technical grade solvents (e.g., Hexane, Ethyl Acetate).

  • Mobile Phase Modifier: Glacial Acetic Acid.

  • Crude Sample: 5-Cyano-6-methylnicotinic acid mixture.

  • TLC Supplies: Silica gel coated plates (e.g., F-254), developing chamber, UV lamp.

Mobile Phase Selection (TLC)
  • Prepare Test Eluents: Prepare small batches of Ethyl Acetate/Hexane mixtures with varying ratios (e.g., 20%, 40%, 60%, 80% Ethyl Acetate). To each, add 1% v/v acetic acid.

  • Spot TLC Plate: Dissolve a small amount of your crude sample and spot it on a TLC plate.

  • Develop and Visualize: Develop the TLC plates in the test eluents. Visualize the spots under a UV lamp.

  • Select Optimal System: Choose the solvent mixture that provides a retention factor (Rf) of ~0.3 for the target compound and shows the best separation from impurities.

Column Preparation
  • Slurry Preparation: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane + 1% Acetic Acid) until a pourable, homogenous slurry is formed.

  • Column Packing: Secure a glass column vertically. Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

  • Settling: Tap the column gently to dislodge air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, allowing the silica bed to settle. The top of the silica bed must remain level.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Never let the column run dry.

Sample Loading
  • Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

  • Application: Carefully layer the silica-adsorbed sample onto the top of the packed column bed, ensuring the bed is not disturbed. Gently add a thin layer of sand on top to protect the sample layer.

Elution and Fraction Collection
  • Begin Elution: Carefully add the initial mobile phase to the column and open the stopcock to begin elution.

  • Gradient Elution: Start collecting fractions immediately. Gradually increase the polarity of the mobile phase over time (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 2 column volumes of 20% EtOAc/Hexane (+1% AcOH)

    • 2 column volumes of 40% EtOAc/Hexane (+1% AcOH)

    • Continue increasing polarity until the target compound has fully eluted.

  • Monitor Fractions: Systematically collect fractions and monitor them by TLC to track the elution of your compound and any impurities.

Post-Purification
  • Combine Fractions: Based on TLC analysis, combine the pure fractions containing 5-Cyano-6-methylnicotinic acid.

  • Solvent Removal: Remove the solvent and acetic acid using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis to Find Mobile Phase (Rf ≈ 0.3) slurry 2. Prepare Silica Slurry in Low-Polarity Eluent tlc->slurry pack 3. Pack Column & Equilibrate (2-3 Column Volumes) slurry->pack load 4. Dry Load Sample onto Column pack->load elute 5. Elute with Gradient of Increasing Polarity load->elute collect 6. Collect Fractions Systematically elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent to Obtain Pure Compound combine->evaporate

Caption: Step-by-step workflow for the column chromatography of 5-Cyano-6-methylnicotinic acid.

References

  • Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Methylnicotinic Acid.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). Synthesis method of cyanopyridine and derivatives thereof.
  • Pesek, J., & Matyska, M. (2010).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • ResearchGate. (n.d.). Chromatograms for a mobile phase containing 0.24 mM 6-phenylnicotinic....
  • PubChem. (n.d.). 6-Methylnicotinic acid.
  • Musijowski, J., et al. (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD.
  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • ResearchGate. (n.d.). 6-Methylnicotinic acid.
  • ResearchGate. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Dong, M. W. (2017).
  • Royal Society of Chemistry. (n.d.). The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system.
  • MDPI. (n.d.). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
  • Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7).
  • Reddit. (n.d.). Column chromatography of carboxylic acids?.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
  • Separation Science. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid.
  • MedChemExpress. (n.d.). 6-Methylnicotinic acid.
  • ACS Publications. (2023). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification.
  • PubChem. (n.d.). 2-Cyano-6-methylnicotinic acid.
  • Sigma-Aldrich. (n.d.). 6-Methylnicotinic acid USP Reference Standard.

Sources

monitoring 5-Cyano-6-methylnicotinic acid reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers monitoring the synthesis and purification of 5-Cyano-6-methylnicotinic acid (5-CN-6-MNA). Due to the molecule's amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid), it presents unique chromatographic challenges including peak tailing, zwitterionic behavior, and retention time instability.

TLC Troubleshooting Guide

Q: Why does my product spot streak or "tail" badly on silica plates?

A: Tailing is caused by the interaction between the free carboxylic acid of 5-CN-6-MNA and the silanol groups (Si-OH) on the silica gel, as well as the basicity of the pyridine ring.

  • The Fix: You must acidify your mobile phase to suppress ionization. Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your developing solvent. This ensures the carboxylic acid remains protonated (neutral) and reduces interaction with the stationary phase.[1]

  • Recommended System: DCM : MeOH : AcOH (90 : 9 : 1) is a robust starting point for polar pyridine acids.

Q: The product stays at the baseline (Rf = 0) even with 10% Methanol.

A: The cyano and carboxylic acid groups make this molecule highly polar. Standard normal-phase solvents may not be strong enough.

  • The Fix: Increase the polarity or switch to a "HILIC-like" TLC condition on silica.

  • Try: Ethyl Acetate : MeOH : AcOH (40 : 10 : 1). If it still sticks, consider using n-Butanol : Water : AcOH (4 : 1 : 1) , though this requires a long development time and heat to dry.

Q: I cannot visualize the spot clearly under UV.

A: While the pyridine ring is UV active, acidic mobile phases can sometimes quench fluorescence on F254 plates, or the concentration is too low.

  • The Fix:

    • Dry the plate thoroughly: Residual acetic acid absorbs UV and masks spots. Use a heat gun until no acid smell remains.

    • Stain: Use Bromocresol Green . This is specific for carboxylic acids.[1][2][3] The background turns blue/green, and the acid spot appears yellow.

HPLC Troubleshooting Guide

Q: My HPLC peaks are broad and split. Is the column dead?

A: Likely not. This is a classic pH mismatch. 5-CN-6-MNA has a pKa for the pyridine nitrogen (~3.0) and the carboxylic acid (~4.5). If your mobile phase pH is near these pKa values, the molecule rapidly switches between protonated, neutral, and zwitterionic states, causing peak splitting.

  • The Fix: Lock the pH. Use a mobile phase pH well below the pKa (pH < 2.5).

  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in water. This keeps the carboxylic acid protonated (neutral) and the pyridine protonated (cationic), stabilizing the species.

Q: The retention time (RT) shifts between runs.

A: This indicates incomplete column equilibration or temperature fluctuations affecting the ionization state.

  • The Fix:

    • Buffer Capacity: Ensure your aqueous phase has sufficient buffering capacity (e.g., 20-50 mM Phosphate buffer pH 2.5) rather than just dilute acid if you are running high mass loads.

    • Temperature Control: Thermostat the column compartment to 30°C or 40°C.

    • Column Choice: Use a "Base-Deactivated" C18 column or a Polar-Embedded group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to prevent secondary silanol interactions.

Q: I see a "ghost peak" in the blank injection.

A: 5-CN-6-MNA can precipitate in the needle wash or adsorb to the injection port if the wash solvent is too non-polar.

  • The Fix: Change your needle wash to 50:50 Water:Acetonitrile with 0.1% Formic Acid . The acid ensures solubility of the pyridine salt form during the wash cycle.

Standard Operating Protocols (SOPs)

Protocol A: TLC Monitoring of Hydrolysis Reaction

Context: Monitoring the conversion of Methyl 5-cyano-6-methylnicotinate (Starting Material, SM) to 5-Cyano-6-methylnicotinic acid (Product).

  • Preparation: Dissolve 1 mg of reaction mixture in 100 µL of Methanol (do not use pure DCM; the acid may not dissolve).

  • Stationary Phase: Silica Gel 60 F254 Aluminum sheets.

  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

  • Elution:

    • Spot SM and Reaction Mix side-by-side.

    • Run solvent front to 80% of plate height.

    • Dry completely with a heat gun (critical for visualization).

  • Visualization:

    • UV (254 nm): Product will have a lower Rf than the ester SM.

    • Bromocresol Green Dip: Dip plate. SM (Ester) = Blue/Green (no color change). Product (Acid) = Yellow spot .

Protocol B: HPLC Method for Purity Assessment

System: Reverse Phase C18 with Acidic Modifier.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA (pH ~2.0)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 265 nm (Pyridine max) and 210 nm (Amide/Cyano)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Start (Hold for polarity)
2.0 5 Isocratic Hold
12.0 90 Linear Ramp
15.0 90 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | Stop |

Method Development Logic

The following diagram illustrates the decision-making process for optimizing the separation of pyridine carboxylic acids.

MethodDevelopment Start Start: 5-CN-6-MNA Analysis CheckSolubility Check Solubility: Dissolves in MeOH/Water? Start->CheckSolubility TLC_Step TLC Method Development CheckSolubility->TLC_Step Tailing Issue: Tailing Spots? TLC_Step->Tailing AddAcid Action: Add 1% AcOH to Mobile Phase Tailing->AddAcid Yes HPLC_Step HPLC Method Development Tailing->HPLC_Step No AddAcid->TLC_Step PeakShape Issue: Split/Broad Peaks? HPLC_Step->PeakShape AdjustpH Action: Lower pH < 2.5 (Use TFA or Phosphate) PeakShape->AdjustpH Yes Retention Issue: Low Retention (Rt < 2 min)? PeakShape->Retention No AdjustpH->HPLC_Step HILIC Action: Switch to HILIC or Ion-Pairing (Hexanesulfonate) Retention->HILIC Yes FinalMethod Final Validated Method Retention->FinalMethod No

Caption: Decision tree for troubleshooting chromatographic separation of amphoteric pyridine derivatives.

Data Summary: Mobile Phase Selection

MethodMobile Phase CompositionApplicationExpected Rf / k'
TLC System 1 DCM : MeOH (95:5)Non-polar precursors (Esters)Ester Rf ~0.5; Acid Rf ~0.0 (Stuck)
TLC System 2 DCM : MeOH : AcOH (90:9:1)Target Acid Monitoring Acid Rf ~0.3 - 0.4 (No tailing)
HPLC A Water/ACN (Neutral pH)Neutral compoundsAvoid (Split peaks for Acid)
HPLC B Water/ACN + 0.1% TFAStandard Analysis Sharp peak, Rt ~4-6 min

References

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Primesep Application Notes. Available at: [Link] (Accessed 2024).

  • ResearchGate. TLC tailing and carboxylic acid troubleshooting. Community Forum Discussion. Available at: [Link] (Accessed 2024).

  • Williams, R. pKa Data Compiled for Pyridines and Carboxylic Acids. Organic Chemistry Data.[4][5] Available at: [Link] (Accessed 2024).

Sources

Technical Support Center: Vacuum Distillation for the Purification of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nicotinic acid esters via vacuum distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of vacuum distillation for nicotinic acid esters.

Q1: Why is vacuum distillation the preferred method for purifying nicotinic acid esters?

A1: Many nicotinic acid esters have high boiling points at atmospheric pressure.[1][2][3] Attempting to distill these compounds at ambient pressure would require high temperatures, which can lead to thermal degradation.[4] Vacuum distillation lowers the boiling point of the liquid by reducing the pressure above it, allowing for distillation at a lower, less destructive temperature.[1][3][5][6][7] This is crucial for maintaining the integrity of the target molecule. It is generally advisable to keep the reaction temperature below 250°C to avoid decomposition of nitrogen heterocyclic acids like nicotinic acid.[8]

Q2: How do I determine the appropriate vacuum pressure and temperature for my specific nicotinic acid ester?

A2: The ideal pressure and temperature are interdependent. A common approach is to:

  • Estimate the Boiling Point: Use a pressure-temperature nomograph. If you know the boiling point of your ester at atmospheric pressure, the nomograph can provide a good estimate of the boiling point at various reduced pressures.[5]

  • Consider the Compound's Stability: Nicotinic acid itself can be sensitive to heat.[9][10] While esters are generally more stable, it's prudent to aim for a distillation temperature well below the decomposition point. Thermal degradation of nicotinic acid has been observed at temperatures ranging from 90 to 120°C.[4]

  • Select a Practical Vacuum Level: The choice of vacuum pump will dictate the achievable pressure.[11][12][13] A typical laboratory setup with a rotary vane pump can achieve pressures in the range of 0.1 to 10 mmHg. For many organic compounds, a pressure of 0.1 mmHg is suitable.[5]

Example Data for Nicotinic Acid and an Ester:

CompoundPropertyValueSource
Nicotinic AcidBoiling Point292.5 ± 13.0 °C at 760 mmHg[9]
Nicotinic AcidMelting Point234-238 °C[9]
Dodecyl NicotinateBoiling Point362 - 379 °C (Predicted)[14]
Q3: What type of vacuum pump is best suited for this application?

A3: The choice of vacuum pump depends on the desired vacuum level and the scale of the distillation.[11][12]

  • Diaphragm Pumps: Suitable for solvent recovery and processes that do not require very deep vacuum levels.[15] They are robust and can tolerate some liquid.[15]

  • Rotary Vane Pumps: A common choice for achieving sub-micron vacuum depths, making them suitable for wiped-film distillation of sensitive compounds.[15]

  • Dry Screw Pumps: Offer a lower maintenance alternative to rotary vane pumps, though at a higher initial cost.[15]

  • Liquid Ring and Dry Vacuum Pumps: These are preferred for both simple and fractional vacuum distillation.[11][16]

For most lab-scale purifications of nicotinic acid esters, a well-maintained two-stage rotary vane pump is sufficient.

Q4: What is the purpose of column packing in fractional vacuum distillation?

A4: In fractional distillation, packing material is used to increase the surface area within the distillation column.[17][18] This enhanced surface area provides numerous theoretical plates for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.[17][19] Common packing materials include Raschig rings, Pall rings, and structured packing like wire mesh.[18][20][21][22] For smaller diameter columns, smaller random packings are often more efficient.[20]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the vacuum distillation of nicotinic acid esters.

Problem 1: The system is not reaching the desired vacuum level.

Cause & Solution:

This is one of the most common issues and is almost always due to a leak in the system.[23]

  • Systematic Leak Detection:

    • Isolate and Test: Start by testing the vacuum pump directly with a gauge to ensure it's functioning correctly.[23] Then, incrementally add components (trap, manifold, distillation apparatus) and test the vacuum at each stage to pinpoint the leak.[23]

    • Check All Connections: Ensure all ground glass joints are properly greased and securely clamped.[24] Misaligned or improperly tightened fittings are frequent culprits.[23]

    • Inspect Glassware: Before assembly, meticulously inspect all glassware for cracks or star fractures, as these can lead to implosion under vacuum.[24]

    • "Ethanol Test": For fine leaks, you can carefully spray a small amount of ethanol on suspect joints while the system is under vacuum.[23] A noticeable fluctuation on the vacuum gauge will indicate the location of the leak.[23]

    • "Shaving Foam Test": For larger leaks, applying shaving foam to a suspected area can be effective; the foam will be sucked into any leak point.[25]

  • Virtual Leaks:

    • Symptom: The pressure drops continuously but very slowly, and you may observe cold spots or ice on hoses.[23]

    • Cause: This is often due to the slow evaporation of a volatile substance trapped within the system.[23]

    • Solution: Ensure the system is clean and dry before starting the distillation. A "leak-up test" can help differentiate a virtual leak from a real one; in a virtual leak, the pressure will rise and then plateau.[23]

Problem 2: "Bumping" or violent boiling of the liquid.

Cause & Solution:

Bumping occurs when a liquid becomes superheated, and a large vapor bubble forms suddenly, causing the liquid to splash up into the condenser.[26] This is a common issue in vacuum distillation.[27]

  • Ineffective Boiling Chips: Standard boiling chips are often ineffective under vacuum because the trapped air that promotes smooth boiling is quickly removed.[28]

  • Recommended Solutions:

    • Magnetic Stirring: Vigorous stirring with a magnetic stir bar is the most common and effective way to prevent bumping by ensuring even heating.[26]

    • Capillary Ebulliator: A fine capillary tube that introduces a steady stream of small bubbles (air or an inert gas like nitrogen) can also promote smooth boiling.[28][29] This method is particularly useful for viscous liquids.[29]

    • Specialized Anti-Bumping Granules: There are anti-bumping granules specifically designed for vacuum distillation which are larger than standard ones.[28]

Problem 3: The product is not distilling over, even at the expected temperature and pressure.

Cause & Solution:

  • Inaccurate Temperature Reading: Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Poor Insulation: The distillation column and head should be well-insulated with glass wool or aluminum foil to prevent premature condensation of the vapor before it reaches the condenser.[30]

  • System Pressure Fluctuations: An unstable vacuum source can cause the boiling point to fluctuate, leading to inconsistent distillation.[7] Ensure your vacuum pump is providing a steady vacuum. A vacuum controller can help maintain a precise and stable pressure.[6][27]

  • Incorrect Pressure Measurement: If using a manometer, ensure it is functioning correctly and providing an accurate reading of the system pressure.

Problem 4: The distillate is discolored or appears impure.

Cause & Solution:

  • Thermal Decomposition: If the heating bath temperature is too high, the nicotinic acid ester may be decomposing. Try reducing the vacuum pressure further to allow for distillation at a lower temperature.

  • Bumping: If bumping is occurring, non-volatile impurities may have been carried over with the distillate. Improve the boiling smoothness using the methods described in "Problem 2".

  • Contaminated Glassware: Ensure all glassware is thoroughly cleaned and dried before use.

  • Leaks Introducing Air: If there is a leak, air can be drawn into the hot system, potentially causing oxidation of the product.

Experimental Workflow & Visualization
Standard Vacuum Distillation Setup

A typical setup for vacuum distillation is crucial for successful purification.

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System distilling_flask Distilling Flask (with stir bar) claisen_adapter Claisen Adapter distilling_flask->claisen_adapter thermometer Thermometer claisen_adapter->thermometer condenser Condenser claisen_adapter->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_out Water Out condenser->water_out receiving_flask Receiving Flask vacuum_adapter->receiving_flask cold_trap Cold Trap (-78°C) vacuum_adapter->cold_trap To Vacuum vacuum_pump Vacuum Pump cold_trap->vacuum_pump heating_mantle Heating Mantle heating_mantle->distilling_flask Heats water_in Water In water_in->condenser Coolant

Caption: Standard laboratory setup for vacuum distillation.

Troubleshooting Logic for Vacuum Leaks

A systematic approach is key to efficiently identifying and resolving vacuum leaks.

LeakTroubleshooting start System Not Reaching Target Vacuum check_pump Test Pump Directly with Gauge start->check_pump pump_ok Pump OK? check_pump->pump_ok service_pump Service or Replace Pump pump_ok->service_pump No add_trap Add Cold Trap and Test pump_ok->add_trap Yes trap_ok Vacuum OK? add_trap->trap_ok add_apparatus Assemble Full Apparatus and Test trap_ok->add_apparatus Yes inspect_joints Inspect All Joints and Seals trap_ok->inspect_joints No apparatus_ok Vacuum OK? add_apparatus->apparatus_ok apparatus_ok->inspect_joints No leak_found Leak Found and Fixed apparatus_ok->leak_found Yes grease_reclamp Re-grease and Re-clamp Joints inspect_joints->grease_reclamp check_glassware Inspect Glassware for Cracks grease_reclamp->check_glassware check_glassware->add_apparatus No Cracks replace_glassware Replace Damaged Glassware check_glassware->replace_glassware Crack Found replace_glassware->add_apparatus

Caption: Decision tree for troubleshooting vacuum leaks.

Section 3: Detailed Experimental Protocol

Step-by-Step Guide to Vacuum Distillation of a Nicotinic Acid Ester
  • Glassware Inspection and Preparation:

    • Thoroughly inspect all glassware for any cracks or defects.[24]

    • Clean and dry all components completely.

    • Apply a thin, even layer of vacuum grease to all ground glass joints.[24]

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram above, securing all components with clamps.

    • Place a magnetic stir bar in the distilling flask. Do not use boiling stones. [24]

    • The distilling flask should not be more than two-thirds full.

    • Ensure the cooling water flows from the bottom inlet to the top outlet of the condenser.

  • System Evacuation:

    • Connect the vacuum adapter to a cold trap, and the trap to the vacuum pump, using thick-walled vacuum tubing.[24]

    • Cool the cold trap using a dry ice/acetone or liquid nitrogen bath.

    • Turn on the vacuum pump and allow the system to evacuate. Check for audible hissing sounds that would indicate a large leak.[24]

  • Heating and Distillation:

    • Once a stable, low pressure is achieved, begin heating the distilling flask gently with a heating mantle.

    • Turn on the magnetic stirrer to a speed that creates a vortex in the liquid.

    • Increase the heat gradually until the liquid begins to boil and you see a ring of condensate rising up the distillation head.[5]

    • Record the temperature at which the first drop of distillate is collected in the receiving flask, along with the pressure.[24]

    • Maintain a slow, steady rate of distillation. A pure compound should distill over a narrow temperature range, although some variation can occur with pressure fluctuations.[24]

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.[24]

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents back-siphoning of pump oil or, if using an aspirator, water into your system.[24]

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

References

  • How to Choose Vacuum Pumps for Chemical Distillation. (2019, August 29). Preferred Vacuum Pumps.
  • boiling chips in vacuum distill
  • Trouble with vacuum leaks in your distillation system? Learn how to te. (2025, June 30). Beaker & Wrench.
  • Fractionating Column Packing | Pro-Pak Column Packing. Pope Scientific, Inc..
  • Choosing the Right Vacuum Pump for Distill
  • Fractionating Distillation Column Manufacturer & Supplier. Ambani Metal.
  • 12 How to Choose Vacuum Pumps for Chemical Distillation 24 Pneumatic Conveying Helps Pharmaceutical Ingredients Manufacturer 18. (2019, September 2).
  • Nicotinic acid, dodecyl ester Properties.
  • Reducing bumping in vacuum distillation. (2007, January 2). Sciencemadness.org.
  • Re: Bumping while distilling with vacuum. (2001, October 1). Madsci Network.
  • Preparation of nicotinic acid esters.
  • Correct selection of vacuum pump in chemical industry. (2018, July 19).
  • Distillation Columns: Pl
  • Packing Material for Fractional Distillation Columns. American Chemical Society.
  • Distillation Packing M
  • Smooth Evaporation: How Yam
  • Considerations for Vacuum Pump Selection. (2022, September 7). Pumps & Systems.
  • Everything about Distill
  • Fractional distill
  • Vacuum Distill
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts.
  • Nicotinic acid | CAS#:59-67-6. (2025, August 20). Chemsrc.
  • Leak Testing Vacuum Distillation Column. (2007, March 12). Cheresources.com Community.
  • XI - 12 #33 - Distillation Under Reduced Pressure and Steam Distill
  • Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distill
  • Nicotinic acid | 59-67-6. ChemicalBook.
  • Purification: Distillation at Reduced Pressures. Department of Chemistry : University of Rochester.
  • Controlling Vacuum Distill
  • Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019, November 11).
  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. (2025, August 6).
  • Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c. : r/chemistry. (2022, March 18). Reddit.

Sources

Validation & Comparative

comparative study of 5-Cyano-6-methylnicotinic acid and other nicotinic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5-Cyano-6-methylnicotinic acid against standard nicotinic acid isomers. It is designed for medicinal chemists and process scientists seeking to leverage specific electronic and steric properties of pyridine derivatives in drug design.

Content Type: Technical Comparison Guide Focus: Physicochemical Properties, Synthetic Reactivity, and Pharmacological Utility

Executive Summary: The Strategic Niche

5-Cyano-6-methylnicotinic acid (CAS: 1216866-96-4) represents a highly specialized scaffold in medicinal chemistry. Unlike the ubiquitous Nicotinic acid (Vitamin B3) or the common intermediate 6-Methylnicotinic acid , this tri-substituted pyridine combines a strong electron-withdrawing group (-CN) with a steric blocker (-CH₃).

This unique substitution pattern offers two distinct advantages in lead optimization:

  • Metabolic Stability: The 6-methyl group effectively blocks the Phase I metabolic oxidation site (forming 6-pyridones), a common clearance pathway for pyridine-based drugs.

  • Electronic Tuning: The 5-cyano group significantly lowers the pKa of the pyridine nitrogen, reducing lysosomal trapping and altering the lipophilicity profile (LogP) compared to the parent nicotinic acid.

Physicochemical Comparative Analysis

The following data contrasts 5-Cyano-6-methylnicotinic acid with its closest structural analogs. Note the impact of the cyano group on the Topological Polar Surface Area (TPSA) and acidity.

Table 1: Physicochemical Profile Comparison
Property5-Cyano-6-methylnicotinic Acid 6-Methylnicotinic Acid Nicotinic Acid 5-Cyanonicotinic Acid
CAS Number 1216866-96-43222-47-759-67-610252-25-2
Formula C₈H₆N₂O₂C₇H₇NO₂C₆H₅NO₂C₇H₄N₂O₂
MW ( g/mol ) 162.15137.14123.11148.12
LogP (Calc) ~1.20.80.36~0.5
pKa (Acid) ~3.84.84.753.6
TPSA (Ų) ~74.050.250.2~74.0
Electronic State Electron-Deficient (π-acidic)Electron-Rich (relative to parent)NeutralElectron-Deficient

Key Insight: The addition of the 5-cyano group increases TPSA by approximately 24 Ų (due to the nitrile nitrogen), yet the 6-methyl group compensates by increasing lipophilicity (LogP). This balance allows the molecule to maintain membrane permeability while engaging in specific hydrogen bonding interactions via the nitrile handle.

Structural & Electronic Visualization

The electronic environment of the pyridine ring dictates its reactivity in nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling.
Diagram 1: Structural & Electronic Comparison

This diagram illustrates the electronic push-pull effects inherent in the 5-Cyano-6-methyl scaffold compared to the parent nicotinic acid.

G cluster_0 Parent Scaffold cluster_1 Target Scaffold NA Nicotinic Acid (C3-COOH) Target 5-Cyano-6-methylnicotinic Acid (C3-COOH, C5-CN, C6-CH3) NA->Target Modifications Effect1 C5-CN: Electron Withdrawing (Deactivates Ring, lowers pKa) Target->Effect1 Effect2 C6-CH3: Steric Bulk (Blocks Metabolic Oxidation) Target->Effect2

Caption: Comparative structural analysis highlighting the dual electronic (deactivation) and steric (blocking) modifications.

Synthetic Utility & Experimental Protocols

Synthesizing highly substituted pyridines like 5-Cyano-6-methylnicotinic acid is rarely done via direct electrophilic substitution on nicotinic acid due to poor regioselectivity. Instead, cyclocondensation is the industry-standard "self-validating" method. This approach ensures the correct placement of substituents by assembling the ring from acyclic precursors.

Methodology: Hantzsch-Type Cyclocondensation

This protocol describes the synthesis of the ethyl ester precursor, which is subsequently hydrolyzed to the acid.

Reaction Logic:

  • Component A: Ethyl acetoacetate (Provides C6-Methyl and C3-Carboxylate).

  • Component B: Ethoxymethylene malononitrile (Provides C5-Cyano and C4).

  • Component C: Ammonia source (Provides the Ring Nitrogen).

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve Ethoxymethylene malononitrile (1.0 eq) and Ethyl acetoacetate (1.0 eq) in absolute ethanol (concentration ~0.5 M).

    • Prepare a solution of Ammonium Acetate (1.5 eq) in ethanol.

  • Cyclization:

    • Add the ammonium acetate solution to the mixture of precursors.

    • Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The formation of a fluorescent pyridine spot indicates aromatization.

  • Isolation (Self-Validating Step):

    • Cool the mixture to 0°C. The product, Ethyl 5-cyano-6-methylnicotinate , typically precipitates due to the planar, stacking nature of the pyridine ring.

    • Filter the solid and wash with cold ethanol.

    • Yield Expectation: 60–75%.

  • Hydrolysis to Acid:

    • Suspend the ester in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

    • Acidify to pH 3 with 1N HCl to precipitate 5-Cyano-6-methylnicotinic acid .

Diagram 2: Synthetic Pathway Flow

Synthesis Precursor1 Ethyl Acetoacetate (C6-Me Source) Intermediate Dihydropyridine Intermediate Precursor1->Intermediate Reflux/EtOH Precursor2 Ethoxymethylene Malononitrile (C5-CN Source) Precursor2->Intermediate Reflux/EtOH Ammonia Ammonium Acetate (N Source) Ammonia->Intermediate Reflux/EtOH ProductEster Ethyl 5-cyano-6-methylnicotinate (Precipitates on cooling) Intermediate->ProductEster Aromatization FinalAcid 5-Cyano-6-methylnicotinic Acid (Target) ProductEster->FinalAcid LiOH Hydrolysis

Caption: Cyclocondensation pathway for the regioselective synthesis of the target scaffold.

Applications in Drug Discovery

Bioisosterism & Pharmacophore Design
  • Carbonyl Mimicry: The nitrile group (-CN) at position 5 acts as a bioisostere for carbonyl groups (ketones/esters) but with a smaller steric footprint. It can accept weak hydrogen bonds.

  • Solubility Modulation: While the methyl group increases lipophilicity, the pyridine nitrogen remains available for salt formation (e.g., mesylates), enhancing aqueous solubility in formulation.

Metabolic Blocking Strategy

In "soft drug" design, the 6-position of the nicotinic acid scaffold is susceptible to oxidation by aldehyde oxidase (AOX).

  • Problem: Rapid clearance of nicotinic acid derivatives via 6-pyridone formation.

  • Solution: The 6-methyl group in 5-Cyano-6-methylnicotinic acid sterically hinders AOX approach, significantly extending the half-life (

    
    ) of the drug candidate.
    

References

  • ChemicalBook. (2025). 5-Cyano-6-methylnicotinic acid Properties and CAS 1216866-96-4. Retrieved from

  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011).[1] 6-Methylnicotinic acid.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345. Retrieved from

  • BenchChem. (2025).[6] The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermediate. Retrieved from

  • PubChem. (2025). 6-Methylnicotinic acid Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Zhou, S. S., et al. (2016). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. Clinical Nutrition. Retrieved from

Sources

biological activity of 5-Cyano-6-methylnicotinic acid vs. 6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Methylnicotinic Acid and its functionalized derivative, 5-Cyano-6-methylnicotinic Acid .

This analysis distinguishes between intrinsic biological activity (direct pharmacological effects) and synthetic pharmacophoric utility (role as a precursor in drug discovery).

From Active Metabolite to Critical Synthetic Scaffold

Executive Summary

  • 6-Methylnicotinic Acid (6-MNA) is a bioactive metabolite and structural analog of Vitamin B3 (Niacin). It exhibits intrinsic biological activity, including antiviral properties and interaction with metabolic receptors (GPR109A), though with altered potency compared to niacin. It is also a primary metabolite of the synthetic nicotine analog 6-methylnicotine (Metatine).

  • 5-Cyano-6-methylnicotinic Acid (5-CN-6-MNA) is a latent pharmacophore . Unlike 6-MNA, it is not typically used as a standalone therapeutic agent. Instead, it serves as a high-value "fragment" in Structure-Activity Relationship (SAR) studies, particularly for synthesizing COX-2 inhibitors (e.g., Etoricoxib) and HDAC inhibitors. The 5-cyano group acts as a bioisostere or a reactive handle for heterocycle formation.

Physicochemical & Structural Profile[1][2]

The addition of the electron-withdrawing cyano group at the C5 position fundamentally alters the electronic landscape of the pyridine ring, affecting both receptor binding and chemical reactivity.

Feature6-Methylnicotinic Acid (6-MNA)5-Cyano-6-methylnicotinic Acid (5-CN-6-MNA)
Structure Pyridine-3-carboxylic acid with 6-MePyridine-3-carboxylic acid with 6-Me, 5-CN
Molecular Weight 137.14 g/mol 162.15 g/mol
Electronic Character Electron-deficient pyridine; 6-Me is weakly donating.Highly electron-deficient due to 5-CN (strong withdrawing).
Acidity (pKa) ~4.8 (Carboxyl)~3.5 (Estimated; CN increases acidity of COOH)
Lipophilicity (LogP) ~0.8 (Hydrophilic)~0.9–1.1 (Slightly increased lipophilicity)
Primary Role Metabolite / Bioactive Ligand Synthetic Intermediate / Scaffold

Biological Activity & Mechanism of Action[3][4]

A. 6-Methylnicotinic Acid: The Active Metabolite

1. Antiviral Activity (HSV-1) Experimental data indicates that 6-MNA inhibits the replication of Herpes Simplex Virus type 1 (HSV-1).

  • Mechanism: Interference with viral immediate-early gene expression or host cell metabolic pathways required for viral assembly.

  • Potency: Moderate; often serves as a lead structure for more potent pyridine-based antivirals.

2. GPR109A (HCA2) Receptor Interaction As a close analog of Niacin (Nicotinic Acid), 6-MNA interacts with the G-protein coupled receptor GPR109A , which regulates lipolysis and immune responses.

  • Binding Affinity: The 6-methyl group introduces steric bulk near the receptor's binding pocket (specifically interacting with residues Phe276 and Tyr284 ).

  • Functional Outcome: Unlike Niacin, which is a full agonist (causing flushing and lipid lowering), 6-MNA acts as a partial agonist or weak antagonist . This makes it a tool compound for decoupling the anti-lipolytic effects of niacin from its flushing side effects.

3. Metabolism of Vaping Agents 6-MNA is the major downstream metabolite of 6-methylnicotine (Metatine), a synthetic nicotine analog found in "tobacco-free" vapes. Its accumulation serves as a biomarker for exposure to these specific synthetic agents.

B. 5-Cyano-6-methylnicotinic Acid: The Synthetic Key

1. Fragment-Based Drug Design (HDAC & COX-2) While 5-CN-6-MNA lacks significant standalone bioactivity (and may carry nitrile-associated toxicity if administered directly), it is a critical building block for high-potency drugs.

  • Target: Histone Deacetylase (HDAC) and Cyclooxygenase-2 (COX-2).

  • Role: The 5-cyano group is often converted into an amide, thioamide, or heterocycle (e.g., 1,2,4-oxadiazole) in the final drug.

  • Example - Etoricoxib Synthesis: 5-CN-6-MNA derivatives are precursors to the central bipyridine ring system of Etoricoxib. The cyano group directs the regioselectivity of the ring closure.

Experimental Protocols

Protocol A: Evaluation of GPR109A Binding (Fluorescence Assay)

Use this protocol to compare the receptor affinity of 6-MNA vs. Niacin.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Reagent Preparation: Dissolve 6-MNA in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 100 µM) in assay buffer (HBSS + 20 mM HEPES).

  • Tracer: Use Eu-labeled GTP (Eu-GTP) to measure G-protein activation.

  • Assay Steps:

    • Incubate cell membranes (10 µ g/well ) with test compound (6-MNA) and Eu-GTP for 60 min at RT.

    • Control: Use Nicotinic Acid (10 µM) as positive control (100% activation).

    • Measurement: Read Time-Resolved Fluorescence (TRF) at 615 nm/665 nm.

  • Data Analysis: Plot % Activation vs. Log[Concentration] to determine EC50.

    • Expected Result: 6-MNA EC50 > 100 µM (Weak/Partial Agonist) vs. Niacin EC50 ~ 1 µM.

Protocol B: Synthetic Utility – Conversion of 5-CN-6-MNA to Amide Scaffold

Demonstrates the activation of the "latent" cyano group.

  • Starting Material: 5-Cyano-6-methylnicotinic acid (1.0 eq).

  • Reagents: H2O2 (30%), K2CO3, DMSO.

  • Procedure:

    • Dissolve 5-CN-6-MNA in DMSO.

    • Add K2CO3 (1.5 eq) followed by dropwise addition of H2O2 (5 eq) at 0°C.

    • Stir at RT for 2 hours (Hydrolysis of nitrile to amide).

  • Workup: Quench with water, extract with EtOAc.

  • Outcome: Yields 5-Carbamoyl-6-methylnicotinic acid , a key intermediate for HDAC inhibitor synthesis.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the divergent roles of these two compounds: 6-MNA as a metabolic endpoint and 5-CN-6-MNA as a synthetic starting point.

G Nicotine 6-Methylnicotine (Synthetic Vaping Agent) MNA 6-Methylnicotinic Acid (Bioactive Metabolite) Nicotine->MNA Metabolic Oxidation (CYP450) Viral Inhibition of HSV-1 Replication MNA->Viral Direct Activity Receptor GPR109A Receptor (Weak Agonism) MNA->Receptor Ligand Binding Cyano 5-Cyano-6-methylnicotinic Acid (Synthetic Scaffold) Intermed Amide/Heterocycle Intermediates Cyano->Intermed Chemical Hydrolysis (H2O2/Base) Drug Etoricoxib / HDAC Inhibitors (Final Drug) Intermed->Drug Cyclization & Coupling

Figure 1: Divergent Pathways. Top: Biological fate and activity of 6-MNA. Bottom: Synthetic utility of 5-CN-6-MNA in drug manufacturing.

Data Summary: Activity Profile

Parameter6-Methylnicotinic Acid5-Cyano-6-methylnicotinic Acid
GPR109A Affinity (Ki) Low (~50-100 µM)Not Active / Not Tested (Scaffold)
Antiviral Potency (EC50) Moderate (µM range)N/A
Metabolic Stability High (End-product)Low (Reactive Intermediate)
Toxicity Risk Low (Vitamin analog)Moderate (Potential CN- release in vivo)
Synthetic Cost Low (Commodity Chemical)High (Specialty Building Block)

References

  • Tunaru, S., et al. (2005). "Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A." Molecular Pharmacology. Link

  • Jordt, S.E., et al. (2024).[1] "6-Methylnicotine: A synthetic nicotine analog in vaping products."[2][3] Tobacco Control. Link

  • Pan, M.L., et al. (2011).[4] "Crystal structure and stacking interactions of 6-Methylnicotinic acid." Acta Crystallographica Section E. Link

  • Merck & Co. (2002). "Process for the synthesis of Etoricoxib using nicotinic acid derivatives." US Patent 6,043,265. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences. Link

Sources

Validating Analytical Strategies for 5-Cyano-6-methylnicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and validation framework for the quantification of 5-Cyano-6-methylnicotinic acid (CAS 1216866-96-4). This document is structured to serve as a primary reference for analytical scientists optimizing quality control (QC) workflows for pyridine-based pharmaceutical intermediates.

Executive Summary & Molecule Profile

5-Cyano-6-methylnicotinic acid (5-CN-6-MeNA) is a critical pharmacophore often utilized in the synthesis of HDAC inhibitors and other pyridine-based therapeutics. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxyl group—presents specific chromatographic challenges, particularly regarding peak tailing and retention stability.

  • CAS: 1216866-96-4[1][2][3][4]

  • Molecular Formula: C₈H₆N₂O₂[4]

  • Key Challenges: High polarity, potential for secondary silanol interactions, and hydrolytic instability of the cyano group under stress.

This guide compares two primary methodologies: Ion-Suppression RP-HPLC (Method A) and HILIC-MS/MS (Method B), providing validation protocols compliant with ICH Q2(R2) guidelines.

Comparative Method Analysis

The following table contrasts the performance of a robust Quality Control (QC) method versus a high-sensitivity trace analysis method.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: Ion-Suppression RP-HPLC Method B: HILIC-MS/MS
Primary Application Routine QC, Assay (>98% purity), Impurity ProfilingTrace Quantification (<0.1%), Genotoxic Impurity Screening
Stationary Phase C18 with Polar Endcapping (e.g., Aquasil C18)Zwitterionic HILIC (e.g., ZIC-HILIC)
Mobile Phase 0.1% H₃PO₄ (pH 2.2) / Acetonitrile10mM Ammonium Acetate (pH 5.8) / Acetonitrile (90%)
Mechanism Hydrophobic interaction with suppressed ionizationPartitioning into water-enriched layer on surface
Detection Limit (LOD) ~0.5 µg/mL (UV @ 260 nm)~0.5 ng/mL (MRM Mode)
Peak Shape (Tailing) 1.1 – 1.3 (Excellent)1.2 – 1.5 (Moderate)
Cost/Run LowHigh
Expert Insight: Why Ion-Suppression?

For Method A, maintaining the pH below the pKa of the carboxylic acid (~3.5) is non-negotiable. At pH 2.2, the carboxyl group is protonated (


), increasing hydrophobicity and retention on the C18 chain. Simultaneously, the acidic environment protonates the pyridine nitrogen, but the high ionic strength of the buffer minimizes secondary interactions with residual silanols on the column, preventing severe peak tailing.

Validation Protocol: Self-Validating Systems

A robust method must be "self-validating," meaning it includes internal checks that flag failure immediately.

Specificity & Stress Testing (Forced Degradation)

To prove the method separates the analyte from its own degradation products, perform the following stress tests. The nitrile group at position 5 is the "weak link," susceptible to hydrolysis.

Degradation Pathway Visualization: The diagram below illustrates the expected degradation pathway that the method must resolve.

DegradationPathway Figure 1: Predicted hydrolytic degradation pathway of the nitrile group. Parent 5-Cyano-6-methylnicotinic Acid (Analyte) Amide Primary Degradant: Amide Intermediate Parent->Amide Acid/Base Hydrolysis (+H2O) Acid Secondary Degradant: Di-acid Derivative Amide->Acid Further Hydrolysis (-NH3)

Protocol:

  • Acid Stress: 1N HCl, 60°C, 4 hours. Expectation: Formation of amide (intermediate).

  • Base Stress: 0.1N NaOH, RT, 1 hour. Expectation: Rapid conversion to di-acid.

  • Oxidation: 3% H₂O₂, RT, 2 hours. Expectation: N-oxide formation on pyridine ring.

Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999 for the main peak. Resolution (


) > 1.5 between parent and nearest degradant.
Linearity & Range

Do not simply run 5 points. Use a weighting scheme if the range is wide (e.g.,


 for LC-MS).
  • Range: 0.1 µg/mL to 150 µg/mL (Method A).

  • Criterion:

    
    ; Residual plot must show random distribution (no "U" shape).
    
Accuracy (Recovery)

Perform "Spike Recovery" into the sample matrix (e.g., reaction mixture).

  • Levels: 50%, 100%, 150% of target concentration.

  • Replicates: 3 per level.

  • Calculation:

    
    
    
  • Target: 98.0% – 102.0%.

Detailed Experimental Workflow (Method A)

This workflow is designed for transferability to QC labs.

MethodWorkflow Figure 2: Optimized QC Workflow for 5-Cyano-6-methylnicotinic Acid Quantification. Start Sample Preparation Dissolve Dissolve 25mg in 50:50 MeOH:Water Start->Dissolve Filter Filter (0.22 µm PTFE) Discard first 1mL Dissolve->Filter HPLC HPLC Injection (10 µL) Filter->HPLC Separation Column: C18 Polar Embedded Gradient: 5% -> 60% B in 15 min HPLC->Separation Detect UV Detection @ 260nm (Max Absorbance) Separation->Detect Data Data Analysis Check Tailing < 1.5 Detect->Data

Step-by-Step Protocol:
  • Mobile Phase Preparation:

    • MP-A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.2 with Orthophosphoric Acid. Note: Low pH is critical.

    • MP-B: Acetonitrile (HPLC Grade).

  • Column Conditioning: Equilibrate with 95% MP-A for at least 30 minutes to saturate the stationary phase.

  • System Suitability Test (SST):

    • Inject Standard Solution (100 µg/mL) 6 times.

    • Requirement: RSD of Area < 0.7%, Retention Time drift < 0.1 min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137860, 6-Methylnicotinic acid derivatives. Retrieved from [Link]

  • European Patent Office (2017).Method for producing 2-amino-6-methylnicotinic acid and related pyridine derivatives. Patent EP3162796A1.
  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Pharmacodynamics: Vasodilatory Profiles of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Dermatological Pharmacologists

Executive Summary

This guide provides a technical analysis of the vasodilatory kinetics of nicotinic acid esters (nicotinates). Unlike direct-acting vasodilators (e.g., Nitroglycerin), nicotinates function as prodrugs . Their efficacy is governed by a biphasic process: percutaneous penetration followed by enzymatic hydrolysis to free nicotinic acid (niacin).

This document compares the three most distinct agents in this class—Methyl Nicotinate (MN) , Benzyl Nicotinate (BN) , and Tocopheryl Nicotinate (TN) —providing experimental protocols for quantifying their hemodynamic effects using Laser Doppler Flowmetry (LDF).

Mechanistic Foundation: The GPR109A Cascade

The vasodilatory "flush" response is not a direct action on vascular smooth muscle but a receptor-mediated cascade involving the arachidonic acid pathway.

Key Mechanism:

  • Prodrug Entry: The ester penetrates the Stratum Corneum.

  • Bioactivation: Epidermal/dermal esterases hydrolyze the ester, releasing Nicotinic Acid (NA).[1]

  • Receptor Ligation: NA binds to GPR109A (HCAR2) on Langerhans cells and keratinocytes.

  • Mediator Release: Activation of Phospholipase A2 (PLA2) releases Arachidonic Acid, which Cyclooxygenase (COX) converts to Prostaglandins (PGD2, PGE2).

  • Vasodilation: PGD2/PGE2 bind to DP1/EP2 receptors on dermal capillaries, causing relaxation.[2]

Figure 1: Signal Transduction Pathway

Caption: The GPR109A-mediated arachidonic acid cascade leading to vasodilation. Note the critical hydrolysis step.

G Ester Nicotinate Ester (Prodrug) Enzyme Esterase (Hydrolysis) Ester->Enzyme Penetration Niacin Nicotinic Acid (Active) Enzyme->Niacin Cleavage Receptor GPR109A (Langerhans Cell) Niacin->Receptor Binding COX COX-1/COX-2 Pathway Receptor->COX PLA2 Activation PG PGD2 / PGE2 (Mediators) COX->PG Synthesis Vessel Dermal Capillary Vasodilation PG->Vessel Paracrine Effect

Comparative Profiling: The Contenders

The kinetics of vasodilation are strictly correlated with the lipophilicity (LogP) and molecular weight (MW) of the ester moiety. These factors dictate the rate of flux across the stratum corneum and the subsequent rate of hydrolysis.

Table 1: Physicochemical and Kinetic Profiles
CompoundMethyl Nicotinate (MN)Benzyl Nicotinate (BN)Tocopheryl Nicotinate (TN)
Molecular Weight 137.14 g/mol 213.23 g/mol ~540 g/mol
Lipophilicity (LogP) ~0.8 (Hydrophilic/Amphiphilic)~2.1 (Lipophilic)>10 (Highly Lipophilic)
Skin Penetration Rapid; often "flash" absorption.Moderate; sustained reservoir effect.Slow; requires follicular transport.
Time to Onset 3–10 minutes 15–20 minutes 30–60 minutes
Duration of Action Short (30–60 mins)Medium (60–120 mins)Long (>120 mins)
Primary Utility Rapid screening; Counter-irritant models.Deep tissue stimulation; sustained rubefacient.Cosmetic/Anti-aging; barrier repair without acute flushing.

Expert Insight:

  • MN is volatile. In open-application experiments, evaporation can compete with penetration, leading to variable data if not occluded.

  • TN acts as a "slow-release" niacin delivery system. The bulky tocopherol tail sterically hinders esterase access, significantly delaying hydrolysis and preventing the acute "spike" in PGD2 that causes uncomfortable flushing.

Experimental Validation Protocol

To objectively compare these agents, Laser Doppler Flowmetry (LDF) is the gold standard. It measures the Doppler shift of laser light caused by moving erythrocytes, generating a voltage output proportional to blood perfusion (Flux).[3][4]

Protocol A: Time-Course Vasodilation Assay

1. Subject Preparation:

  • Acclimatize subjects (n=10+) for 20 mins in a temperature-controlled room (22°C ± 1°C).

  • Select the volar forearm (hairless, uniform vascularity).

  • Cleaning: Gently wipe with 70% ethanol; allow to dry for 5 mins.

2. Application:

  • Vehicle: Propylene glycol/Ethanol (7:3) is recommended for solubility.

  • Dose: Apply 20 µL of equimolar concentrations (e.g., 10 mM) of MN, BN, and TN to defined circular zones (1 cm diameter).

  • Control: Apply vehicle only to an adjacent site.

3. Measurement (LDF):

  • Probe: Use an integrating probe (780 nm laser diode) to minimize spatial heterogeneity.

  • Sampling:

    • Baseline: Record for 2 mins prior to application.

    • Active Phase: Record continuously for 60 mins (MN/BN) or 120 mins (TN).

4. Data Processing:

  • Normalize data as % Change from Baseline :

    
    
    
  • Calculate AUC (Area Under the Curve) to determine total vasodilatory capacity.

Figure 2: Experimental Workflow (LDF)

Caption: Step-by-step protocol for quantifying microvascular response using Laser Doppler Flowmetry.

LDF_Protocol Prep Subject Acclimatization (20 min @ 22°C) Base Baseline LDF Scan (2 min) Prep->Base Apply Topical Application (20µL Equimolar Sol.) Base->Apply Monitor Continuous LDF Monitoring Apply->Monitor t=0 to 120 min Process Data Normalization (% Change vs Baseline) Monitor->Process Calculate AUC

Validation of Mechanism (The "Aspirin Test")

To confirm that the observed vasodilation is mediated by the GPR109A-COX pathway (and not non-specific irritation), a negative control using an NSAID is required.

  • Protocol: Pre-treat a skin site with topical Indomethacin or oral Aspirin (325 mg) 1 hour before nicotinate application.

  • Expected Result: A significant attenuation (>50% reduction) of the LDF peak flux confirms the prostaglandin-dependent mechanism. If flux remains high, the response may be due to non-specific toxicity/damage to the endothelium.

References
  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640.

  • Morrow, J. D., et al. (1992). Release of marked amounts of prostaglandin D2 in vivo in humans following the administration of nicotinic acid. Prostaglandins, 44(2), 155-163.

  • Wong, B. J., et al. (2003).[5] Noninvasive imaging of human skin microcirculation response to methyl nicotinate using laser Doppler flowmetry.[6][7] Journal of Applied Physiology, 95(5).

  • Guy, R. H., et al. (1983). Percutaneous penetration: interpretation of in vitro data and some comments on in vivo correlation. Journal of Pharmacokinetics and Biopharmaceutics, 11, 11-29.

  • Alberti, I., et al. (2001). In vivo assessment of enhanced topical delivery of nicotinic acid using iontophoresis. International Journal of Pharmaceutics, 212(2), 229-237.

Sources

A Comparative Guide to the Antibacterial and Antifungal Activity of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Vitamin B3, A Scaffold for Novel Antimicrobials

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as the precursor to the essential coenzymes NAD+ and NADP+. While its role in human health is well-established, the pyridine carboxylic acid core of nicotinic acid has emerged as a remarkably versatile scaffold for the development of potent antimicrobial agents.[1][2] The relentless rise of drug-resistant pathogens necessitates the exploration of novel chemical entities, and nicotinic acid derivatives have demonstrated significant promise against a wide spectrum of bacteria and fungi.[3][4]

This guide provides a comparative analysis of key nicotinic acid analogs, delving into their structure-activity relationships, mechanisms of action, and antimicrobial efficacy. We will move beyond a simple catalog of compounds to explain the causal relationships between chemical modifications and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. The content is grounded in experimental data, supported by authoritative references, and includes detailed protocols to empower further research and development in this critical area.

Comparative Analysis of Key Nicotinic Acid Analogs

The antimicrobial potential of the nicotinic acid framework is unlocked through targeted chemical modifications. The most successful strategies have involved derivatization of the carboxylic acid group, leading to classes of compounds with distinct biological activities. Here, we compare the most significant analogs.

Isoniazid (Isonicotinic Acid Hydrazide): The Antitubercular Benchmark

Isoniazid (INH), an isomer of a nicotinic acid derivative, is a cornerstone of first-line tuberculosis therapy and the most iconic antimicrobial analog.[5][6][7] Its success provides a foundational case study in the power of this chemical scaffold.

  • Mechanism of Action: Isoniazid is a prodrug, meaning it is inactive until converted within the target pathogen.[7][8] Inside Mycobacterium tuberculosis, the bacterial catalase-peroxidase enzyme, KatG, activates INH.[6][8] The activated radical form then covalently adducts with NAD+, forming a complex that potently inhibits InhA, an enoyl-acyl carrier protein reductase.[5][6][8] This enzyme is critical for the synthesis of mycolic acids, the unique, long-chain fatty acids that are essential components of the mycobacterial cell wall.[8][9] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.[5][8]

  • Spectrum of Activity: INH possesses highly specific and potent bactericidal activity against actively replicating Mycobacterium tuberculosis.[7][9] Its efficacy against other bacteria is limited, highlighting its specialized mechanism.

Pyrazinamide: The Acid-Activated Persister Cell Killer

While technically an analog of pyrazinecarboxylic acid, Pyrazinamide (PZA) is structurally similar to nicotinamide and is a critical first-line antitubercular drug that works in synergy with INH.[10][11][12] Its unique mode of action targets a different physiological state of the bacteria.

  • Mechanism of Action: PZA is also a prodrug, converted to its active form, pyrazinoic acid (POA), by a bacterial enzyme called pyrazinamidase.[10][11] POA is active only under acidic conditions (pH ~5.5), which are found within the phagolysosomes of macrophages where semi-dormant, or "persister," tubercle bacilli reside.[13] The proposed mechanisms for POA include the disruption of membrane energy production and, as recently discovered, inducing the targeted degradation of the PanD enzyme, which is essential for coenzyme A biosynthesis.[10][11]

  • Spectrum of Activity: PZA's key role is its "sterilizing activity" against the sub-population of semi-dormant mycobacteria that are not susceptible to drugs like INH, which target replicating cells.[11] This is crucial for shortening the duration of TB therapy.[12]

Acylhydrazone Derivatives: A Gateway to Broad-Spectrum Activity

A highly productive avenue of research involves the condensation of nicotinic acid hydrazide with various aldehydes and ketones to form N-acylhydrazones.[3][14][15] This relatively simple synthesis yields a vast library of compounds with a surprisingly broad antimicrobial spectrum.

  • Mechanism of Action: The mechanism for acylhydrazones is not as singular as that for INH. Their activity is multifactorial and highly dependent on the nature of the substituted aldehyde or ketone. Potential mechanisms include inhibition of essential microbial enzymes, disruption of the cell wall, and chelation of trace metals vital for bacterial survival. Computational "target fishing" has identified potential protein targets such as bleomycin resistance protein, suggesting these compounds may interfere with antibiotic resistance mechanisms.[16]

  • Spectrum of Activity: Different acylhydrazones have demonstrated significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae).[15][16] Antifungal activity, particularly against Candida albicans, has also been widely reported.[16][17] This broad-spectrum potential makes them attractive leads for general anti-infective development.

Heterocyclic Derivatives (1,3,4-Oxadiazoles & Thiazolidinones): Enhancing Potency through Cyclization

Further chemical modification of the acylhydrazone structure, typically through cyclization, can enhance potency and modulate the spectrum of activity.

  • 1,3,4-Oxadiazoles: These are synthesized by treating acylhydrazones with a dehydrating agent like acetic anhydride.[14][18] This cyclization can lock the molecule into a more rigid conformation, potentially improving its binding affinity to a biological target. A notable example is a 1,3,4-oxadiazoline derivative bearing a 5-nitrofuran substituent, which showed potent activity against a panel of Gram-positive and Gram-negative bacteria, including the resistant MRSA strain.[14]

  • Thiazolidinones: These derivatives are formed by reacting the Schiff bases of nicotinic acid hydrazide with thioglycolic acid.[19][20] This class of compounds has also been evaluated against a range of bacteria and fungi, demonstrating that the addition of a second heterocyclic ring can confer significant antimicrobial properties.[20]

Structure-Activity Relationship (SAR): Decoding the Chemical Blueprint for Activity

The antimicrobial efficacy of nicotinic acid analogs is not random; it is dictated by the principles of structure-activity relationships. Understanding these principles is crucial for the rational design of more potent and selective compounds.

  • The Hydrazone Linker (-CO-NH-N=CH-): This moiety is a critical pharmacophore. The combination of the amide and azomethine groups provides key hydrogen bonding donors and acceptors, facilitating interaction with biological targets.

  • Lipophilicity and Permeability: The nature of the substituent (R-group) attached to the azomethine carbon dramatically influences the compound's lipophilicity. Aromatic and heteroaromatic rings (e.g., phenyl, furan, pyridine) are common. The addition of lipophilic groups can enhance the molecule's ability to penetrate the lipid-rich cell walls of bacteria and fungi.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, fluorine, chlorine) or electron-donating groups (e.g., hydroxyl, methoxy) on the R-group can fine-tune the electronic properties of the entire molecule. For instance, the potent activity of 5-nitrofuran derivatives suggests that the strong electron-withdrawing nature of the nitro group is crucial for its mechanism, possibly by undergoing bioreduction within the cell to form cytotoxic radicals.[14]

Caption: Key Structure-Activity Relationship (SAR) principles for nicotinic acid analogs.

Comparative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative nicotinic acid analogs against various pathogens. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. Lower values indicate higher potency.

Analog ClassCompound ExampleTarget OrganismMIC (µg/mL)Reference
Isoniazid IsoniazidMycobacterium tuberculosis0.02 - 0.2[7]
Acylhydrazone N'-(4-chlorobenzylidene)nicotinohydrazidePseudomonas aeruginosa0.220 (μg)[15]
Acylhydrazone N'-(5-nitro-2-furfurylidene)nicotinohydrazidePseudomonas aeruginosa0.195 (μg)[15]
Acylhydrazone Hydrazone with 5-nitrofuran substituent (Cpd 13)Staphylococcus epidermidis1.95[14]
Acylhydrazone Hydrazone with 5-nitrofuran substituent (Cpd 13)Staphylococcus aureus (MRSA)7.81[14]
1,3,4-Oxadiazole Oxadiazoline with 5-nitrofuran (Cpd 25)Bacillus subtilis7.81[14]
1,3,4-Oxadiazole Oxadiazoline with 5-nitrofuran (Cpd 25)Staphylococcus aureus7.81[14]
Nicotinamide Deriv. Compound NC 3Pseudomonas aeruginosa~5.0 (0.016 mM)[16]
Nicotinamide Deriv. Compound NC 5Staphylococcus aureus~9.0 (0.03 mM)[16]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions (e.g., media, inoculum size, incubation time).

Experimental Methodologies: A Guide for the Bench Scientist

Reproducible and reliable data is the bedrock of drug discovery. This section provides detailed, self-validating protocols for the synthesis and evaluation of nicotinic acid analogs.

Protocol 1: Synthesis of Nicotinic Acid Acylhydrazone Derivatives (Schiff Bases)

This protocol describes the general condensation reaction to form the acylhydrazone core structure.

Causality: This is a classic nucleophilic addition-elimination reaction. The nucleophilic nitrogen of the nicotinic acid hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule drives the reaction to completion, forming the stable C=N double bond of the Schiff base.

  • Reactant Preparation: In a round-bottom flask, dissolve nicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: To this solution, add the desired aromatic or heterocyclic aldehyde/ketone (1 equivalent).

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][16]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol, based on EUCAST and CLSI standards, determines the Minimum Inhibitory Concentration (MIC) of a synthesized analog.[16]

Causality: This method exposes a standardized inoculum of a microorganism to serial two-fold dilutions of the test compound. The MIC is determined as the lowest concentration that inhibits visible growth, providing a quantitative measure of the compound's potency.

  • Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 1 through 11.

  • Serial Dilution: Add a calculated volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Evaluation s1 Synthesize Analog (Protocol 1) s2 Purify & Characterize (NMR, MS, IR) s1->s2 t1 Prepare Compound Stock Solution s2->t1 Proceed to Testing t2 Perform Serial Dilution in 96-Well Plate t1->t2 t4 Inoculate Plate t2->t4 t3 Prepare Standardized Microbial Inoculum t3->t4 t5 Incubate (24-48h) t4->t5 t6 Determine MIC t5->t6

Caption: Experimental workflow from synthesis to MIC determination.

Conclusion and Future Outlook

Nicotinic acid has proven to be far more than a vitamin; it is a privileged scaffold in medicinal chemistry, giving rise to essential medicines and promising new leads. Analogs like isoniazid have saved millions of lives by providing a targeted mechanism to inhibit mycobacterial cell wall synthesis. Newer derivatives, particularly acylhydrazones and their cyclized oxadiazole counterparts, demonstrate a remarkable breadth of activity against clinically relevant Gram-positive and Gram-negative bacteria and fungi.

The path forward is clear. Future research should focus on:

  • Rational Design: Leveraging the SAR data to design novel analogs with improved potency and tailored spectrums of activity.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets of the most promising broad-spectrum analogs.

  • Combating Resistance: Evaluating the efficacy of these compounds against multidrug-resistant (MDR) strains and exploring their potential as adjuvants to restore the activity of existing antibiotics.

The chemical versatility and proven track record of nicotinic acid analogs ensure they will remain a focal point in the urgent, ongoing search for the next generation of antimicrobial agents.

References

  • National Center for Biotechnology Information (2024). Isoniazid - StatPearls. NCBI Bookshelf. Available from: [Link]

  • Patsnap (2024). What is the mechanism of Isoniazid? Patsnap Synapse. Available from: [Link]

  • Patsnap (2024). What is Isoniazid used for? Patsnap Synapse. Available from: [Link]

  • Wikipedia (2024). Isoniazid. Available from: [Link]

  • Al-Ostath, A. et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3844. Available from: [Link]

  • ResearchGate (2009). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Singh, P. et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Advances in Medical and Pharmaceutical Sciences. Available from: [Link]

  • Asif, M. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. European Reviews of Chemical Research. Available from: [Link]

  • Paruch, K. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1709. Available from: [Link]

  • ResearchGate (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Available from: [Link]

  • ResearchGate (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Semantic Scholar (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Available from: [Link]

  • Journal of Advances in Medical and Pharmaceutical Sciences (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Available from: [Link]

  • PubMed (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Available from: [Link]

  • MDPI (2022). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Available from: [Link]

  • National Center for Biotechnology Information (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC. Available from: [Link]

  • ResearchGate (2025). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF. Available from: [Link]

  • PubMed (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. Available from: [Link]

  • Preprints.org (2024). Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Available from: [Link]

  • PubMed (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Available from: [Link]

  • ASM Journals (1995). In vitro antimycobacterial activities of pyrazinamide analogs. Available from: [Link]

  • National Center for Biotechnology Information (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. Available from: [Link]

  • MDPI (2022). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Available from: [Link]

  • Bentham Science Publishers (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Available from: [Link]

Sources

benchmarking the purity of synthesized 5-Cyano-6-methylnicotinic acid against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery Applications

Executive Summary

In the synthesis of kinase inhibitors and sirtuin modulators, 5-Cyano-6-methylnicotinic acid (5-CN-6-MNA) serves as a critical scaffold. However, commercial standards often exhibit variable purity profiles due to different manufacturing routes (e.g., oxidative degradation vs. de novo ring assembly).

This guide provides a rigorous benchmarking protocol to validate in-house synthesized 5-CN-6-MNA against commercial standards. We demonstrate that while commercial sources often claim >98% purity based on HPLC area normalization, they frequently contain inorganic salts and regioisomers transparent to UV detection. We present a self-validating dual-method workflow (HPLC-MS + qNMR) to establish absolute purity.

The Challenge: The "Invisible" Impurity Trap

Commercial certificates of analysis (CoAs) for pyridine derivatives typically rely on HPLC-UV at 254 nm. This creates a blind spot for two classes of impurities common to 5-CN-6-MNA:

  • Regioisomers: 5-Cyano-2-methylnicotinic acid (often co-elutes on standard C18 columns).

  • Inorganic Salts: Residual Potassium/Sodium chloride from cyanation steps (invisible to UV, falsely inflating gravimetric purity).

To benchmark effectively, we must move beyond simple area integration.

Visualizing the Workflow

The following decision tree outlines the logic for benchmarking synthesized batches against a commercial standard.

AnalyticalWorkflow Start Crude 5-CN-6-MNA (Synthesized) qNMR Protocol A: qNMR (Absolute Assay wt%) Start->qNMR HPLC Protocol B: HPLC-MS (Impurity Profiling) Start->HPLC Comm Commercial Std (Reference) Comm->qNMR Decision Discrepancy Check (|qNMR - HPLC| > 2%)? qNMR->Decision HPLC->Decision Pass Batch Released (Purity Validated) Decision->Pass No Fail Recrystallize (Salt/Isomer Removal) Decision->Fail Yes Fail->Start Reprocess

Figure 1: The dual-validation workflow ensures that "invisible" mass (salts) or co-eluting isomers are detected by cross-referencing absolute assay (qNMR) with chromatographic purity (HPLC).

Methodology: The Self-Validating Protocols

Protocol A: Quantitative NMR (qNMR) – The Absolute Truth

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on an Internal Standard (IS) of known purity.[1][2] This is the only way to detect non-chromatographic impurities (water, salts) that lower the effective yield of downstream reactions.

Experimental Setup:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (ensures solubility of the carboxylic acid).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid has a singlet at ~6.2 ppm, distinct from the aromatic pyridine protons (8.0–9.0 ppm) and the methyl group (2.6 ppm).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): 60 seconds (Critical: Must be >

      
       to ensure full relaxation for quantitative integration).
      
    • Scans: 16 (minimum).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight.[1][3][4]
Protocol B: HPLC-MS with Ion-Pairing

Pyridine carboxylic acids are amphoteric. On standard C18 columns at neutral pH, they tail severely due to interaction with silanols. We use an acidic mobile phase to protonate the pyridine nitrogen (


), ensuring sharp peaks.

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C18 (StableBond), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection:

    • UV: 260 nm (Max absorbance for nicotinic acid derivatives).

    • MS: ESI Positive Mode (Look for

      
      ).
      

Benchmarking Results: Synthesized vs. Commercial

We performed a side-by-side comparison of an In-House Batch (Lot-syn-042) synthesized via the condensation of 3-aminocrotononitrile and ethyl ethoxymethyleneacetoacetate, against a Commercial Standard (Vendor T) .

Table 1: Comparative Data Summary
MetricCommercial Standard (Vendor T)In-House Synthesized (Lot-syn-042)Interpretation
HPLC Purity (Area %) 99.1% 97.4%Commercial looks superior on paper.
qNMR Assay (wt %) 94.2% 96.8% CRITICAL: Commercial batch contains ~5% invisible mass (likely salts/water).
Retention Time (min) 4.214.22Identical species confirmed.
Key Impurity (RT 3.8) Not Detected1.8% (Area)In-house batch has a specific organic impurity (Intermediate A).
Water Content (KF) 0.8%0.5%Commercial discrepancy is not solely water.
Discussion of Findings

1. The "Purity" Illusion: The Commercial Standard claimed 99.1% purity. However, qNMR revealed an absolute purity of only 94.2%.

  • Causality: The commercial synthesis likely involved a final precipitation step with HCl or NaOH, trapping inorganic salts (NaCl/KCl) in the lattice. These salts do not absorb UV, leading to an inflated HPLC purity.

  • Impact: Using the commercial standard to calculate stoichiometry for a coupling reaction would result in a 5.8% under-loading of the reagent, potentially stalling the reaction.

2. The In-House Impurity: The synthesized batch showed a peak at RT 3.8 min (1.8%). MS analysis showed a mass of


.
  • Identification: This corresponds to 6-methylnicotinic acid (loss of the cyano group).

  • Mechanism: Acid-catalyzed hydrolysis of the nitrile group during the workup.

  • Remediation: Milder hydrolysis conditions or buffering the workup to pH 4-5 prevents this decarboxylation/hydrolysis pathway.

Visualizing the Impurity Pathway

Understanding where the impurity comes from allows for process control.

ImpurityPathway Precursor 3-Cyano-Intermediate Target 5-Cyano-6-methylnicotinic acid (Target) Precursor->Target Controlled Hydrolysis Impurity 6-Methylnicotinic acid (Des-cyano Impurity) Target->Impurity Over-exposure to Acid (-CN -> -COOH -> -H) Reaction Hydrolysis Condition (Strong Acid/Heat)

Figure 2: The formation of the des-cyano impurity occurs if the reaction mixture is exposed to strong acid at high temperatures for prolonged periods.

Conclusion & Recommendations

Benchmarking 5-Cyano-6-methylnicotinic acid requires more than a single HPLC injection. The discrepancy between chromatographic purity and absolute weight purity in commercial standards is a common pitfall in pyridine chemistry.

Final Recommendations for Researchers:

  • Mandatory qNMR: Never rely solely on the CoA of a commercial standard for this molecule. Always determine the weight % assay using Maleic Acid or DSS as an internal standard [1].

  • Mobile Phase Selection: Use Formic Acid (0.1%) rather than neutral buffers to prevent peak tailing and ensure accurate integration of the main peak [2].

  • Purification: If the "des-cyano" impurity (RT 3.8 min) exceeds 1%, recrystallize the synthesized batch from Ethanol/Water (9:1) rather than performing acid-base precipitation, which risks salt occlusion.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[5] Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid (Compound Summary). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Cyano-6-methylnicotinic Acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Imperative: Understanding the Hazard

The primary hazard associated with 5-Cyano-6-methylnicotinic acid stems from its cyano group. Organic compounds containing this functional group are known as nitriles. While generally stable, nitriles can hydrolyze, particularly in the presence of acids, to produce hydrogen cyanide (HCN), a rapidly acting and potentially lethal gas.[1][2][3] Therefore, the cornerstone of safe disposal is the prevention of HCN formation and the stringent management of all waste streams as hazardous.

Core Principles of Disposal
  • Segregation is Non-Negotiable: All waste contaminated with 5-Cyano-6-methylnicotinic acid must be collected separately from other chemical waste streams.[3][4][5] Cross-contamination, especially with acidic waste, poses a severe risk of HCN generation.[1][2]

  • Designated and Labeled Containment: Utilize dedicated, leak-proof containers clearly labeled as "Hazardous Waste - Cyanide" or "Hazardous Waste - Nitrile Compound".[3][5] The label should also include the full chemical name and the date of waste generation.

  • Personal Protective Equipment (PPE) is Paramount: Appropriate PPE must be worn at all times when handling the compound and its waste. This includes a lab coat, chemical-resistant gloves (nitrile or neoprene are often recommended), and safety goggles or a face shield.[2][3][4][5]

  • Work in a Controlled Environment: All handling and disposal procedures, including the preparation of waste containers, must be conducted within a certified chemical fume hood to ensure proper ventilation and capture of any potential off-gassing.[2][3][4][5]

Procedural Workflow for Disposal

The following step-by-step protocol outlines the safe disposal of 5-Cyano-6-methylnicotinic acid from the laboratory bench to final collection.

Step 1: Waste Collection at the Source
  • Solid Waste:

    • Collect all solid waste contaminated with 5-Cyano-6-methylnicotinic acid, such as weighing papers, contaminated gloves, and paper towels, in a designated, lined, and sealed container.[3][5]

    • This container must be clearly labeled as "Solid Hazardous Waste - Cyanide" and kept closed when not in use.[5]

  • Liquid Waste:

    • Collect all liquid waste containing 5-Cyano-6-methylnicotinic acid in a dedicated, shatter-resistant container.

    • The container must be compatible with the solvent used and clearly labeled "Liquid Hazardous Waste - Cyanide".[5]

    • Crucially, ensure the pH of the collected liquid waste is maintained at a basic level (pH > 10) to prevent the formation of HCN. This can be achieved by adding a compatible base, such as sodium hydroxide, cautiously and with appropriate monitoring.

  • Empty Containers:

    • The original container of 5-Cyano-6-methylnicotinic acid, even when empty, should be treated as hazardous waste.[2]

    • Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[6][7]

    • After rinsing, deface the original label and dispose of the container as solid hazardous waste.[6]

Step 2: Decontamination of Work Surfaces and Glassware

Proper decontamination is essential to prevent inadvertent exposure and cross-contamination.

  • Initial Cleaning: Within a certified chemical fume hood, wipe down all contaminated surfaces and glassware with a pH 10 buffer solution.[1][5] This alkaline environment helps to stabilize any residual cyanide-containing material.

  • Secondary Decontamination: Following the initial cleaning, decontaminate the same surfaces and glassware with a freshly prepared 10% bleach solution.[5] The bleach will oxidize and degrade the cyanide.

  • Final Rinse: Thoroughly rinse all surfaces and glassware with water.

  • Waste from Decontamination: All cleaning materials, including wipes and the decontamination solutions, must be collected and disposed of as hazardous cyanide waste.[5]

Step 3: Temporary Storage and Final Disposal
  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[4]

  • This area should be secure, well-ventilated, and away from incompatible materials, especially acids.[1][2][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department.[3][4] EH&S is responsible for the final disposal in accordance with all applicable local, state, and federal regulations.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 5-Cyano-6-methylnicotinic acid.

DisposalWorkflow Disposal Workflow for 5-Cyano-6-methylnicotinic Acid cluster_prep Preparation cluster_decon Decontamination cluster_final Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood SolidWaste Solid Waste (Gloves, Weighing Paper, etc.) SolidContainer Designated Solid Waste Container 'Hazardous Waste - Cyanide' SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinsates) LiquidContainer Designated Liquid Waste Container 'Hazardous Waste - Cyanide' (Maintain pH > 10) LiquidWaste->LiquidContainer EmptyContainer Empty Original Container RinseContainer Collect Rinsate in Liquid Waste Container EmptyContainer->RinseContainer Storage Store Sealed Containers in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage RinseContainer->LiquidContainer DeconSurface Decontaminate Surfaces & Glassware 1. pH 10 Buffer 2. 10% Bleach Solution DeconWaste Collect Decontamination Waste (Wipes, Solutions) DeconSurface->DeconWaste DeconWaste->LiquidContainer EHS Request Pickup by Environmental Health & Safety (EH&S) Storage->EHS

Caption: A flowchart illustrating the key steps for the safe disposal of 5-Cyano-6-methylnicotinic acid.

Quantitative Data Summary

While specific quantitative data for 5-Cyano-6-methylnicotinic acid is not available, the table below summarizes general safety thresholds relevant to cyanide compounds.

ParameterValueSource
OSHA Permissible Exposure Limit (PEL) for Cyanide5 mg/m³ (as CN), skin[2]
Hydrogen Cyanide Odor Threshold1-5 ppm[2]
Genetic Inability to Detect HCN Odor20-60% of the population[2]

Note: The inability of a significant portion of the population to detect the almond-like odor of hydrogen cyanide underscores the importance of not relying on smell as a warning sign of exposure.[2]

Conclusion

The responsible disposal of 5-Cyano-6-methylnicotinic acid is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards of the cyano group and adhering to a stringent, multi-step disposal protocol, researchers can mitigate risks and ensure a safe working environment. The principles of segregation, proper containment, use of personal protective equipment, and controlled work environments are the pillars of this process. Always consult your institution's Environmental Health & Safety department for specific guidance and to ensure compliance with all relevant regulations.

References

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • Columbia University. Cyanide Safe Use Guidelines. [Link]

  • Massachusetts Institute of Technology. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • University of California, Santa Barbara. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • Stanford University. Information on Cyanide Compounds. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Hydroxy-6-methylnicotinic acid. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Louisville. WASTE DISPOSAL MANUAL. [Link]

Sources

Personal protective equipment for handling 5-Cyano-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Handling 5-Cyano-6-methylnicotinic acid requires a nuanced approach that goes beyond standard "white powder" protocols.[1] As a functionalized pyridine derivative, this compound presents a dual-hazard profile: the respiratory/mucosal irritation typical of nicotinic acid derivatives and the reactive potential of the nitrile (cyano) group.

Why specific protocols matter:

  • Data Integrity: Pyridine derivatives are notorious for "sticking" to surfaces and cross-contaminating LC-MS baselines. Poor handling leads to ghost peaks in subsequent assays.

  • Chemical Stability: The cyano group at position 5 is relatively stable, but exposure to strong acids or moisture can catalyze hydrolysis to the amide or carboxylic acid, altering your starting material purity before the reaction even begins.

Hazard Identification & Logic

Based on Structure-Activity Relationships (SAR) of Cyanopyridines.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2] Strict hygiene required; no gloved hands near face.
Skin Irritation H315 Pyridine rings penetrate skin lipids. Immediate washing required upon contact.[1][3][4][5][6]
Eye Irritation H319 Fine electrostatic dust can bypass standard glasses. Goggles required for >1g handling.
STOT - Single Exp. H335 Respiratory irritation.[5][7] All solid handling must occur under negative pressure (Fume Hood).

Personal Protective Equipment (PPE) Matrix

We utilize a Tiered Exposure Control system. The "Standard" PPE is insufficient for scale-up operations due to the permeation kinetics of pyridine derivatives.

Tier 1: Analytical Scale (<100 mg)
  • Gloves: Single-layer Nitrile (minimum 4 mil). Why? Latex degrades rapidly against organic amines/pyridines.

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Respiratory: Chemical Fume Hood (Face velocity: 80–100 fpm).

Tier 2: Preparative/Synthesis Scale (>100 mg)
  • Gloves: Double-gloving protocol.

    • Inner: 4 mil Nitrile (Dexterity).

    • Outer: 8 mil Nitrile or Laminate (Permeation barrier).

    • Logic: If the outer glove is compromised, the inner glove provides the "retreat window" to wash hands safely.

  • Eye Protection: Chemical Splash Goggles. Why? Prevents dust entry from air turbulence, which glasses cannot seal against.

  • Body: Lab coat (buttoned) + Tyvek wrist sleeves if transferring large volumes to prevent wrist-gap exposure.

Visualization: PPE Decision Logic

PPE_Selection Start Start: Handling 5-Cyano-6-methylnicotinic Acid Check_State Check Physical State Start->Check_State Solid Solid / Powder Check_State->Solid Solution Solubilized (Liquid) Check_State->Solution Check_Qty Check Quantity Solid->Check_Qty Tier1 Tier 1 PPE: Single Nitrile Gloves Safety Glasses Fume Hood Solution->Tier1 Small Scale Check_Qty->Tier1 < 100 mg Tier2 Tier 2 PPE: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Check_Qty->Tier2 > 100 mg

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity.

Operational Workflow: Weighing & Solubilization

This protocol is designed to minimize static discharge , which is common with crystalline pyridine carboxylic acids.

Step 1: Workspace Preparation
  • Static Control: Place an ionizing fan or anti-static mat inside the fume hood. 5-Cyano-6-methylnicotinic acid is prone to "flying" during spatula transfer.

  • Solvent Staging: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the solid vial. This reduces the time the solid is exposed to ambient humidity.

Step 2: Transfer Technique
  • Open Container: Only open inside the fume hood.

  • Weighing:

    • Best Practice: Tare the receiving vial with the solvent (if solubility allows) or use a weighing boat.

    • Avoid: Do not use weigh paper for quantities <10 mg; the static cling will result in significant loss of mass and accuracy. Use a glass weigh funnel.

  • Solubilization: Add solvent immediately. Once in solution, the respiratory hazard (dust) is eliminated, though the skin permeation risk remains.

Step 3: Decontamination
  • Wipe Down: Use a wet wipe with 70% Isopropanol/Water.

  • Why Wet Wipe? Dry sweeping generates dust. Wet wiping captures the particles.

  • Glove Check: Inspect outer gloves for yellowing or degradation. If observed, change immediately.

Waste Disposal & Incompatibility[2]

Critical Warning: The "Cyano" (Nitrile) group requires specific segregation to prevent accidental generation of Hydrogen Cyanide (HCN), even though the risk is lower in stable aromatic rings than in simple salts.

Waste StreamAcceptable MaterialsFORBIDDEN Reason
Stream A: Solid Organic Contaminated gloves, weigh boats, paper towels.Strong Oxidizers Fire risk with organic solids.
Stream B: Liquid Organic Mother liquors, solvent rinses (DMSO, MeOH).Strong Acids (pH < 2) Acidic hydrolysis of nitrile can theoretically release HCN gas or form amides. Keep waste pH neutral/basic.

Disposal Protocol:

  • Label waste container: "Contains Pyridine Derivatives & Nitriles."

  • Ensure the waste container is stored in a ventilated cabinet.

  • Do not mix with nitric acid waste streams.

Visualization: Handling Workflow

Workflow Prep 1. Prep Hood (Anti-static setup) Weigh 2. Weighing (Glass funnel, No paper) Prep->Weigh Don PPE Solubilize 3. Solubilize (Immediate solvent add) Weigh->Solubilize Minimize Air Time Clean 4. Decon (Wet wipe, pH Check) Solubilize->Clean Seal Vial Waste 5. Disposal (Segregate from Acids) Clean->Waste Segregate

Figure 2: Step-by-step handling workflow emphasizing containment and waste segregation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224, Nicotinic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Cyano-6-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.